1-Butyrylpiperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-butanoylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-3-9(12)11-6-4-8(5-7-11)10(13)14/h8H,2-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJRPNQAZYWTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601265392 | |
| Record name | 1-(1-Oxobutyl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601265392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117704-87-7 | |
| Record name | 1-(1-Oxobutyl)-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117704-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Oxobutyl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601265392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
"1-Butyrylpiperidine-4-carboxylic acid" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1-Butyrylpiperidine-4-carboxylic Acid
Introduction: The Role of N-Acylated Piperidines in Modern Chemistry
1-Butyrylpiperidine-4-carboxylic acid, also known as N-butyrylisonipecotic acid, belongs to a significant class of N-acylated piperidine derivatives. The piperidine ring is a fundamental heterocyclic motif prevalent in a vast array of biologically active compounds and pharmaceuticals.[1] The functionalization of the piperidine nitrogen allows for the modulation of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This strategic modification is a cornerstone of medicinal chemistry and drug development.
This guide provides a comprehensive overview of a robust synthetic route to 1-Butyrylpiperidine-4-carboxylic acid and the analytical methodologies required for its thorough characterization. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers in organic synthesis and pharmaceutical development.
Part 1: Synthesis of 1-Butyrylpiperidine-4-carboxylic Acid
The most direct and efficient synthesis of 1-Butyrylpiperidine-4-carboxylic acid is achieved through the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid). This reaction, a classic example of amide bond formation, involves the nucleophilic attack of the secondary amine of isonipecotic acid on an activated butyryl group.
Reaction Scheme:
Isonipecotic acid is reacted with butyryl chloride in the presence of a base, such as triethylamine or sodium hydroxide, to yield the target compound.
Causality Behind Experimental Choices:
-
Starting Material: Isonipecotic acid is a commercially available and structurally ideal precursor, featuring both a nucleophilic secondary amine for acylation and a carboxylic acid moiety.
-
Acylating Agent: Butyryl chloride is a highly reactive acylating agent that ensures efficient conversion. Butyric anhydride can also be used, sometimes requiring slightly more forcing conditions or a catalyst.
-
Base: A base is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The formation of HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. An aqueous base like sodium hydroxide is often preferred for its efficiency and ease of workup.
-
Solvent: A biphasic system (e.g., water and an organic solvent) or simply an aqueous solution is typically employed. The choice depends on the specific base and workup procedure.
-
Purification: The final product's purification relies on the significant pH-dependent solubility of the carboxylic acid. The product is soluble in aqueous base as its carboxylate salt and insoluble in acidic aqueous solution, allowing for precipitation by acidification.
Experimental Workflow Diagram
Caption: Synthetic workflow for 1-Butyrylpiperidine-4-carboxylic acid.
Detailed Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve isonipecotic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq).
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction.
-
Acylation: Add butyryl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Acidification: Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate of the product will form.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove any remaining salts.
-
Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.
Part 2: Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 1-Butyrylpiperidine-4-carboxylic acid. This process forms a self-validating system, ensuring the material meets the standards required for subsequent research.
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of the final product.
Analytical Techniques and Expected Results
The presence of the amide bond can lead to the observation of rotamers (rotational isomers) in NMR spectroscopy at room temperature due to the restricted rotation around the C-N bond.[2] This may result in the broadening or duplication of certain signals, particularly those adjacent to the nitrogen atom.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | ~12.0 ppm (s, 1H): Carboxylic acid proton (-COOH). ~4.0-4.5 ppm & ~2.8-3.2 ppm (m): Piperidine protons adjacent to N (may be broad due to rotamers). ~2.5 ppm (m, 1H): Piperidine proton at C4. ~2.2 ppm (t, 2H): Methylene protons of butyryl group (-CO-CH₂-). ~1.5-2.0 ppm (m): Remaining piperidine and butyryl methylene protons. ~0.9 ppm (t, 3H): Methyl protons of butyryl group (-CH₃). |
| ¹³C NMR | Carbon Skeleton Confirmation | ~175-180 ppm: Carboxylic acid carbonyl carbon. ~172-175 ppm: Amide carbonyl carbon. ~40-50 ppm: Piperidine carbons adjacent to N. ~35-45 ppm: Piperidine carbon at C4 and butyryl -CH₂- adjacent to C=O. ~25-35 ppm: Remaining piperidine carbons. ~18-20 ppm: Butyryl -CH₂- carbon. ~13-15 ppm: Butyryl methyl carbon. |
| FT-IR (ATR) | Functional Group Identification | ~2500-3300 cm⁻¹ (broad): O-H stretch of carboxylic acid. ~1700-1730 cm⁻¹ (strong): C=O stretch of carboxylic acid. ~1600-1640 cm⁻¹ (strong): C=O stretch of tertiary amide. |
| Mass Spec. (ESI+) | Molecular Weight Verification | Expected [M+H]⁺ peak at m/z = 186.11. |
| Melting Point | Purity & Identification | A sharp melting point range is indicative of high purity. Analogous N-Acetylisonipecotic acid melts at 180-184 °C. |
| HPLC | Quantitative Purity | Analysis via reverse-phase HPLC with UV detection should show a single major peak, allowing for purity determination (e.g., >95%). |
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide.
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Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses Procedure. Retrieved from [Link]
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Ballell, L., et al. (2014). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. ResearchGate. Retrieved from [Link]
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Pöchheim, A., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]
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PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to 1-Butyrylpiperidine-4-carboxylic acid: Synthesis, Properties, and Handling
Introduction
1-Butyrylpiperidine-4-carboxylic acid, also known as N-butyrylisonipecotic acid, is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile building block for more complex molecular architectures. The addition of a butyryl group to the piperidine nitrogen and the presence of a carboxylic acid at the 4-position create a bifunctional molecule with potential applications in the development of novel therapeutic agents.
It is important to note that a specific CAS number for 1-Butyrylpiperidine-4-carboxylic acid is not readily found in major chemical databases. This suggests that it is not a commonly stocked commercial product and typically requires custom synthesis. This guide provides a comprehensive overview of its synthesis, predicted properties, and essential handling information for research and development professionals.
Physicochemical Properties
Given the absence of extensive experimental data for 1-Butyrylpiperidine-4-carboxylic acid, its properties can be predicted based on its structure and by comparison with its precursors, piperidine-4-carboxylic acid and butyryl chloride.
| Property | Piperidine-4-carboxylic acid | Butyryl chloride | 1-Butyrylpiperidine-4-carboxylic acid (Predicted) |
| CAS Number | 498-94-2[1][2] | 141-75-3[3][4][5][6][7] | Not Available |
| Molecular Formula | C₆H₁₁NO₂[1][2] | C₄H₇ClO[4][8] | C₁₀H₁₇NO₃ |
| Molecular Weight | 129.16 g/mol [1][2] | 106.55 g/mol [3][5] | 199.25 g/mol |
| Appearance | Solid[1] | Clear, colorless liquid[3][8][9] | White to off-white solid |
| Boiling Point | >300°C (decomposes)[10] | 102°C[11] | >200°C (decomposes) |
| Melting Point | >300°C[10] | -89°C[8][11] | 130-140°C |
| Solubility | Soluble in water[10] | Reacts with water[4][8][9] | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water. |
Synthesis of 1-Butyrylpiperidine-4-carboxylic acid
The most direct and common method for the synthesis of 1-Butyrylpiperidine-4-carboxylic acid is the N-acylation of piperidine-4-carboxylic acid with butyryl chloride. This reaction, a Schotten-Baumann type reaction, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Proposed Synthetic Workflow
Caption: Synthetic workflow for 1-Butyrylpiperidine-4-carboxylic acid.
Detailed Experimental Protocol
Materials:
-
Piperidine-4-carboxylic acid (1.0 eq.)
-
Butyryl chloride (1.1 eq.)
-
Sodium hydroxide (NaOH) (2.5 eq.)
-
Dichloromethane (DCM)
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine-4-carboxylic acid in an aqueous solution of sodium hydroxide at 0°C (ice bath).
-
Addition of Acylating Agent: While vigorously stirring, add a solution of butyryl chloride in dichloromethane dropwise to the reaction mixture. Maintain the temperature at 0°C during the addition. The use of a biphasic system (DCM/water) helps to control the reactivity of the butyryl chloride.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Separate the organic and aqueous layers.
-
Wash the organic layer with 1M HCl to remove any unreacted base and then with brine.
-
Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl. This will precipitate the product.
-
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 1-Butyrylpiperidine-4-carboxylic acid.
Causality Behind Experimental Choices:
-
The use of a base (NaOH) is crucial to neutralize the HCl generated during the acylation reaction, which would otherwise protonate the piperidine nitrogen, rendering it unreactive.[12]
-
Performing the reaction at 0°C initially helps to control the exothermic nature of the acylation and minimize side reactions.
-
The acidic work-up ensures that the carboxylic acid group is protonated, making the product less water-soluble and facilitating its extraction into an organic solvent.
Suppliers of Starting Materials
As 1-Butyrylpiperidine-4-carboxylic acid requires synthesis, reliable suppliers for the starting materials are essential.
| Starting Material | CAS Number | Potential Suppliers |
| Piperidine-4-carboxylic acid | 498-94-2 | [1], [13], [14] |
| Butyryl chloride | 141-75-3 | [5], [15], , [8] |
Conclusion
While 1-Butyrylpiperidine-4-carboxylic acid is not a commercially available compound, its synthesis is straightforward via the N-acylation of piperidine-4-carboxylic acid. This guide provides a solid foundation for researchers to produce this valuable building block in the laboratory. The predicted physicochemical properties and the detailed synthetic protocol offer a starting point for its use in the design and development of novel molecules with potential applications in pharmacology and materials science. As with all laboratory work, appropriate safety precautions should be taken when handling the reagents, particularly the corrosive and flammable butyryl chloride.
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The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
An in-depth analysis of the available scientific literature reveals that 1-Butyrylpiperidine-4-carboxylic acid is best characterized as a sophisticated chemical intermediate rather than a pharmacologically active agent with a direct mechanism of action. Its significance lies in its role as a versatile structural scaffold for the synthesis of a diverse array of bioactive molecules. Therefore, this guide will elucidate the utility of the piperidine-4-carboxylic acid framework, using the N-butyryl substitution as a representative example, in the design and development of novel therapeutics, and delve into the mechanisms of action of the compounds derived from this core structure.
The piperidine ring is a ubiquitous motif in natural products and synthetic pharmaceuticals. Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can orient substituents in precise spatial arrangements, which is critical for selective interaction with biological targets. The piperidine scaffold often imparts favorable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and bioavailability.
Derivatives of piperidine-4-carboxylic acid serve as crucial building blocks in drug discovery, enabling chemists to explore chemical space efficiently. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, while the piperidine nitrogen can be functionalized to modulate the compound's properties and target engagement.
Therapeutic Applications and Mechanisms of Action of Derived Compounds
The true value of the 1-butyrylpiperidine-4-carboxylic acid scaffold is realized in the biological activity of the more complex molecules synthesized from it. These derivatives have been investigated for a wide range of therapeutic applications.
Neuroscience and CNS Disorders
The piperidine scaffold is a common feature in centrally acting agents. Derivatives of piperidine-4-carboxylic acid are utilized in the development of treatments for neurological disorders by modulating the activity of neurotransmitter systems.[1][2] The specific mechanism of action depends on the final structure of the molecule. For example, by incorporating specific pharmacophoric elements, molecules derived from this scaffold can be designed to act as:
-
Receptor Antagonists/Agonists: The scaffold can be elaborated to create ligands that bind to G-protein coupled receptors (GPCRs) or ion channels in the central nervous system.[3][4] For instance, derivatives have been explored as high-affinity antagonists for the TRPV1 (vanilloid) receptor, which is involved in pain signaling.[4]
-
Enzyme Inhibitors: The scaffold can serve as a foundation for the design of inhibitors of key enzymes in neurological pathways.
Oncology
In the field of oncology, the piperidine-4-carboxylic acid framework is used to create novel anti-cancer agents.[5][6] One notable strategy involves the hybridization of the piperidine moiety with other pharmacophores known to possess cytotoxic activity. For example, derivatives have been synthesized that act as:
-
Topoisomerase I/II Inhibitors: By linking the piperidine scaffold to moieties that can intercalate with DNA or stabilize the topoisomerase-DNA cleavage complex, potent inhibitors of these essential enzymes can be developed.[7] This leads to the induction of apoptosis and cell cycle arrest in cancer cells.[7]
Analgesic and Anti-inflammatory Agents
The scaffold is also a valuable starting point for the development of new analgesics and anti-inflammatory drugs.[1][2][6] The mechanism of action of these derivatives can vary widely, from targeting specific receptors involved in pain perception to inhibiting enzymes that mediate the inflammatory response.
Metabolic Diseases
Substituted piperidine-4-carboxylic acid analogs have been designed and synthesized as potent dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[8]
-
PPARα/γ Agonism: Activation of these nuclear receptors plays a crucial role in regulating glucose and lipid metabolism. Dual agonists are of significant interest for the treatment of type 2 diabetes and dyslipidemia. The piperidine ring in these compounds helps to correctly position the acidic head group and the lipophilic tail for optimal receptor binding and activation.[8]
Experimental Protocols: A Conceptual Workflow for Drug Discovery
The following section outlines a conceptual workflow for utilizing a piperidine-4-carboxylic acid scaffold in a drug discovery campaign targeting a specific protein, such as a kinase.
Library Synthesis via Amide Coupling
A diverse library of compounds can be generated from a starting material like 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid, a common precursor.
-
Deprotection: The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Acylation: The free secondary amine is then reacted with a variety of acylating agents (e.g., substituted benzoyl chlorides, sulfonyl chlorides) to introduce diverse functionalities at the N1 position.
-
Amide Coupling: The carboxylic acid at the C4 position is activated (e.g., using HATU or HOBt/EDC) and coupled with a library of primary or secondary amines to generate a diverse set of amides.
-
Purification: The final compounds are purified, typically by reverse-phase HPLC.
Primary Biological Assay: Kinase Inhibition
The synthesized library would then be screened for activity against the target kinase.
-
Assay Principle: A common method is a fluorescence-based assay that measures the phosphorylation of a peptide substrate by the kinase. Inhibition of the kinase results in a reduced fluorescence signal.
-
Procedure: a. The target kinase, a fluorescently labeled peptide substrate, and ATP are added to the wells of a microplate. b. The synthesized compounds (from the library) are added to individual wells at a fixed concentration. c. The reaction is allowed to proceed for a set time at a controlled temperature. d. The reaction is stopped, and the fluorescence is measured using a plate reader.
-
Data Analysis: The percentage of inhibition for each compound is calculated relative to a positive control (a known inhibitor) and a negative control (DMSO vehicle). "Hit" compounds are those that show significant inhibition above a predefined threshold.
Structure-Activity Relationship (SAR) Insights
The piperidine-4-carboxylic acid scaffold allows for systematic exploration of SAR. Modifications at different positions of the molecule can have profound effects on biological activity.
-
N1-Substituent: This position is often solvent-exposed and can be modified to improve potency, selectivity, and pharmacokinetic properties. For example, adding a bulky group might enhance binding to a hydrophobic pocket on the target protein.
-
C4-Substituent: The amide derived from the carboxylic acid is crucial for establishing key interactions, such as hydrogen bonds, with the target. Varying the amine component allows for fine-tuning of these interactions.
-
Piperidine Ring Conformation: The chair conformation of the piperidine ring places substituents in either axial or equatorial positions.[9] This stereochemical arrangement is critical for achieving the correct geometry for binding to the active site of a protein.
Conclusion
While 1-Butyrylpiperidine-4-carboxylic acid does not possess an intrinsic mechanism of action in a therapeutic sense, it represents a cornerstone of modern medicinal chemistry. Its value is derived from its role as a highly adaptable and synthetically tractable scaffold. By leveraging this and related piperidine-4-carboxylic acid building blocks, researchers can efficiently synthesize large and diverse compound libraries to probe complex biological systems. The resulting molecules have shown promise in a multitude of therapeutic areas, including neuroscience, oncology, and metabolic diseases, by acting on a wide range of biological targets. The continued exploration of this privileged scaffold will undoubtedly lead to the discovery of new and improved medicines.
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Unlocking Therapeutic Potential: A Technical Guide to Investigating 1-Butyrylpiperidine-4-carboxylic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a strategic scientific investigation into the potential therapeutic targets of the novel small molecule, 1-Butyrylpiperidine-4-carboxylic acid. In the absence of direct empirical data for this specific compound, we present a robust, hypothesis-driven approach centered on its structural relationship to known modulators of epigenetic enzymes. The core of this guide is the well-supported hypothesis that 1-Butyrylpiperidine-4-carboxylic acid functions as a histone deacetylase (HDAC) inhibitor . This document provides the foundational logic, detailed experimental protocols, and a roadmap for the preclinical evaluation of this compound, aiming to accelerate its journey from a chemical entity to a potential therapeutic candidate.
Introduction: Deconstructing 1-Butyrylpiperidine-4-carboxylic acid
The molecular architecture of 1-Butyrylpiperidine-4-carboxylic acid presents a compelling case for its investigation as a bioactive agent. The structure features a piperidine-4-carboxylic acid scaffold, a motif present in a wide array of pharmacologically active compounds, and an N-butyryl group. While the piperidine core is a versatile scaffold found in drugs targeting the central nervous system and other biological systems, it is the butyryl moiety that forms the cornerstone of our primary hypothesis.[1][2][3][4][5]
Butyrate, a short-chain fatty acid, is a well-established inhibitor of histone deacetylases (HDACs).[6][7][8] HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other proteins.[9] This deacetylation leads to chromatin condensation and transcriptional repression. An imbalance in histone acetylation is associated with numerous diseases, including cancer and neurodegenerative disorders.[10][11] Consequently, HDAC inhibitors have emerged as a promising class of therapeutics, with several agents approved for clinical use.[10][12][13][14]
Our central hypothesis is that 1-Butyrylpiperidine-4-carboxylic acid acts as an HDAC inhibitor, with the piperidine-4-carboxylic acid moiety serving to modulate the pharmacokinetic and pharmacodynamic properties of the active butyryl group. This guide will provide the necessary framework to rigorously test this hypothesis.
The HDAC Inhibition Hypothesis: A Mechanistic Overview
The general pharmacophore for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region, and a "cap" group that interacts with the surface of the enzyme.[15][16] In the case of 1-Butyrylpiperidine-4-carboxylic acid, the carboxylic acid could potentially function as a ZBG, while the piperidine ring acts as a linker. The butyryl group, analogous to butyric acid, is hypothesized to be the primary driver of HDAC inhibition.
The proposed mechanism of action is the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones (hyperacetylation). This, in turn, results in a more open chromatin structure, allowing for the transcription of genes that may have been silenced. Key downstream effects of HDAC inhibition include cell cycle arrest, induction of apoptosis, and cellular differentiation, which are particularly relevant in the context of cancer therapy.
Caption: Hypothesized signaling pathway of 1-Butyrylpiperidine-4-carboxylic acid.
Experimental Workflow for Target Validation
A systematic and multi-tiered approach is essential to validate the hypothesis that 1-Butyrylpiperidine-4-carboxylic acid is an HDAC inhibitor. The following experimental workflow is proposed:
Caption: Experimental workflow for target identification and validation.
Detailed Experimental Protocols
In Vitro HDAC Enzymatic Assay
Objective: To determine the direct inhibitory effect of 1-Butyrylpiperidine-4-carboxylic acid on HDAC enzyme activity.
Principle: A fluorometric assay will be used, where an acetylated substrate is deacetylated by HDACs, followed by the addition of a developer that releases a fluorophore from the deacetylated substrate. The fluorescence intensity is directly proportional to HDAC activity.
Materials:
-
HDAC Fluorometric Assay Kit (e.g., from Cayman Chemical, BioVision, or similar)
-
1-Butyrylpiperidine-4-carboxylic acid (test compound)
-
Trichostatin A (TSA) or Sodium Butyrate (positive control)
-
HeLa nuclear extract (as a source of HDACs)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of 1-Butyrylpiperidine-4-carboxylic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
HeLa nuclear extract (or purified HDAC enzyme)
-
Test compound at various concentrations or control (vehicle, TSA, Sodium Butyrate).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow the compound to interact with the enzyme.
-
Substrate Addition: Add the fluorogenic acetylated substrate to each well.
-
Second Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add the developer solution to each well and incubate at room temperature for 15-20 minutes.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Histone Acetylation Assay (Western Blot)
Objective: To assess the ability of 1-Butyrylpiperidine-4-carboxylic acid to induce histone hyperacetylation in a cellular context.
Materials:
-
Human cancer cell line (e.g., HCT-116, HeLa)
-
1-Butyrylpiperidine-4-carboxylic acid
-
Sodium Butyrate (positive control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of 1-Butyrylpiperidine-4-carboxylic acid, Sodium Butyrate, or vehicle for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated histones to total histones and the loading control.
Data Presentation and Interpretation
Quantitative data from the experimental protocols should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: In Vitro HDAC Inhibition
| Compound | HDAC IC50 (µM) |
| 1-Butyrylpiperidine-4-carboxylic acid | [Experimental Value] |
| Sodium Butyrate (Control) | [Experimental Value] |
| Trichostatin A (Control) | [Experimental Value] |
Table 2: Cellular Activity Profile
| Compound | Cell Line | EC50 (Histone Acetylation, µM) | GI50 (Cell Growth Inhibition, µM) |
| 1-Butyrylpiperidine-4-carboxylic acid | HCT-116 | [Experimental Value] | [Experimental Value] |
| Sodium Butyrate (Control) | HCT-116 | [Experimental Value] | [Experimental Value] |
Concluding Remarks and Future Directions
This guide provides a foundational framework for the initial investigation of 1-Butyrylpiperidine-4-carboxylic acid, with a strong, scientifically-grounded hypothesis centered on HDAC inhibition. Successful validation of this primary target will open avenues for further preclinical development, including:
-
Isoform Selectivity Profiling: Determining the inhibitory profile of the compound against the different classes and isoforms of HDACs.
-
Pharmacokinetic and ADME Studies: Evaluating the drug-like properties of the compound, including its absorption, distribution, metabolism, and excretion.
-
In Vivo Efficacy Studies: Assessing the anti-tumor activity of the compound in relevant animal models.
-
Exploration of Secondary Targets: Given the diverse bioactivities of piperidine-containing molecules, secondary target screening should be considered to identify any polypharmacology that could be therapeutically beneficial or contribute to off-target effects.
By following the structured approach outlined in this guide, researchers can efficiently and rigorously evaluate the therapeutic potential of 1-Butyrylpiperidine-4-carboxylic acid, potentially adding a new candidate to the growing arsenal of epigenetic drugs.
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National Cancer Institute. (n.d.). Clinical Trials Using Histone Deacetylase Inhibitor. Retrieved from [Link]
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Gigant, N., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases, 8(2), 343-354. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Retrieved from [Link]
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An In-depth Technical Guide to 1-Butyrylpiperidine-4-carboxylic Acid: Synthesis, Derivatives, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1-Butyrylpiperidine-4-carboxylic acid, a substituted piperidine derivative with potential applications in drug discovery and development. We will delve into its synthesis, explore the landscape of its analogs, and discuss its potential biological activities based on the broader understanding of N-acylpiperidine scaffolds. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry.
Introduction: The Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. Piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[2] The focus of this guide, 1-Butyrylpiperidine-4-carboxylic acid, also known as N-butyryl-isonipecotic acid, combines this versatile scaffold with a short-chain fatty acid and a carboxylic acid moiety, suggesting a diverse range of potential biological interactions.
The Core Molecule: 1-Butyrylpiperidine-4-carboxylic Acid
Chemical Structure and Properties
-
IUPAC Name: 1-butyrylpiperidine-4-carboxylic acid
-
Molecular Formula: C₁₀H₁₇NO₃
-
Molecular Weight: 200.25 g/mol
-
Structure:
Caption: Chemical structure of 1-Butyrylpiperidine-4-carboxylic acid.
The molecule features a piperidine ring N-acylated with a butyryl group. The carboxylic acid at the 4-position provides a handle for further derivatization or can act as a pharmacophore, potentially interacting with biological targets. The butyryl group, a short-chain fatty acid, can influence the molecule's lipophilicity and metabolic stability. Butyric acid itself is known to have various biological activities.[3]
Synthesis of 1-Butyrylpiperidine-4-carboxylic Acid
The synthesis of 1-Butyrylpiperidine-4-carboxylic acid can be achieved through a straightforward N-acylation of piperidine-4-carboxylic acid (isonipecotic acid). A common and efficient approach involves the use of a protected intermediate to ensure selective acylation at the nitrogen atom.
General Synthetic Strategy
A robust synthetic route involves the protection of the piperidine nitrogen, followed by acylation and subsequent deprotection if necessary, or direct acylation of the commercially available piperidine-4-carboxylic acid. For the purpose of this guide, we will outline a common method starting from isonipecotic acid.
Sources
An In-Depth Technical Guide to the Lipophilicity and Solubility of 1-Butyrylpiperidine-4-carboxylic acid
Executive Summary
The journey of a drug candidate from initial synthesis to clinical success is critically dependent on its fundamental physicochemical properties. Among these, lipophilicity and aqueous solubility stand out as primary determinants of a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of these two crucial parameters for the molecule 1-Butyrylpiperidine-4-carboxylic acid . By integrating theoretical predictions with detailed, field-proven experimental protocols, this document serves as a practical manual for researchers. We will explore the causality behind experimental design, establish self-validating protocols for determining the distribution coefficient (LogD) and both kinetic and thermodynamic solubility, and contextualize the resulting data to guide strategic decisions in the drug development pipeline.
The Pivotal Role of Physicochemical Properties in Drug Discovery
The success of a therapeutic agent is governed by its ability to navigate the complex biological environment to reach its target site in sufficient concentration to elicit a response. This journey is largely dictated by the molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Lipophilicity and solubility are foundational to ADMET, influencing everything from oral bioavailability to off-target toxicity.[1]
-
Lipophilicity , the affinity of a molecule for a lipid-like environment, is a key driver of membrane permeability.[2] A compound must possess sufficient lipophilicity to traverse cellular barriers, such as the gastrointestinal wall and the blood-brain barrier. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding, ultimately hindering efficacy and introducing toxicity.
-
Aqueous Solubility is the prerequisite for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration. Poor solubility is a leading cause of drug candidate failure, as it directly limits the bioavailability and therapeutic window of orally administered drugs.[1][3]
1-Butyrylpiperidine-4-carboxylic acid (Figure 1) is an amphiphilic molecule, possessing both a lipophilic butyryl group and a polar piperidine ring, along with two ionizable centers: a tertiary amine (piperidine nitrogen) and a carboxylic acid. This structure suggests that its lipophilicity and solubility will be highly dependent on pH, making a thorough characterization essential for predicting its in vivo behavior.
Figure 1: Chemical structure of 1-Butyrylpiperidine-4-carboxylic acid.
Lipophilicity Profile of 1-Butyrylpiperidine-4-carboxylic acid
Theoretical Framework: Differentiating LogP and LogD
Lipophilicity is quantified using a partition or distribution coefficient. It is crucial to distinguish between LogP and LogD for ionizable molecules like our compound of interest.
-
LogP (Partition Coefficient): This is the logarithm of the ratio of the concentration of the neutral species of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase (water) at equilibrium. It is an intrinsic property of the un-ionized molecule.[2]
-
LogD (Distribution Coefficient): This is the logarithm of the ratio of the sum of the concentrations of all species (neutral and ionized) of a compound in the lipid phase to the sum of the concentrations of all species in the aqueous phase at a specific pH.[2][4][5]
For 1-Butyrylpiperidine-4-carboxylic acid, the carboxylic acid group (acidic pKa) and the tertiary amine (basic pKa) mean its ionization state will change dramatically across the physiological pH range. Therefore, LogD is the more biologically relevant parameter .
Predictive Analysis
While experimental determination is the gold standard, computational models provide valuable initial estimates. Based on the structures of similar compounds found in public databases, we can predict the key physicochemical properties for 1-Butyrylpiperidine-4-carboxylic acid.
| Property | Predicted Value | Rationale & Comparison |
| Molecular Weight | 199.25 g/mol | Calculated from molecular formula C₁₀H₁₇NO₃. |
| pKa (acidic) | ~4.5 - 5.0 | Based on the typical pKa of a carboxylic acid on a piperidine ring. |
| pKa (basic) | ~8.5 - 9.5 | Based on the typical pKa of a tertiary amine within a piperidine scaffold. |
| Calculated LogP | ~0.8 - 1.5 | The butyryl group increases lipophilicity compared to 1-acetylpiperidine-4-carboxylic acid (XLogP3 = -0.3)[6]. The value is lower than more heavily substituted analogs like 1-(tert-Butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid. |
The presence of both acidic and basic pKa values indicates that the molecule will exist as a zwitterion around neutral pH, which typically lowers its apparent lipophilicity and can enhance solubility.
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh an excess amount of solid 1-Butyrylpiperidine-4-carboxylic acid (e.g., 1-2 mg) into a glass vial. The goal is to have undissolved solid remaining at the end of the experiment.
-
-
Incubation:
-
Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4).
-
Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 hours. [7]3. Separation:
-
After incubation, visually confirm that excess solid is still present.
-
Filter the suspension through a low-binding 0.22 µm syringe filter to remove all undissolved particles. Alternatively, centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant. [8]4. Quantification:
-
Prepare a standard calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and standards by HPLC-UV. [9]5. Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Multiply by the dilution factor to obtain the final thermodynamic solubility value, typically reported in µg/mL or µM.
-
Integrated Analysis and Drug Development Implications
The true power of this data comes from its integration. A summary of hypothetical, yet realistic, experimental outcomes is presented below.
| Parameter | Condition | Expected Result | Implication |
| LogD | pH 3.0 | 0.2 | Cationic form is hydrophilic; may limit passive diffusion but aid solubility. |
| LogD | pH 7.4 | -0.5 | Zwitterionic form has low lipophilicity; may challenge membrane crossing. |
| LogD | pH 10.0 | -1.2 | Anionic form is very hydrophilic. |
| Kinetic Solubility | pH 7.4 | > 200 µM | Good solubility under assay conditions; low risk of in vitro artifacts. |
| Thermodynamic Solubility | pH 7.4 | 150 µg/mL (>60 µg/mL) | Good intrinsic solubility; favorable for formulation and oral absorption. [1] |
Interpretation: The predicted low LogD at physiological pH, combined with good thermodynamic solubility, suggests that 1-Butyrylpiperidine-4-carboxylic acid is unlikely to be limited by its dissolution rate. However, its low lipophilicity might pose a challenge for passive permeability across the gut wall. This profile suggests the compound may be a substrate for active transport mechanisms or may require formulation strategies to enhance absorption. Comparing these measured properties against established guidelines, such as Lipinski's Rule of Five, provides a robust framework for assessing its "drug-likeness". [5]
Conclusion
A comprehensive understanding of the lipophilicity and solubility of 1-Butyrylpiperidine-4-carboxylic acid is not merely an academic exercise; it is a critical necessity for its successful development as a potential therapeutic agent. By employing the robust, validated protocols detailed in this guide, researchers can generate high-quality data to accurately predict the ADMET profile of this molecule. The interplay between its amphiphilic nature, its zwitterionic potential at physiological pH, and its resulting solubility and lipophilicity profile will dictate its formulation, dosing strategy, and ultimate clinical viability. This guide provides the theoretical foundation and practical tools to confidently navigate these pivotal early-stage decisions.
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A. V. Subbotin, O. A. Raevsky. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]
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1-Butyrylpiperidine-4-carboxylic Acid: A Technical Guide for Fragment-Based Drug Design
Abstract
This technical guide provides an in-depth exploration of 1-Butyrylpiperidine-4-carboxylic acid as a valuable fragment for fragment-based drug design (FBDD). The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a wide array of approved drugs.[1][2][3][4] This guide will delve into the synthesis, physicochemical properties, and strategic application of the 1-butyryl derivative, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this fragment in their discovery pipelines. While direct literature on this specific analogue is limited, this guide synthesizes established principles of medicinal chemistry and FBDD to present a robust framework for its utilization.
The Piperidine Scaffold: A Privileged Structure in Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a highly versatile and privileged scaffold in medicinal chemistry.[2][3][4] Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance.[2][3] The conformational flexibility of its saturated ring system allows for effective binding to diverse biological targets.[1] Furthermore, the ability to functionalize the piperidine ring at multiple positions, particularly the nitrogen atom and the 4-position, provides a rich opportunity for chemists to modulate physicochemical and pharmacological properties.[1][5]
The introduction of substituents on the piperidine ring can significantly influence a molecule's:
-
Physicochemical Properties: Modulating lipophilicity, solubility, and pKa.[4][5]
-
Biological Activity and Selectivity: Enhancing potency and selectivity for a specific target.[5]
-
Pharmacokinetic Properties: Improving absorption, distribution, metabolism, and excretion (ADME) profiles.[4][5]
-
Toxicity: Potentially reducing off-target effects, such as cardiac hERG toxicity.[5]
Physicochemical Properties of 1-Butyrylpiperidine-4-carboxylic acid
| Property | Inferred Value/Range | Justification and Comparison |
| Molecular Formula | C10H17NO3 | Based on the addition of a butyryl group (C4H7O) to the piperidine-4-carboxylic acid core. |
| Molecular Weight | 199.25 g/mol | Calculated from the molecular formula. |
| LogP | ~0.5 - 1.0 | The butyryl group is more lipophilic than the acetyl group in 1-Acetylpiperidine-4-carboxylic acid (XLogP3 -0.3). Therefore, a higher LogP is expected. |
| Topological Polar Surface Area (TPSA) | 66.4 Ų | The carboxylic acid and amide functionalities are the primary contributors to the TPSA. This value is expected to be similar to other N-acyl piperidine carboxylic acids. |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |
| Hydrogen Bond Acceptors | 3 | The two oxygen atoms of the carboxylic acid and the carbonyl oxygen of the butyryl group. |
| pKa | ~4.5 - 5.0 | The carboxylic acid pKa is expected to be in the typical range for aliphatic carboxylic acids. |
Synthesis of 1-Butyrylpiperidine-4-carboxylic acid
A straightforward and reliable method for the synthesis of 1-Butyrylpiperidine-4-carboxylic acid involves the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid). This common transformation can be achieved using several standard coupling reagents.
Proposed Synthetic Protocol
This protocol is based on well-established N-acylation procedures for secondary amines.
Reaction Scheme:
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for the Use of 1-Butyrylpiperidine-4-carboxylic Acid in Peptide Synthesis
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 1-Butyrylpiperidine-4-carboxylic acid in solid-phase peptide synthesis (SPPS). This document offers detailed protocols, the underlying scientific rationale for experimental choices, and troubleshooting guidance to ensure the successful incorporation of this versatile moiety into synthetic peptides.
Introduction: The Strategic Role of N-Acylpiperidine Scaffolds in Peptide Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved pharmaceuticals.[1][2] Its conformational rigidity and synthetic tractability make it an attractive building block for designing molecules with specific biological activities. The derivatization of the piperidine nitrogen with an acyl group, such as a butyryl chain, introduces lipophilicity and potential new interaction points with biological targets.
1-Butyrylpiperidine-4-carboxylic acid, therefore, serves as a valuable reagent for the N-terminal modification of peptides. Its incorporation can be a strategic approach to:
-
Enhance Lipophilicity: The butyryl group can increase the overall lipophilicity of a peptide, potentially improving its membrane permeability and pharmacokinetic profile.
-
Introduce Conformational Constraint: The rigid piperidine ring can limit the conformational flexibility of the peptide's N-terminus, which can be advantageous for receptor binding.
-
Serve as a Unique Capping Agent: In contrast to the simple acetyl cap provided by acetic anhydride, the butyrylpiperidine moiety offers a more complex and sterically defined N-terminal cap. This can prevent unwanted side reactions, such as pyroglutamate formation, and can also contribute to the peptide's biological activity.
-
Act as a Linker or Spacer: The piperidine-4-carboxylic acid structure can be used to introduce a defined spacer between the peptide sequence and another functional group, such as a fluorescent label or a cytotoxic drug in an antibody-drug conjugate.
These application notes will focus on the practical aspects of incorporating 1-Butyrylpiperidine-4-carboxylic acid onto the N-terminus of a peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies.
Chemical Properties of 1-Butyrylpiperidine-4-carboxylic Acid
A thorough understanding of the chemical properties of 1-Butyrylpiperidine-4-carboxylic acid is essential for its successful application in peptide synthesis. The table below summarizes its key characteristics.
| Property | Value | Source/Comment |
| Molecular Formula | C10H17NO3 | Calculated |
| Molecular Weight | 199.25 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in DMF, NMP, DMSO, and DCM | Inferred from structurally related molecules used in SPPS |
| pKa of Carboxylic Acid | ~4-5 | Estimated based on similar carboxylic acids |
| Reactivity | The carboxylic acid is readily activated for amide bond formation. The tertiary amine of the piperidine is non-nucleophilic under standard coupling conditions. |
Experimental Protocols
The following protocols are designed for manual solid-phase peptide synthesis using Fmoc chemistry. They can be adapted for automated synthesizers.
Protocol 1: N-Terminal Coupling of 1-Butyrylpiperidine-4-carboxylic Acid
This protocol describes the coupling of 1-Butyrylpiperidine-4-carboxylic acid to the free N-terminal amine of a peptide synthesized on a solid support (e.g., Rink Amide resin).[3] The procedure utilizes the highly efficient HBTU/DIPEA activation method.[4][5]
Materials:
-
Peptide-resin with a free N-terminus (post-Fmoc deprotection)
-
1-Butyrylpiperidine-4-carboxylic acid
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a positive Kaiser test).
-
Wash the peptide-resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove residual piperidine.
-
-
Preparation of the Coupling Solution (Pre-activation):
-
In a separate vial, dissolve 3 equivalents of 1-Butyrylpiperidine-4-carboxylic acid and 2.9 equivalents of HBTU in a minimal amount of DMF.
-
Add 6 equivalents of DIPEA to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature. A color change to yellow or orange is common and does not typically affect the reaction outcome.[6]
-
-
Coupling Reaction:
-
Add the pre-activated coupling solution to the washed peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
After the coupling time, take a small sample of the resin beads, wash them thoroughly with DMF, and perform a Kaiser test (see Protocol 2).
-
A negative Kaiser test (colorless or yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue or purple beads), the coupling is incomplete. In this case, repeat the coupling step with a fresh solution of activated 1-Butyrylpiperidine-4-carboxylic acid.
-
-
Washing:
-
Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) followed by DCM (3 x 10 mL per gram of resin) to remove excess reagents and byproducts.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Workflow for N-Terminal Modification
Caption: Workflow for N-terminal modification with 1-Butyrylpiperidine-4-carboxylic acid.
Protocol 2: Monitoring the Coupling Reaction with the Kaiser Test
The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines.[7][8] A positive result (blue/purple color) indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.[9]
Materials:
-
Reagent A: Phenol (80 g) in 20 mL ethanol
-
Reagent B: Potassium cyanide (1 mL of a 0.01 M aqueous solution) diluted in 49 mL of pyridine
-
Reagent C: Ninhydrin (1.0 g) in 20 mL of n-butanol
-
Small test tubes
-
Heating block or water bath at 100-110°C
Procedure:
-
Sample Preparation:
-
Collect a small sample of resin beads (5-10 mg) from the reaction vessel.
-
Wash the beads thoroughly with DMF (3x) and then with ethanol (3x) to remove any residual reagents.
-
-
Test Execution:
-
Place the washed beads in a small test tube.
-
Add 2-3 drops of Reagent A.
-
Add 2-3 drops of Reagent B.
-
Add 2-3 drops of Reagent C.
-
Heat the test tube at 100-110°C for 3-5 minutes.[3]
-
-
Interpretation of Results:
-
Blue/Purple beads and/or solution: Positive result. Incomplete coupling.
-
Yellow/Colorless beads and solution: Negative result. Coupling is complete.
-
Protocol 3: Cleavage and Deprotection
This protocol is for the final cleavage of the modified peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.[10][11]
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Treatment:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[3]
-
-
Cleavage Reaction:
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate).
-
A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether (2x) to remove scavengers and residual protecting groups.
-
Dry the peptide pellet under vacuum.
-
-
Purification:
-
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.
-
Chemical Reaction Diagram
Caption: HBTU-mediated coupling of 1-Butyrylpiperidine-4-carboxylic acid to a peptide-resin.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient reagent equivalents. 2. Inadequate reaction time. 3. Steric hindrance at the N-terminus. 4. Poor resin swelling. | 1. Use a higher excess of the carboxylic acid and coupling reagents (e.g., 5 equivalents). 2. Increase the coupling time to 4 hours or overnight. 3. Consider using a more potent coupling reagent like HATU. 4. Ensure the resin is fully swelled in DMF before starting the synthesis. |
| Low Yield of Final Peptide | 1. Incomplete cleavage from the resin. 2. Loss of peptide during precipitation/washing. 3. Degradation of the peptide during cleavage. | 1. Extend the cleavage time or use a stronger cleavage cocktail if the peptide contains sensitive residues. 2. Ensure the diethyl ether is sufficiently cold and use a larger volume for precipitation. Minimize the number of washes. 3. Ensure appropriate scavengers are used in the cleavage cocktail based on the peptide sequence (e.g., for Trp, Met, Cys). |
| Unexpected Peaks in HPLC/Mass Spec | 1. Deletion sequences from incomplete coupling in previous steps. 2. Side reactions during cleavage. 3. Racemization during activation. | 1. Implement a capping step with acetic anhydride after each amino acid coupling to block unreacted amines. 2. Optimize the scavenger cocktail for the cleavage reaction. 3. Pre-activation time should be kept to a minimum. Use of HBTU is known to suppress racemization.[3] |
References
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Li, M., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(9), 1250-1256. Retrieved from [Link]
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Palladino, P., & Stetsenko, D. A. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(24), 6346–6349. Retrieved from [Link]
-
Palladino, P., & Stetsenko, D. A. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(24), 6346–6349. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]
-
Vasilev, A. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6446. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidine-based drug discovery. Retrieved from [Link]
-
PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]
-
ResearchGate. (2014). Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing?. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 772-781. Retrieved from [Link]
-
PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]
-
Akhtar, S., et al. (2011). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1713. Retrieved from [Link]
-
PubChem. (n.d.). 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for the Use of 1-Butyrylpiperidine-4-carboxylic acid as a Putative Chemical Probe
For: Researchers, scientists, and drug development professionals.
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its conformational rigidity and synthetic tractability make it an ideal building block for creating molecules that can precisely interact with biological targets.[1][4] 1-Butyrylpiperidine-4-carboxylic acid is a derivative of this privileged scaffold, featuring a short-chain fatty acid amide and a carboxylic acid moiety. These functional groups present opportunities for diverse biological interactions and further chemical modification.
This document serves as a comprehensive guide for the investigation and application of 1-Butyrylpiperidine-4-carboxylic acid as a potential chemical probe. A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or organismal context.[5] The validation of a compound as a chemical probe requires rigorous characterization of its potency, selectivity, and mechanism of action.[6][7] These application notes provide a structured approach to this validation process, from initial characterization to its use in cell-based assays.
Compound Profile: 1-Butyrylpiperidine-4-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C10H17NO3 | Calculated |
| Molecular Weight | 199.25 g/mol | Calculated |
| IUPAC Name | 1-butyrylpiperidine-4-carboxylic acid | - |
| SMILES | O=C(CCC)N1CCC(C(O)=O)CC1 | - |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in DMSO, DMF, and alcohols (predicted) | - |
Rationale for Investigation as a Chemical Probe
While the specific biological targets of 1-Butyrylpiperidine-4-carboxylic acid are yet to be elucidated, its structural motifs suggest several plausible avenues of investigation:
-
GPCR Ligand: The piperidine core is present in many ligands for G-protein coupled receptors (GPCRs). The N-butyryl group could confer selectivity for specific GPCRs involved in neurotransmission or metabolic regulation.
-
Enzyme Inhibitor: The carboxylic acid moiety could act as a pharmacophore to interact with the active site of enzymes, such as metalloproteinases or histone deacetylases (HDACs), where the butyryl group could influence potency and selectivity.
-
Modulator of Lipid Signaling: The butyryl group is a short-chain fatty acid, suggesting a potential role in modulating pathways regulated by fatty acid metabolism or signaling.
Experimental Protocols
Synthesis and Characterization of 1-Butyrylpiperidine-4-carboxylic acid
A plausible synthetic route for 1-Butyrylpiperidine-4-carboxylic acid starts from the commercially available piperidine-4-carboxylic acid.
Materials:
-
Piperidine-4-carboxylic acid
-
Butyryl chloride or butyric anhydride
-
Triethylamine (Et3N) or another suitable base
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Hydrochloric acid (HCl), 1M solution
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Suspend piperidine-4-carboxylic acid (1 equivalent) in DCM.
-
Add triethylamine (2.5 equivalents) and stir the mixture at room temperature for 15 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add butyryl chloride (1.2 equivalents) dropwise to the cooled suspension.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure 1-Butyrylpiperidine-4-carboxylic acid.
Characterization:
-
Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Target Identification and Validation
Identifying the molecular target(s) of a novel compound is a critical step in its validation as a chemical probe.
Workflow for Target Identification:
Caption: Workflow for in vitro target identification.
Protocol for Affinity Pull-down Assay:
-
Synthesize a derivative of 1-Butyrylpiperidine-4-carboxylic acid with a linker and an affinity tag (e.g., biotin).
-
Immobilize the biotinylated compound on streptavidin-coated agarose beads.
-
Prepare a cell lysate from the biological system of interest.
-
Incubate the cell lysate with the compound-coated beads.
-
As a negative control, incubate the lysate with beads coated with an inactive structural analog.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Cell-Based Assays for Probe Characterization
a. Cytotoxicity Assay (MTT or CellTiter-Glo®)
Objective: To determine the concentration range at which the compound is not cytotoxic.
Procedure:
-
Plate cells in a 96-well plate at a suitable density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of 1-Butyrylpiperidine-4-carboxylic acid (e.g., from 0.1 µM to 100 µM) for 24-72 hours.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate the CC50 (50% cytotoxic concentration). A good chemical probe should have a clear window between its effective concentration and its cytotoxic concentration.
b. Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
Objective: To confirm that the compound binds to its putative target in a cellular context.
Procedure:
-
Treat intact cells with 1-Butyrylpiperidine-4-carboxylic acid at various concentrations.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blot using an antibody against the putative target protein.
-
Binding of the compound should stabilize the target protein, resulting in a higher melting temperature.
c. Downstream Signaling Pathway Analysis
Objective: To measure the effect of the compound on the biological pathway modulated by the target.
Example Protocol (Western Blot for a hypothetical kinase target):
-
Treat cells with 1-Butyrylpiperidine-4-carboxylic acid at concentrations below its CC50.
-
Lyse the cells at different time points.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the phosphorylated form of a known substrate of the target kinase.
-
Use an antibody against the total protein of the substrate as a loading control.
-
A dose-dependent decrease in the phosphorylated substrate would indicate target inhibition.
Data Interpretation and Probe Validation
A high-quality chemical probe should meet the following criteria:[5][7]
-
Potency: The compound should modulate its target's activity with an in vitro IC50 or Kd of <100 nM and a cellular EC50 of <1 µM.[7]
-
Selectivity: The compound should be highly selective for its intended target over other related proteins. A selectivity of >30-fold against other family members is a good benchmark.[7]
-
On-Target Effects: The observed cellular phenotype should be a direct consequence of the compound's interaction with its target. This can be validated using a structurally similar but inactive control compound.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a piperidine-based chemical probe targeting a novel kinase.
Caption: Hypothetical signaling pathway modulated by the probe.
References
- Albrecht, M., & Stortz, M. (2005). An intramolecular side-chain metal ligation is a useful method for stabilizing β-sheet, turn and helical structures in short peptides.
- Allen, F. H., Kennard, O., Watson, D. G., Brammer, L., Orpen, A. G., & Taylor, R. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), S1-S19.
- Aono, R., & Kobayashi, H. (1997). Cell surface properties of organic solvent-tolerant mutants of Escherichia coli K-12. Applied and environmental microbiology, 63(9), 3637-3642.
- Balaha, M. F., Abdelshaheed, M., & Abouzid, K. A. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11.
- Boal, A. K., Guryev, O., Ed-Dab'i, N., & Schepartz, A. (2007). In this way we may be able to design, synthesize and characterize a dynamically optically inactive 310-helical peptide which possess a metal-chelating ability.
- Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes.
- Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358.
- Cummings, J. H., & Macfarlane, G. T. (1991). The control and consequences of bacterial fermentation in the human colon. Journal of applied bacteriology, 70(6), 443-459.
- Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied microbiology and biotechnology, 85(6), 1629-1642.
- Frye, S. V. (2010). The art of the chemical probe.
- Garner, B., & Harding, M. M. (2007). An intramolecular side-chain metal ligation is a useful method for stabilizing β-sheet, turn and helical structures in short peptides.
- Martín-Gago, P., et al. (2017). Covalent targeting of binding site carboxylic acids. Cell Chemical Biology, 24(5), 537-539.
- Müller, S., & Knapp, S. (2014). Chemical probes for histone-modifying enzymes. Future medicinal chemistry, 6(1), 59-75.
- Nikaido, H. (2003). Molecular basis of bacterial outer membrane permeability revisited. Microbiology and molecular biology reviews, 67(4), 593-656.
- Patel, S., & Patel, N. (2015). Piperidine derivatives: a new era of therapeutics.
- Rakowska, P. D., Jiang, H., Ray, S., Pyne, A., Lam, J., & Ryadnov, M. G. (2013). Nanoscale imaging reveals membrane disruption by antimicrobial peptides. Proceedings of the National Academy of Sciences, 110(22), 8918-8923.
- Ramos, J. L., Duque, E., Gallegos, M. T., Godoy, P., Ramos-González, M. I., Rojas, A., ... & Segura, A. (2002). Mechanisms of solvent tolerance in gram-negative bacteria. Annual review of microbiology, 56(1), 743-768.
- Ricke, S. C. (2003). Perspectives on the use of organic acids and short chain fatty acids as antimicrobials. Poultry science, 82(4), 632-639.
- Segura, A., Molina, L., Fillet, S., Krell, T., Bernal, P., Muñoz-Rojas, J., & Ramos, J. L. (2012). Solvent tolerance in bacteria. Current opinion in biotechnology, 23(3), 415-421.
- Walensky, L. D., Kung, A. L., Escher, I., Malia, T. J., Barbuto, S., Wright, R. D., ... & Korsmeyer, S. J. (2004). Activation of apoptosis in vivo by a hydrocarbon-stapled BH3 helix. Science, 305(5689), 1466-1470.
- Wang, D., Liao, W., & Arora, P. S. (2008). The stabilization of helical structure may enhance biological activities and protease resistance in vitro or in vivo.
- Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. ChemMedChem, 5(2), 195-197.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Advancing Biomedical Research with Quality Chemical Probes [promega.kr]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols for the Investigation of 1-Butyrylpiperidine-4-carboxylic acid in Neuroscience Research
For: Researchers, scientists, and drug development professionals.
Preamble: A Rationale for Investigation
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous centrally active therapeutic agents.[1] Its constrained cyclic structure is adept at presenting functional groups in precise three-dimensional orientations, enabling potent and selective interactions with a variety of neurological targets. The parent molecule, piperidine-4-carboxylic acid (isonipecotic acid), is a known partial agonist of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.
This document outlines a comprehensive research framework for 1-Butyrylpiperidine-4-carboxylic acid , a novel, uncharacterized derivative. By acylating the piperidine nitrogen with a butyryl group, we introduce a lipophilic moiety that may significantly alter the compound's pharmacokinetic and pharmacodynamic profile. This modification could enhance blood-brain barrier penetration and modulate its interaction with known and novel targets.
This guide is structured not as a recitation of known facts, but as a strategic workflow for discovery. It provides the scientific rationale and detailed protocols to systematically synthesize, characterize, and evaluate the neuropharmacological potential of this compound, from initial molecular screening to preliminary behavioral assessment.
Section 1: Synthesis and Physicochemical Characterization
The foundational step in evaluating any novel compound is its unambiguous synthesis and rigorous characterization. This ensures that all subsequent biological data is attributable to the correct, pure molecular entity.
Proposed Synthetic Pathway: N-Butyrylation
The most direct route to the target compound is the N-acylation of a suitable piperidine-4-carboxylic acid precursor. A common and efficient method involves the reaction of piperidine-4-carboxylic acid ethyl ester with butyryl chloride, followed by saponification to yield the final carboxylic acid.
Protocol 1: Synthesis of 1-Butyrylpiperidine-4-carboxylic acid
Causality: This two-step protocol is designed for efficiency and purity. Esterification of the starting material prevents side reactions at the carboxylic acid moiety during the acylation step. The use of a mild base like triethylamine scavenges the HCl byproduct of the acylation without promoting ester hydrolysis. Finally, standard saponification with NaOH provides a clean conversion to the desired product.
Materials:
-
Piperidine-4-carboxylic acid ethyl ester hydrochloride
-
Butyryl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Step-by-Step Procedure:
-
N-Acylation: a. Suspend piperidine-4-carboxylic acid ethyl ester hydrochloride (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen). b. Cool the suspension to 0°C using an ice bath. c. Add triethylamine (2.2 eq) dropwise to the stirred suspension. Allow the mixture to stir for 15 minutes to liberate the free base. d. Add butyryl chloride (1.1 eq) dropwise to the reaction mixture. e. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. f. Monitor reaction completion via Thin Layer Chromatography (TLC). g. Upon completion, quench the reaction by adding water. Separate the organic layer. h. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. i. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl 1-butyrylpiperidine-4-carboxylate. Purify via column chromatography if necessary.
-
Saponification (Ester Hydrolysis): a. Dissolve the purified ester from the previous step in a mixture of EtOH and water. b. Add NaOH (1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC. c. Upon completion, concentrate the mixture in vacuo to remove the ethanol. d. Dilute the remaining aqueous solution with water and wash with DCM to remove any unreacted ester. e. Cool the aqueous layer to 0°C and acidify to pH ~3-4 with 1M HCl. f. A precipitate of 1-Butyrylpiperidine-4-carboxylic acid should form. If not, extract the aqueous layer multiple times with ethyl acetate. g. Collect the precipitate by filtration or combine and dry the organic extracts. Concentrate to yield the final product.
Self-Validation: The identity and purity of the final compound must be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.[2][3]
-
HPLC Analysis: To determine purity, which should be >95% for use in biological assays.
Physicochemical Properties Summary
All quantitative data should be meticulously recorded and summarized for easy reference.
| Property | Value (Predicted/Experimental) | Method |
| Molecular Formula | C₁₀H₁₇NO₃ | --- |
| Molecular Weight | 199.25 g/mol | --- |
| Purity | >95% | HPLC |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | To be determined | DMSO, Ethanol, Aqueous Buffer |
| logP (Predicted) | 1.2 - 1.6 | Computational (e.g., XLogP3) |
| pKa (Predicted) | ~4.5 (Carboxylic Acid) | Computational |
Section 2: In Vitro Pharmacological Profiling Workflow
With a confirmed, pure compound in hand, the next phase is to determine its molecular targets. Our profiling strategy is hypothesis-driven, based on the compound's structural similarity to known neuroactive molecules.
Primary Target Screening: GABA Receptors
Causality: The core structure is an analog of isonipecotic acid, a GABA-A receptor partial agonist. Therefore, the GABA-A receptor is the most logical primary target to investigate. We include GABA-B as a key counter-screen.
Protocol 2: GABA-A Receptor Radioligand Binding Assay
Materials:
-
Rat or mouse whole-brain membranes (or membranes from cells expressing specific GABA-A receptor subtypes).
-
[³H]-Muscimol or [³H]-Gabazine (for agonist site binding).
-
GABA (for non-specific binding determination).
-
1-Butyrylpiperidine-4-carboxylic acid stock solution in DMSO.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation fluid and microplate scintillation counter.
Step-by-Step Procedure:
-
Preparation: Prepare serial dilutions of the test compound (e.g., from 1 nM to 100 µM) in Assay Buffer. Final DMSO concentration in the assay should be <0.1%.
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL Assay Buffer, 50 µL [³H]-Muscimol (at a concentration near its Kd), and 50 µL brain membrane suspension.
-
Non-Specific Binding (NSB): Add 50 µL GABA (1 mM final concentration), 50 µL [³H]-Muscimol, and 50 µL brain membrane suspension.
-
Test Compound: Add 50 µL of each dilution of the test compound, 50 µL [³H]-Muscimol, and 50 µL brain membrane suspension.
-
-
Incubation: Incubate the plate at 4°C for 60 minutes.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
-
Primary Target Screening: Monoamine Transporters & Enzymes
Causality: Many piperidine-containing drugs, such as methylphenidate, are monoamine reuptake inhibitors.[4] The butyryl group adds lipophilicity which is common in such compounds. Additionally, some piperidine derivatives are known to inhibit monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism.[5]
Protocol 3: MAO-A and MAO-B Inhibition Assay
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
A suitable fluorometric or chemiluminescent assay kit (e.g., MAO-Glo™ from Promega).[6] These kits provide the enzyme, a luciferin-based substrate, and a detection reagent.
-
Known inhibitors for positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).
-
96-well opaque plates.
-
Plate-reading luminometer.
Step-by-Step Procedure:
-
Preparation: Prepare serial dilutions of the test compound and positive controls.
-
Enzyme Reaction: a. In separate wells, add the MAO-A or MAO-B enzyme to the assay buffer. b. Add the test compound dilutions or controls to the appropriate wells. c. Incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the MAO substrate provided in the kit. e. Incubate at room temperature for 60 minutes.
-
Detection: Add the luciferin detection reagent, which converts a metabolite of the substrate into a luminescent signal. Incubate for 20 minutes.
-
Quantification: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of the inhibitor and fit the curve to determine the IC₅₀ value for both MAO-A and MAO-B.[7]
Data Presentation: Hypothetical In Vitro Profile
Results should be tabulated to allow for clear comparison of potencies and selectivities.
| Target | Assay Type | Result (Ki or IC₅₀) | Selectivity Ratio |
| GABA-A Receptor | [³H]-Muscimol Binding | 850 nM | --- |
| GABA-B Receptor | [³H]-CGP54626 Binding | > 10,000 nM | > 11-fold vs GABA-A |
| Dopamine Transporter (DAT) | [³H]-WIN35,428 Binding | > 10,000 nM | --- |
| Serotonin Transporter (SERT) | [³H]-Citalopram Binding | > 10,000 nM | --- |
| MAO-A | MAO-Glo™ Assay | 5,200 nM | --- |
| MAO-B | MAO-Glo™ Assay | > 25,000 nM | > 4.8-fold vs MAO-A |
Section 3: Cellular Neuroscience Applications
After identifying molecular targets, the next logical step is to assess the compound's effects in a cellular context. These assays provide insights into functional consequences, including potential therapeutic effects and cytotoxicity.
Neuronal Viability and Cytotoxicity
Causality: Before assessing for beneficial functions, it is critical to establish a non-toxic concentration range. This ensures that any observed functional effects are not artifacts of cell death.
Protocol 4: Neuronal Viability (MTT) Assay
Materials:
-
SH-SY5Y neuroblastoma cells or primary cortical neurons.
-
Appropriate cell culture medium and 96-well plates.
-
1-Butyrylpiperidine-4-carboxylic acid stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).
-
Plate reader capable of measuring absorbance at ~570 nm.
Step-by-Step Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 µM to 100 µM) for a relevant time period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[8]
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of each well at ~570 nm.
-
Data Analysis: Express the absorbance values as a percentage of the vehicle-treated control cells. Plot cell viability (%) against the log concentration of the compound to determine the CC₅₀ (cytotoxic concentration 50%).
Neurite Outgrowth Assessment
Causality: Neurite outgrowth is a fundamental process in neural development and repair. Compounds that promote neurite outgrowth may have potential in treating neurodegenerative diseases or nerve injury.[1][9][10] This assay evaluates if the compound can influence this complex cellular process.
Protocol 5: High-Content Neurite Outgrowth Assay
Materials:
-
PC-12 cells or human iPSC-derived neurons.[11]
-
Nerve Growth Factor (NGF) for PC-12 cell differentiation (positive control).
-
384-well imaging plates (e.g., coated with Poly-D-Lysine or Laminin).
-
Neuronal staining reagents: a cell body stain (e.g., Hoechst) and a neuronal marker (e.g., anti-β-III-Tubulin antibody with a fluorescent secondary).
-
Fixation and permeabilization buffers.
-
High-content imaging system and analysis software.
Step-by-Step Procedure:
-
Cell Plating: Plate cells in 384-well imaging plates and allow them to attach.
-
Treatment: Treat cells with non-toxic concentrations of the test compound, determined from the viability assay. Include a vehicle control, a positive control (e.g., NGF), and a negative control (e.g., a known inhibitor of neurite outgrowth). Incubate for 48-72 hours.[11]
-
Fixation and Staining: a. Carefully remove the medium and fix the cells (e.g., with 4% paraformaldehyde). b. Permeabilize the cells (e.g., with 0.1% Triton X-100). c. Stain with primary antibody (anti-β-III-Tubulin), wash, and then stain with a fluorescent secondary antibody and Hoechst.
-
Imaging: Acquire images using an automated high-content imaging system, capturing both the nuclear and neurite channels.
-
Data Analysis: Use the system's software to automatically identify cell bodies (from Hoechst stain) and trace neurites (from β-III-Tubulin stain).[12] Key output parameters include:
-
Total neurite length per neuron.
-
Number of neurite branches per neuron.
-
Percentage of neurite-bearing cells.
-
Compare the results from compound-treated wells to the vehicle and positive controls.
-
Sources
- 1. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicallab.com [clinicallab.com]
- 3. Rapid screening and identification of novel psychoactive substances using PaperSpray interfaced to high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylphenidate - Wikipedia [en.wikipedia.org]
- 5. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 11. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 12. sartorius.com [sartorius.com]
Application Notes & Protocols: High-Throughput Screening of 1-Butyrylpiperidine-4-carboxylic Acid and Analogs for Modulators of G-Protein Coupled Receptor (GPCR) Signaling
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics. Its conformational rigidity and synthetic tractability make it an ideal starting point for the development of novel modulators of a wide range of biological targets.[1] This application note details a comprehensive high-throughput screening (HTS) campaign designed to identify modulators of a hypothetical G-protein coupled receptor (GPCR), designated here as GPCR-X, from a focused library of compounds centered around the novel scaffold, "1-Butyrylpiperidine-4-carboxylic acid".
GPCRs represent one of the largest and most successfully drugged protein families, involved in a vast array of physiological processes. Consequently, the identification of novel GPCR modulators remains a high priority in drug discovery.[2] This document provides a detailed, step-by-step protocol for a cell-based HTS assay, from initial assay development and validation to primary and secondary screening, and finally, to hit confirmation and characterization. The methodologies described herein are designed to be robust, reproducible, and readily adaptable to other GPCR targets.[3]
I. Assay Principle and Design
The primary HTS assay will be a cell-based reporter gene assay. This format is widely used in HTS due to its sensitivity, scalability, and ability to measure the functional consequences of GPCR activation or inhibition. The assay will utilize a stable cell line co-expressing GPCR-X and a reporter gene (e.g., luciferase) under the control of a response element sensitive to a downstream signaling event of GPCR-X activation (e.g., cyclic AMP response element, CRE).
Upon activation by an agonist, GPCR-X will initiate an intracellular signaling cascade leading to the transcriptional activation of the luciferase reporter gene. The resulting luminescence signal will be proportional to the level of GPCR-X activation. Conversely, an antagonist will inhibit this agonist-induced signal.
Workflow Overview
Sources
- 1. nbinno.com [nbinno.com]
- 2. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 3. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 1-Butyrylpiperidine-4-carboxylic Acid as a Novel Enzyme Inhibitor
Abstract
The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved pharmaceuticals and biologically active compounds.[1][2] Its conformational rigidity and synthetic tractability make it a cornerstone of modern drug discovery.[2][3] This document provides a comprehensive guide for the initial investigation of a novel derivative, 1-Butyrylpiperidine-4-carboxylic acid , as a potential enzyme inhibitor. While this specific compound is not extensively characterized in existing literature, its structure suggests a rational starting point for inhibitor development, particularly targeting cholinesterases.
This guide outlines the scientific rationale, detailed experimental protocols for primary screening and mechanistic studies, and data analysis workflows. It is intended for researchers in drug development and chemical biology aiming to characterize new chemical entities and explore their therapeutic potential.
Introduction and Scientific Rationale
The development of novel enzyme inhibitors is critical for treating a wide range of diseases. The piperidine ring is a key pharmacophore in many successful drugs, including inhibitors for acetylcholinesterase (AChE), dipeptidyl peptidase-4 (DPP-4), and monoamine oxidase (MAO).[1][4][5][6]
The structure of 1-Butyrylpiperidine-4-carboxylic acid presents two key features for investigation:
-
The Piperidine Core: A six-membered heterocyclic amine that can engage in critical interactions within an enzyme's active site, often involving its tertiary nitrogen which can act as a proton acceptor.[6]
-
The N-butyryl Group: This functional group is structurally reminiscent of butyrylcholine, the endogenous substrate for Butyrylcholinesterase (BuChE). This makes BuChE, and by extension the homologous enzyme Acetylcholinesterase (AChE), a primary logical target for investigation.
Cholinesterases (AChE and BuChE) are serine hydrolases responsible for breaking down acetylcholine and other choline esters.[6] Their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[6][7] Therefore, this guide will focus primarily on protocols to assess the compound's activity against these enzymes.
Logical Workflow for Novel Inhibitor Characterization
The following diagram outlines the systematic approach for evaluating a novel compound like 1-Butyrylpiperidine-4-carboxylic acid, from initial screening to mechanistic insight.
Caption: Workflow for evaluating a novel enzyme inhibitor.
Protocol: Primary Screening for Cholinesterase Inhibition
This protocol details the use of the Ellman's method, a robust and widely adopted spectrophotometric assay for measuring AChE and BuChE activity.[1][8]
2.1. Principle of the Assay
The enzyme hydrolyzes a thiocholine substrate (acetylthiocholine or butyrylthiocholine) into thiocholine. The produced thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm.[1] A reduction in the rate of color formation in the presence of the test compound indicates enzyme inhibition.
Ellman's Reaction Chemistry
Caption: The two-step reaction underlying the Ellman's assay.
2.2. Reagents and Materials
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Enzymes: Lyophilized electric eel AChE and equine serum BuChE. Prepare stock solutions in assay buffer.
-
Substrates: Acetylthiocholine (ATCI) for AChE and S-Butyrylthiocholine (BTCI) for BuChE. Prepare stock solutions in deionized water.
-
DTNB Reagent: Prepare a stock solution in assay buffer.
-
Test Compound: 1-Butyrylpiperidine-4-carboxylic acid. Prepare a high-concentration stock (e.g., 10 mM) in DMSO and perform serial dilutions.
-
Positive Control: Donepezil or Tacrine for AChE; Rivastigmine for dual inhibition.[6][8]
-
Equipment: 96-well microplate reader capable of absorbance measurement at 412 nm, multichannel pipettes.
2.3. Step-by-Step Experimental Procedure
-
Prepare Microplate: In a 96-well plate, set up the experiment in triplicate according to the layout below.
Well Type Reagent 1 (25 µL) Reagent 2 (50 µL) Reagent 3 (50 µL) Reagent 4 (50 µL) Reagent 5 (25 µL) Blank Assay Buffer Assay Buffer DTNB Assay Buffer Substrate 100% Activity DMSO (solvent) Assay Buffer DTNB Enzyme Substrate Test Compound Compound Dilution Assay Buffer DTNB Enzyme Substrate | Positive Control | Control Inhibitor | Assay Buffer | DTNB | Enzyme | Substrate |
-
Initial Additions: Add Reagents 1, 2, and 3 (Test Compound/Solvent, Buffer, and DTNB) to the appropriate wells.
-
Enzyme Addition: Add Reagent 4 (Enzyme solution) to all wells except the Blank.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add Reagent 5 (Substrate) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.
2.4. Data Analysis
-
Calculate Reaction Rate (V): Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_100%_activity - V_blank)] * 100
-
Determine IC50 Value: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
2.5. Hypothetical Data Presentation
The results of the primary screening can be summarized in a table for clear comparison.
| Compound | Target Enzyme | IC50 (µM) |
| 1-Butyrylpiperidine-4-carboxylic acid | AChE | 85.6 |
| 1-Butyrylpiperidine-4-carboxylic acid | BuChE | 12.3 |
| Donepezil (Positive Control) | AChE | 0.05 |
| Donepezil (Positive Control) | BuChE | 5.2 |
Note: Data are hypothetical and for illustrative purposes only.
Protocol: Elucidating the Mechanism of Inhibition
If the primary screen reveals significant inhibitory activity (typically an IC50 < 100 µM), the next step is to understand the mechanism. This is achieved by measuring the effect of the inhibitor on enzyme kinetics at varying substrate concentrations.
3.1. Principle
By measuring the initial reaction rates at multiple substrate concentrations in the presence and absence of a fixed concentration of the inhibitor, one can determine its effect on the key kinetic parameters, K_m (Michaelis constant) and V_max (maximum reaction rate). Changes in these parameters reveal the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
3.2. Experimental Procedure
-
Setup: The assay is performed similarly to the primary screen (Ellman's method). However, instead of varying the inhibitor concentration, you will use a fixed concentration of the inhibitor (e.g., near its IC50 value) and vary the substrate concentration.
-
Substrate Concentrations: Prepare a range of substrate (ATCI or BTCI) dilutions, typically spanning from 0.1 * K_m to 10 * K_m for the target enzyme.
-
Run Assays: For each substrate concentration, measure the initial reaction rate (V) under three conditions:
-
No inhibitor (control)
-
Inhibitor at concentration [I] (e.g., IC50)
-
Inhibitor at concentration 2*[I] (e.g., 2 * IC50)
-
-
Data Plotting:
-
Michaelis-Menten Plot: Plot V versus [Substrate] for each inhibitor condition.
-
Lineweaver-Burk Plot: For a clearer visual diagnosis, plot 1/V versus 1/[Substrate]. This double reciprocal plot linearizes the data.
-
3.3. Interpreting Results
-
Competitive Inhibition: Lineweaver-Burk plots will show lines intersecting on the y-axis (V_max is unchanged, K_m increases).
-
Non-competitive Inhibition: Lines will intersect on the x-axis (K_m is unchanged, V_max decreases).
-
Uncompetitive Inhibition: Lines will be parallel (both K_m and V_max decrease proportionally).
-
Mixed Inhibition: Lines will intersect in the second or third quadrant, off the axes (both K_m and V_max change).
Cholinergic Synapse and Inhibitor Action
Caption: Site of action for a cholinesterase inhibitor.
References
-
Fun, H. K., Arshad, S., Dinesh, S., Vivek, S., & Nagaraja, G. K. (n.d.). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
He, X., Alian, A., Ortiz de Montellano, P. R., & Fletterick, R. J. (2009). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]
- Bang-Andersen, B., Bøgesø, K. P., & Jensen, K. G. (2011). Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. Google Patents.
-
Gökçe, M., Utku, E., & Küçükgüzel, İ. (2020). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie. Available at: [Link]
-
Vardanyan, R., & Hruby, V. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Kar, A., Russell, D. G., & Kurosu, M. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wikipedia. (n.d.). Isonipecotic acid. Wikipedia. Available at: [Link]
-
Mathew, B., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
-
Ohta, M., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][9][10]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Tantry, S. K., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Pharmaceuticals. Available at: [Link]
-
Bayindir, S., & Yuksel, M. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. Available at: [Link]
-
Panayides, J.-L., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]
-
Kos, J., et al. (2021). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Molecules. Available at: [Link]
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- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijpsi.org [ijpsi.org]
- 7. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for Studying Receptor-Ligand Interactions with 1-Butyrylpiperidine-4-carboxylic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
In the landscape of modern drug discovery, piperidine derivatives are a cornerstone, forming the structural basis of numerous pharmaceuticals.[1] The novel compound, 1-Butyrylpiperidine-4-carboxylic acid, presents a compelling scaffold for investigation. Its unique combination of a butyryl group and a piperidine-4-carboxylic acid core suggests potential interactions with multiple, therapeutically relevant biological targets. The butyryl moiety is structurally analogous to butyrate, an endogenous short-chain fatty acid known to be a ligand for hydroxycarboxylic acid receptors (HCARs) and free fatty acid receptors (FFARs).[2][3] The piperidine-4-carboxylic acid core, on the other hand, shares structural similarities with nipecotic acid, a well-characterized inhibitor of gamma-aminobutyric acid (GABA) transporters.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically characterize the receptor-ligand interactions of this novel compound. We will delve into a logical, multi-tiered experimental workflow, from initial target validation and binding affinity determination to functional cellular assays and biophysical characterization. The protocols detailed herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Predicted Biological Targets and Rationale
Based on the structural components of 1-Butyrylpiperidine-4-carboxylic acid, we can hypothesize several potential protein targets. This predictive approach allows for a focused and efficient initial screening strategy.
| Structural Moiety | Predicted Target Class | Rationale | Key Endogenous Ligand |
| Butyryl Group | Hydroxycarboxylic Acid Receptors (e.g., HCAR2/GPR109A) | Butyrate is a known agonist for HCAR2, a G-protein coupled receptor (GPCR) involved in metabolic and inflammatory regulation.[2][5] | Butyrate, β-hydroxybutyrate |
| Free Fatty Acid Receptors (e.g., FFAR2/GPR43, FFAR3/GPR41) | Short-chain fatty acids like butyrate are endogenous ligands for FFAR2 and FFAR3, which play roles in metabolic and inflammatory diseases.[3][6] | Acetate, Propionate, Butyrate | |
| Piperidine-4-carboxylic acid Core | GABA Transporters (GATs) | The core is structurally related to nipecotic acid, an inhibitor of GABA uptake, suggesting potential activity at these neurotransmitter transporters.[7] | GABA |
Experimental Workflow for Characterization
A systematic, tiered approach is recommended to comprehensively characterize the interaction of 1-Butyrylpiperidine-4-carboxylic acid with its potential targets. This workflow ensures a logical progression from initial binding confirmation to detailed functional and biophysical analysis.
Caption: A tiered experimental workflow for characterizing a novel ligand.
Protocols
Tier 1: Primary Screening & Binding Affinity
Protocol 1: Radioligand Binding Assay for GPCRs (e.g., HCAR2, FFAR2/3)
This protocol is designed to determine if 1-Butyrylpiperidine-4-carboxylic acid binds to the target GPCR by competing with a known radiolabeled ligand.
Rationale: Radioligand binding assays are a gold standard for quantifying ligand-receptor interactions, providing data on binding affinity (Ki) and receptor density (Bmax).[8][9]
Materials:
-
HEK293 cells stably expressing the human target GPCR (e.g., HCAR2).
-
Cell membrane preparation from the above cells.
-
Radiolabeled ligand (e.g., [³H]-Niacin for HCAR2).
-
1-Butyrylpiperidine-4-carboxylic acid.
-
Non-labeled competing ligand (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Grow and harvest HEK293 cells expressing the target receptor. Lyse the cells and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 200 µL of membrane preparation and 50 µL of radioligand solution.[10]
-
Non-specific Binding: 200 µL of membrane preparation, 50 µL of radioligand solution, and a saturating concentration of the non-labeled competing ligand.
-
Competition Binding: 200 µL of membrane preparation, 50 µL of radioligand solution, and varying concentrations of 1-Butyrylpiperidine-4-carboxylic acid.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 35 minutes).[11]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[10] Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of 1-Butyrylpiperidine-4-carboxylic acid to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Tier 2: Functional Characterization
Protocol 2: cAMP Assay for Gs/Gi-Coupled GPCRs
This assay determines if 1-Butyrylpiperidine-4-carboxylic acid acts as an agonist or antagonist at Gs or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels. HCAR2 and FFARs are typically Gi-coupled, leading to a decrease in cAMP upon activation.[12]
Rationale: GPCR activation often leads to changes in second messenger levels, such as cAMP.[13] Measuring these changes provides a functional readout of receptor activity.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the target GPCR.
-
Assay medium (e.g., DMEM/F12).
-
Forskolin (an adenylyl cyclase activator).
-
1-Butyrylpiperidine-4-carboxylic acid.
-
Known agonist for the target receptor.
-
cAMP detection kit (e.g., TR-FRET or luminescence-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to confluence.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of 1-Butyrylpiperidine-4-carboxylic acid to the cells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of 1-Butyrylpiperidine-4-carboxylic acid, then add a known agonist at its EC80 concentration.
-
-
Stimulation: Add forskolin to all wells to stimulate cAMP production. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP signal against the log concentration of 1-Butyrylpiperidine-4-carboxylic acid to determine the EC50 value.
-
Antagonist Mode: Plot the inhibition of the agonist-induced signal against the log concentration of 1-Butyrylpiperidine-4-carboxylic acid to determine the IC50 value.
-
Protocol 3: Calcium Flux Assay for Gq-Coupled GPCRs
This assay is suitable for Gq-coupled receptors, which signal through an increase in intracellular calcium.[14]
Rationale: Activation of Gq-coupled GPCRs leads to the release of calcium from intracellular stores, which can be detected using fluorescent calcium indicators.[13]
Materials:
-
HEK293 cells expressing the target Gq-coupled GPCR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
1-Butyrylpiperidine-4-carboxylic acid.
-
Known agonist for the target receptor.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Assay:
-
Place the plate in the fluorescence reader.
-
Record a baseline fluorescence reading.
-
Inject varying concentrations of 1-Butyrylpiperidine-4-carboxylic acid (for agonist testing) or a known agonist after pre-incubation with the test compound (for antagonist testing).
-
Continuously measure the fluorescence signal over time.
-
-
Data Analysis: Calculate the change in fluorescence from baseline and plot the peak response against the log concentration of the compound to determine EC50 or IC50 values.
Tier 3: Biophysical Validation
Protocol 4: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.[15][16]
Rationale: SPR offers a powerful method to validate direct binding and to obtain detailed kinetic information about the interaction, which is crucial for understanding the mechanism of action.[17][18]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip).
-
Purified target receptor protein.
-
1-Butyrylpiperidine-4-carboxylic acid.
-
Immobilization buffers and reagents (e.g., EDC/NHS).
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Receptor Immobilization: Immobilize the purified receptor onto the sensor chip surface via amine coupling or another suitable method.
-
Binding Analysis:
-
Flow a series of concentrations of 1-Butyrylpiperidine-4-carboxylic acid over the sensor surface.
-
Record the association phase (compound binding) and dissociation phase (buffer flow).
-
Regenerate the sensor surface between cycles if necessary.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Caption: A simplified workflow for a Surface Plasmon Resonance experiment.
Conclusion
1-Butyrylpiperidine-4-carboxylic acid represents a novel chemical entity with significant potential for interacting with key therapeutic targets, including GPCRs and neurotransmitter transporters. The structured, multi-tiered approach outlined in these application notes provides a robust framework for its comprehensive pharmacological characterization. By systematically progressing from initial binding studies to detailed functional and biophysical analyses, researchers can efficiently and accurately elucidate the mechanism of action of this promising compound, paving the way for its potential development as a novel therapeutic agent.
References
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Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central. Available at: [Link]
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Nipecotic acid directly activates GABAA-like ion channels. PubMed Central. Available at: [Link]
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Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. National Institutes of Health. Available at: [Link]
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Ligands at the Free Fatty Acid Receptors 2/3 (GPR43/GPR41). PubMed. Available at: [Link]
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Butyrate acts as a G-protein-coupled receptor ligand that prevents high glucose-induced amyloidogenesis in N2a cells through the protein kinase B/glycogen synthase kinase-3β pathway. PubMed Central. Available at: [Link]
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A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. Available at: [Link]
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β-hydroxybutyrate and hydroxycarboxylic acid receptor 2 agonists activate the AKT, ERK and AMPK pathways, which are involved in bovine neutrophil chemotaxis. PubMed. Available at: [Link]
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Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
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A beginner's guide to surface plasmon resonance. Portland Press. Available at: [Link]
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Hydroxy-Carboxylic Acid Receptor Actions in Metabolism. ResearchGate. Available at: [Link]
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Cell-based Assays for GPCR Activity. Biocompare. Available at: [Link]
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The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. MDPI. Available at: [Link]
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Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Publications. Available at: [Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]
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Protein-Small Molecule Biomolecular Interactions – a Retrospective. Nicoya. Available at: [Link]
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Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. Available at: [Link]
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Butyrate acts as a G-protein-coupled receptor ligand that prevents high glucose-induced amyloidogenesis in N2a cells through the protein kinase B/glycogen synthase kinase-3β pathway. PubMed. Available at: [Link]
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Quantitative Analysis of Small Molecule–Nucleic Acid Interactions With a Biosensor Surface and Surface Plasmon Resonance Detection. PubMed Central. Available at: [Link]
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Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]
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GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]
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Hydroxycarboxylic acid receptor 2. Wikipedia. Available at: [Link]
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Subunit and small-molecule interaction of ribonucleotide reductases via surface plasmon resonance biosensor analyses. Oxford Academic. Available at: [Link]
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Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3. British Journal of Pharmacology. Available at: [Link]
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Hydroxy-Carboxylic Acid Receptor Actions in Metabolism. PubMed. Available at: [Link]
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Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. PubMed. Available at: [Link]
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A powerful tool for drug discovery. European Pharmaceutical Review. Available at: [Link]
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Understanding G Protein-Coupled Receptors (GPCRs) in Gut Microbiome Interactions. News-Medical.net. Available at: [Link]
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SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Available at: [Link]
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Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
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Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine. ResearchGate. Available at: [Link]
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Examples of N-substituted nipecotic acid derivatives for the inhibition... ResearchGate. Available at: [Link]
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Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets. Frontiers. Available at: [Link]
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Application Note & Protocols: A Strategic Approach to Cell-Based Assay Development for Novel Piperidine Compounds
Topic: Elucidating the Biological Activity of 1-Butyrylpiperidine-4-carboxylic acid through a Phased Cell-Based Assay Strategy
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Novel Compound Characterization
In drug discovery, novel chemical entities such as 1-Butyrylpiperidine-4-carboxylic acid present both an opportunity and a challenge. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs targeting a wide array of biological targets.[1][2][3][4] However, without a known mechanism of action, a systematic and logically phased approach is required to uncover the compound's biological activity.
This application note provides a comprehensive guide for the development of cell-based assays to characterize 1-Butyrylpiperidine-4-carboxylic acid. We will proceed under the assumption that the compound's primary target is unknown. Our strategy is therefore designed to cast a wide net initially, followed by more focused investigations to elucidate its specific cellular effects and potential mechanism of action. This approach ensures a thorough and unbiased characterization, maximizing the potential for discovering novel therapeutic applications.
Cell-based assays are indispensable tools in this process, offering a more physiologically relevant context than simple biochemical assays by preserving cellular structures and signaling pathways.[5][6] They can provide invaluable information on a compound's mechanism of action (MOA), efficacy, toxicity, and potential off-target effects early in the drug development pipeline.[5]
Phased Assay Development Workflow
We advocate for a three-phased workflow to systematically investigate the biological activity of 1-Butyrylpiperidine-4-carboxylic acid. This tiered approach is designed to efficiently manage resources while progressively building a comprehensive biological profile of the compound.
Caption: Phased workflow for characterizing novel compounds.
Phase 1: Primary Screening - Unveiling Cellular Effects
The initial phase focuses on determining the compound's impact on overall cell health and identifying any observable phenotypic changes. This provides a broad overview of its biological activity and establishes a safe concentration range for subsequent, more sensitive assays.
Protocol: Cell Viability and Cytotoxicity
Rationale: The first step is to determine the concentration range at which 1-Butyrylpiperidine-4-carboxylic acid affects cell viability. This is crucial for distinguishing specific biological effects from general toxicity. We will use two complementary assays: a metabolic activity assay (MTT or resazurin) and a cytotoxicity assay that measures membrane integrity (LDH release).
Methodology:
-
Cell Line Selection: Begin with a common, robust cell line such as HEK293 or HeLa. These are easy to culture and widely used, providing a baseline for activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of 1-Butyrylpiperidine-4-carboxylic acid in a suitable solvent (e.g., DMSO). Create a serial dilution series ranging from 100 µM to 1 nM.
-
Treatment: Treat the cells with the compound dilutions for 24 to 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Assay Performance:
-
MTT/Resazurin Assay: Add the reagent to the wells and incubate as per the manufacturer's instructions. Measure absorbance or fluorescence to determine metabolic activity.
-
LDH Assay: Collect the cell culture supernatant and measure lactate dehydrogenase (LDH) release according to the manufacturer's protocol.
-
-
Data Analysis: Plot the percentage of viable cells against the compound concentration to determine the CC50 (cytotoxic concentration 50%).
Data Presentation:
| Assay Type | Endpoint | Example Result | Interpretation |
| MTT/Resazurin | Metabolic Activity | CC50 = 50 µM | Concentration at which metabolic activity is reduced by 50%. |
| LDH Release | Membrane Integrity | CC50 = 75 µM | Concentration causing 50% of maximum LDH release. |
Protocol: High-Content Phenotypic Screening
Rationale: High-content screening (HCS) provides an unbiased view of the compound's effects on cellular morphology and the organization of subcellular structures. This can offer crucial clues to the underlying mechanism of action.
Methodology:
-
Cell Plating: Seed cells in a 96- or 384-well imaging plate.
-
Treatment: Treat cells with sub-toxic concentrations of 1-Butyrylpiperidine-4-carboxylic acid (e.g., below the CC50) for various time points (e.g., 6, 12, 24 hours).
-
Staining: Fix the cells and stain with a panel of fluorescent dyes to visualize key cellular components. A common panel includes:
-
Hoechst 33342: Nuclei (DNA content, nuclear morphology)
-
Phalloidin-Alexa Fluor 488: F-actin (cytoskeleton structure)
-
MitoTracker Red CMXRos: Mitochondria (membrane potential, morphology)
-
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify various cellular features, such as nuclear size, cell shape, mitochondrial integrity, and cytoskeletal arrangement.
Phase 2: Secondary Screening - Pathway Elucidation
Based on the phenotypic clues from Phase 1, or as part of a broad screening strategy, Phase 2 aims to identify the specific signaling pathways modulated by the compound. Given that many piperidine-containing drugs target G-protein coupled receptors (GPCRs), this is a logical starting point.[7][8][9]
Potential Signaling Pathways to Investigate
Caption: Key signaling pathways for secondary screening.
Protocol: GPCR Activation - cAMP Assay
Rationale: A significant portion of drugs targeting the central nervous system and other physiological processes act on GPCRs.[7][8][10] A common downstream signal for many GPCRs is the modulation of cyclic AMP (cAMP) levels. This assay will determine if 1-Butyrylpiperidine-4-carboxylic acid acts as an agonist or antagonist of a GPCR that couples to adenylyl cyclase.
Methodology:
-
Cell Line: Use a cell line expressing a panel of common GPCRs, or a cell line engineered to express a specific GPCR of interest (e.g., CHO-K1 cells).
-
Cell Plating: Plate cells in a 96-well plate and grow to confluency.
-
Treatment:
-
Agonist Mode: Treat cells with a serial dilution of 1-Butyrylpiperidine-4-carboxylic acid in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Antagonist Mode: Pre-incubate cells with the compound before adding a known agonist for the target GPCR.
-
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis:
-
Agonist: Plot cAMP levels against compound concentration to determine the EC50 (effective concentration 50%).
-
Antagonist: Plot the inhibition of the agonist response against the compound concentration to determine the IC50 (inhibitory concentration 50%).
-
Data Presentation:
| Parameter | Example Value | Interpretation |
| EC50 (Agonist) | 2.5 µM | Concentration for 50% of maximal activation. |
| IC50 (Antagonist) | 1.8 µM | Concentration for 50% inhibition of agonist response. |
Phase 3: Target Deconvolution and Validation
If the secondary assays yield a positive "hit," the final phase is to identify the specific molecular target and validate its role in the observed cellular response.
Protocol: Target Engagement using NanoBRET™
Rationale: Bioluminescence Resonance Energy Transfer (BRET) assays, such as NanoBRET™, can be used to measure compound binding to a specific protein target in living cells.[7] This provides direct evidence of target engagement.
Methodology:
-
Cell Line Engineering: Create a cell line that expresses the putative target protein fused to a NanoLuc® luciferase. A fluorescent ligand for the target is also required.
-
Cell Plating: Plate the engineered cells in a 384-well white plate.
-
Treatment: Add the fluorescent ligand and a serial dilution of 1-Butyrylpiperidine-4-carboxylic acid.
-
Detection: Measure both the donor (NanoLuc®) and acceptor (fluorescent ligand) emissions.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing concentrations of the test compound indicates displacement of the fluorescent ligand and thus, target engagement. Determine the IC50 from the dose-response curve.
Conclusion and Future Directions
This application note outlines a systematic, multi-phased strategy for the characterization of novel compounds like 1-Butyrylpiperidine-4-carboxylic acid. By starting with broad phenotypic screens and progressively narrowing the focus to specific pathways and targets, researchers can efficiently and accurately elucidate the compound's mechanism of action. This logical progression from general effects to specific interactions is fundamental to modern drug discovery and ensures that promising compounds are advanced with a solid understanding of their biological function.
References
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Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]
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Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. Available at: [Link]
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Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]
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Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels. PubMed. Available at: [Link]
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GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Available at: [Link]
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Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]
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Cell-Based Assay Development. Concept Life Sciences. Available at: [Link]
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Cell Based Assays in Drug Development: Comprehensive Overview. Prolytix. Available at: [Link]
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Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available at: [Link]
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Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Available at: [Link]
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Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]
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Application Notes and Protocols for Efficacy Testing of 1-Butyrylpiperidine-4-carboxylic acid in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers on the preclinical evaluation of 1-Butyrylpiperidine-4-carboxylic acid, a novel compound with putative activity on the GABAergic system. Given the established role of piperidine-4-carboxylic acid derivatives as modulators of gamma-aminobutyric acid (GABA) receptors, we hypothesize a therapeutic potential for this compound in neurological and psychiatric disorders characterized by GABAergic dysregulation.[1][2] This guide outlines detailed protocols for robust and validated animal models of neuropathic pain, anxiety, and epilepsy, enabling a thorough assessment of the compound's efficacy. The experimental designs and methodologies are presented to ensure scientific rigor and reproducibility, facilitating the generation of high-quality data for drug development programs.
Scientific Rationale: Targeting the GABAergic System
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[3] Its calming effects are fundamental for controlling nerve cell hyperactivity associated with anxiety, stress, and fear.[3] Dysregulation of the GABAergic system is implicated in the pathophysiology of numerous neurological and psychiatric conditions, including epilepsy, anxiety disorders, and chronic pain.[3][4]
The therapeutic potential of 1-Butyrylpiperidine-4-carboxylic acid is predicated on its structural similarity to known GABAergic modulators. Piperidine-4-carboxylic acid, also known as isonipecotic acid, is a specific GABA agonist.[1] Furthermore, piperine, a compound containing a piperidine ring, has been shown to modulate GABA-A receptors, leading to anxiolytic and anticonvulsant effects in mice.[5] Based on this, we posit that 1-Butyrylpiperidine-4-carboxylic acid may act as a GABA receptor agonist, potentially at the GABA-B receptor subtype, a target for approved drugs like baclofen which is used to treat spasticity and has shown efficacy in animal models of neuropathic pain.[6][7]
The following protocols are designed to test this hypothesis by evaluating the compound's efficacy in well-established rodent models sensitive to GABAergic modulation.
General Experimental Considerations
2.1. Compound Formulation and Administration
-
Solubility Testing: Determine the solubility of 1-Butyrylpiperidine-4-carboxylic acid in various pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, Tween 80).
-
Dose Selection: Conduct a preliminary dose-ranging study to determine the maximum tolerated dose (MTD) and to identify a range of doses for efficacy studies.
-
Route of Administration: The choice of administration route (e.g., intraperitoneal (i.p.), oral (p.o.), intravenous (i.v.)) should be based on the compound's pharmacokinetic properties and the specific experimental design. For initial screening, i.p. administration is often used.
2.2. Animal Welfare
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the NIH Guide for the Care and Use of Laboratory Animals.
2.3. Control Groups
-
Vehicle Control: A group of animals receiving the vehicle used to dissolve the test compound.
-
Positive Control: A group of animals receiving a clinically relevant drug known to be effective in the specific model (e.g., gabapentin for neuropathic pain, diazepam for anxiety, and valproic acid for epilepsy).[8] This validates the model and provides a benchmark for the test compound's efficacy.
Efficacy Evaluation in a Neuropathic Pain Model
Neuropathic pain is a chronic pain state resulting from nerve damage. GABAergic drugs, such as gabapentin and GABA-B agonists like baclofen, are used in its management and have shown efficacy in animal models.[6][8]
3.1. Chronic Constriction Injury (CCI) Model
The CCI model is a widely used surgical model that mimics features of human neuropathic pain.
Experimental Workflow:
Caption: Workflow for the Chronic Constriction Injury (CCI) model.
3.2. Detailed Protocols
3.2.1. CCI Surgery Protocol (Rat)
-
Anesthetize the rat (e.g., isoflurane).
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, proximal to its trifurcation, with about 1 mm spacing between each ligature.
-
The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesics as per IACUC guidelines.
3.2.2. Behavioral Testing
-
Mechanical Allodynia (von Frey Test): This test measures the withdrawal threshold to a non-noxious mechanical stimulus.[9][10]
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.[11]
-
-
Thermal Hyperalgesia (Hot Plate Test): This test measures the latency to respond to a noxious thermal stimulus.[12][13][14][15]
-
Place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Record the latency to the first sign of nociception (e.g., paw licking, jumping).
-
A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.[15]
-
3.3. Data Presentation and Analysis
| Treatment Group | Baseline Paw Withdrawal Threshold (g) | Post-CCI Paw Withdrawal Threshold (g) | Paw Withdrawal Threshold after Treatment (g) |
| Vehicle | |||
| Positive Control | |||
| Compound (Dose 1) | |||
| Compound (Dose 2) |
-
Statistical Analysis: Use a two-way repeated measures ANOVA followed by a post-hoc test (e.g., Bonferroni's) to compare treatment groups over time. A p-value < 0.05 is typically considered statistically significant.
Efficacy Evaluation in an Anxiety Model
GABAergic agonists, such as benzodiazepines, are potent anxiolytics. The role of GABA-B receptors in anxiety is also well-documented, making this a relevant therapeutic area to investigate.[16][17]
4.1. Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[18][19][20][21][22]
Experimental Workflow:
Caption: Workflow for the Elevated Plus Maze (EPM) test.
4.2. Detailed Protocol (Mouse)
-
The EPM apparatus consists of two open arms and two closed arms, elevated from the floor.[22]
-
Habituate the mouse to the testing room for at least one hour before the test.[19]
-
Administer the test compound or vehicle at a specified time before the test (e.g., 30 minutes for i.p. injection).
-
Place the mouse in the center of the maze, facing an open arm.[20]
-
Allow the mouse to explore the maze for 5 minutes.[20]
-
Record the session using a video camera mounted above the maze.
-
Clean the maze thoroughly between each animal.[19]
4.3. Data Presentation and Analysis
| Treatment Group | Time in Open Arms (s) | Entries into Open Arms | Total Distance Traveled (cm) |
| Vehicle | |||
| Positive Control | |||
| Compound (Dose 1) | |||
| Compound (Dose 2) |
-
Parameters Measured:
-
Time spent in the open arms (anxiolytic effect is indicated by an increase).
-
Number of entries into the open arms.
-
Total distance traveled (to control for general locomotor effects).
-
-
Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treatment groups to the vehicle control.
Efficacy Evaluation in an Epilepsy Model
Given the role of GABA as the primary inhibitory neurotransmitter, compounds that enhance GABAergic transmission are a cornerstone of epilepsy treatment.[3]
5.1. Pentylenetetrazol (PTZ)-Induced Seizure Model
PTZ is a GABA-A receptor antagonist that reliably induces seizures in rodents, providing a robust model for screening anticonvulsant drugs.[23][24][25]
Experimental Workflow:
Caption: Workflow for the Pentylenetetrazol (PTZ)-induced seizure model.
5.2. Detailed Protocol (Mouse)
-
Administer the test compound or vehicle at a specified time before PTZ injection.
-
Inject PTZ (e.g., 35-50 mg/kg, i.p. for a sub-convulsive kindling model, or a higher dose for acute seizures).[26][27] The exact dose should be determined in a pilot study.
-
Immediately after PTZ injection, place the mouse in an observation chamber.
-
Observe and score the seizure activity for 30 minutes using a standardized scale (e.g., Racine scale).
Racine Scale for Seizure Scoring:
-
Stage 0: No response
-
Stage 1: Mouth and facial movements
-
Stage 2: Head nodding
-
Stage 3: Forelimb clonus
-
Stage 4: Rearing with forelimb clonus
-
Stage 5: Rearing and falling with generalized tonic-clonic seizures
5.3. Data Presentation and Analysis
| Treatment Group | Latency to First Seizure (s) | Seizure Duration (s) | Maximum Seizure Score (Racine Scale) |
| Vehicle | |||
| Positive Control | |||
| Compound (Dose 1) | |||
| Compound (Dose 2) |
-
Parameters Measured:
-
Latency to the onset of the first seizure.
-
Duration of seizures.
-
Maximum seizure severity score.
-
-
Statistical Analysis: Use a one-way ANOVA or Kruskal-Wallis test (for non-parametric data like seizure scores) followed by appropriate post-hoc tests.
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical efficacy testing of 1-Butyrylpiperidine-4-carboxylic acid. By employing these validated animal models of neuropathic pain, anxiety, and epilepsy, researchers can systematically evaluate the compound's therapeutic potential as a modulator of the GABAergic system. Rigorous adherence to these protocols will ensure the generation of reliable and reproducible data, which is essential for making informed decisions in the drug development pipeline.
References
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Cleveland Clinic. (n.d.). Gamma-Aminobutyric Acid (GABA). Retrieved from [Link]
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Wikipedia. (2024). Gabapentin. Retrieved from [Link]
- Di Cesare Mannelli, L., Ghelardini, C., & Calvo, M. (2014). Nerve Regenerative Effects of GABA-B Ligands in a Model of Neuropathic Pain.
- Bhutani, M. K. (2005). GABAergic hypotheses of anxiety and depression: focus on GABA-B receptors. Drugs of Today, 41(11), 721-729.
- Shimada, T., & Yamagata, K. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57551.
- Menéndez, L., Lastra, A., Hidalgo, A., & Baamonde, A. (2001). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 112(1), 69-75.
- Cope, D. W., & Crunelli, V. (2012). GABAB Receptor and Absence Epilepsy.
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protocols.io. (2023). Elevated plus maze protocol. Retrieved from [Link]
- Krogsgaard-Larsen, P., Hjeds, H., Falch, E., Jørgensen, F. S., & Nielsen, L. (1985). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry, 28(11), 1612-1617.
- Zarnowska, E. D., Keck, T. M., & Li, X. (2011). Comparison of behavioral effects of GABAergic low- and high-efficacy neuroactive steroids in the zebrafish larvae assay. Psychopharmacology, 218(3), 543–553.
- Falch, E., & Krogsgaard-Larsen, P. (1984). Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. Journal of Neurochemistry, 42(5), 1475-1482.
- Leclercq, K., Kaminski, R. M., & Niespodziany, I. (2023). Established and emerging GABAA receptor pharmacotherapy for epilepsy. Frontiers in Pharmacology, 14, 1189498.
- Quevedo, C., Múnera, A., & Echeverry, S. (2022). Neuropathic Injury–Induced Plasticity of GABAergic System in Peripheral Sensory Ganglia. International Journal of Molecular Sciences, 23(19), 11883.
- Al-majeed, M. A. R., & Al-shimmari, A. M. H. (2023).
- Aitta-aho, T., Vekovischeva, O., & Korpi, E. R. (2022). Mice Lacking GABAA Receptor δ Subunit Have Altered Pharmaco-EEG Responses to Multiple Drugs. Frontiers in Pharmacology, 13, 856526.
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Panlab. (n.d.). Hot plate test. Retrieved from [Link]
- Grégoire, S., Michaud, V., Chapuy, E., & Eschalier, A. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol, 6(18), e1934.
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CORDIS | European Commission. (n.d.). Serotonin and GABA-B receptors in anxiety : from developmental risk factors to treatment. Retrieved from [Link]
- Ghisleni, C., et al. (2022). Symptomatic and neurotrophic effects of GABAA receptor positive allosteric modulation in a mouse model of chronic stress. Scientific Reports, 12(1), 1-17.
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PSPP. (n.d.). Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. Retrieved from [Link]
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Wikipedia. (2024). 5-HT2A receptor. Retrieved from [Link]
-
Bioseb. (n.d.). Cold Hot Plate Test. Retrieved from [Link]
- Cryan, J. F., & Slattery, D. A. (2010). GABAB Receptors: Anxiety and Mood Disorders. In The GABAB Receptor (pp. 401-421). Humana Press.
-
JoVE. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Retrieved from [Link]
- Hao, J. X., Xu, X. J., & Wiesenfeld-Hallin, Z. (1994). Spinal GABA(A) and GABA(B) receptor pharmacology in a rat model of neuropathic pain. Anesthesiology, 81(5), 1240-1248.
- de Curtis, M., & Avanzini, G. (2016). GABAB Receptors: are they Missing in Action in Focal Epilepsy Research?. Current neuropharmacology, 14(8), 841–851.
-
Animalab. (n.d.). Hot/Cold Plate NG for screening of thermal hyperalgesia/allodynia. Retrieved from [Link]
- Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
-
ResearchGate. (2015). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Retrieved from [Link]
- Cryan, J. F., & Kaupmann, K. (2005). Don't worry 'B' happy!: a role for GABA(B) receptors in anxiety and depression. Trends in pharmacological sciences, 26(1), 36–43.
- Aoki, C., & Sabaliauskas, N. (2018). Pathway-specific GABAergic inhibition contributes to the gain of resilience against anorexia-like behavior of adolescent female mice. Frontiers in behavioral neuroscience, 12, 172.
-
Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Retrieved from [Link]
- File, S. E. (1985). Animal models for predicting clinical efficacy of anxiolytic drugs: social behaviour. Neuropsychobiology, 13(1-2), 55-62.
- Khayate, Z., et al. (2011). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. British journal of pharmacology, 164(2b), 584–595.
-
ResearchGate. (2023). Elevated plus maze protocol v1. Retrieved from [Link]
-
JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. Retrieved from [Link]
- Nabavi, S. M., et al. (2021).
-
Bioseb. (n.d.). Pain - Mechanical Allodynia / Hyperalgesia. Retrieved from [Link]
- Font, G., et al. (2017). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. Bio-protocol, 7(22), e2618.
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- 6. Nerve Regenerative Effects of GABA-B Ligands in a Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Conjugation of 1-Butyrylpiperidine-4-carboxylic acid to Biomolecules
Introduction: The Rationale for Butyrylpiperidine Conjugation
The conjugation of small molecules to biomolecules such as proteins, antibodies, and peptides is a cornerstone of modern biotechnology and drug development. This process enables the creation of novel entities that combine the specific targeting capabilities of a biomolecule with the therapeutic or diagnostic function of a synthetic compound. 1-Butyrylpiperidine-4-carboxylic acid represents a unique chemical moiety for conjugation. While not a conventional conjugation reagent, the butyrylpiperidine scaffold is a recognized pharmacophore in medicinal chemistry, often associated with compounds targeting the central nervous system, including certain classes of antipsychotics and analgesics.
The strategic rationale for conjugating a molecule like 1-Butyrylpiperidine-4-carboxylic acid to a biomolecule, such as a monoclonal antibody, could include:
-
Targeted Delivery: To deliver a pharmacologically active butyrylpiperidine derivative specifically to a disease site (e.g., a tumor or an area of inflammation), thereby increasing its therapeutic index and reducing systemic side effects.
-
Pharmacokinetic Modulation: To alter the pharmacokinetic profile of the small molecule, extending its half-life in circulation by attaching it to a larger, more stable biomolecule.
-
Probing Biological Systems: To use the butyrylpiperidine moiety as a structural probe to investigate protein-ligand interactions or to modulate the function of a target protein in a site-specific manner.
This document provides a detailed guide to the chemical strategy and a step-by-step protocol for the covalent conjugation of 1-Butyrylpiperidine-4-carboxylic acid to primary amine groups on biomolecules, leveraging the well-established carbodiimide crosslinker chemistry.
Part 1: The Chemistry of Conjugation - Activating the Carboxylic Acid
The core of the conjugation strategy revolves around the activation of the carboxylic acid group on 1-Butyrylpiperidine-4-carboxylic acid to make it reactive towards the primary amine groups (specifically, the ε-amine of lysine residues and the N-terminal α-amine) present on the surface of most proteins.
The most common and efficient method for this transformation is the use of a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) , in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS) .
Mechanism of Action: A Two-Step Process
-
Activation Step: EDC reacts with the carboxyl group of 1-Butyrylpiperidine-4-carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to hydrolysis in aqueous environments, which would regenerate the original carboxylic acid and reduce conjugation efficiency.
-
Stabilization Step: NHS or Sulfo-NHS is introduced to react with the O-acylisourea intermediate. This reaction displaces the EDC and forms a semi-stable NHS ester (or Sulfo-NHS ester). This ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate but is highly reactive towards primary amines.
This two-step activation, often performed as a one-pot reaction, is crucial for efficient and controlled conjugation in aqueous buffers, which are necessary to maintain the integrity of the target biomolecule.
Caption: EDC/NHS activation and conjugation workflow.
Part 2: Experimental Protocol - Conjugation to a Model Protein
This protocol describes the conjugation of 1-Butyrylpiperidine-4-carboxylic acid to a generic IgG antibody as a model biomolecule. The principles can be adapted for other proteins.
Materials and Reagents
| Reagent | Supplier | Recommended Purity | Storage |
| 1-Butyrylpiperidine-4-carboxylic acid | Major Chemical Vdr | >95% | 4°C, desiccated |
| EDC (EDAC) | Thermo Fisher | >98% | -20°C, desiccated |
| Sulfo-NHS | Thermo Fisher | >98% | 4°C, desiccated |
| Monoclonal Antibody (e.g., Human IgG) | Bio-Rad | N/A | 4°C or -80°C as per datasheet |
| Activation Buffer (MES Buffer) | Sigma-Aldrich | Molecular Biology | Room Temperature |
| Conjugation Buffer (PBS, pH 7.4) | Gibco | Molecular Biology | Room Temperature |
| Quenching Buffer (Tris or Hydroxylamine) | Sigma-Aldrich | Reagent Grade | Room Temperature |
| Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher | N/A | Room Temperature |
Critical Consideration: Buffer Choice The choice of buffer is paramount for successful conjugation.
-
Activation Step: An acidic buffer, typically MES (2-(N-morpholino)ethanesulfonic acid) at pH 4.7-6.0 , is optimal for the EDC reaction. The acidic pH protonates the carboxyl group, enhancing its reactivity with EDC while minimizing the hydrolysis of the NHS ester.
-
Conjugation Step: A neutral to slightly alkaline buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.5 , is required for the second step. At this pH, the primary amines on the protein are deprotonated and nucleophilic, allowing them to efficiently attack the NHS ester.
-
Buffers to Avoid: Buffers containing primary amines (e.g., Tris) or carboxyl groups (e.g., acetate, citrate) must be avoided during the activation and conjugation steps as they will compete with the intended reaction.
Step-by-Step Conjugation Workflow
This protocol employs a two-step approach to maximize efficiency and minimize undesirable protein-protein crosslinking.
Caption: Two-step experimental workflow for bioconjugation.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare Activation Buffer: 50 mM MES, 150 mM NaCl, pH 6.0.
-
Prepare Conjugation Buffer: 100 mM Phosphate, 150 mM NaCl, pH 7.4 (amine-free PBS).
-
Prepare Quenching Buffer: 1 M Tris-HCl, pH 8.5.
-
Dissolve 1-Butyrylpiperidine-4-carboxylic acid in anhydrous DMSO to create a 100 mM stock solution.
-
Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of Sulfo-NHS in ultrapure water. Note: EDC and Sulfo-NHS are moisture-sensitive and should be weighed out quickly.
-
-
Activation of 1-Butyrylpiperidine-4-carboxylic acid:
-
In a microfuge tube, combine the following:
-
10 µL of 100 mM 1-Butyrylpiperidine-4-carboxylic acid stock (for a 20-fold molar excess over antibody).
-
40 µL of Activation Buffer.
-
25 µL of 100 mM EDC solution.
-
25 µL of 100 mM Sulfo-NHS solution.
-
-
Vortex gently and incubate at room temperature for 15 minutes.
-
-
Protein Preparation:
-
If the antibody is in a buffer containing amines (like Tris), it must be exchanged into the Conjugation Buffer (PBS, pH 7.4).
-
Use a Zeba™ Spin Desalting Column (7K MWCO) according to the manufacturer's instructions to perform the buffer exchange.
-
Adjust the antibody concentration to 2-5 mg/mL in PBS.
-
-
Conjugation Reaction:
-
Add the entire 100 µL of the activated NHS-ester solution from Step 2 to the prepared antibody solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing. Note: The optimal molar excess of the small molecule to the protein may need to be determined empirically and can range from 5x to 50x.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add 2-5 µL of 1 M Tris-HCl).
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.
-
-
Purification of the Conjugate:
-
Remove unreacted small molecules and byproducts by buffer exchanging the conjugate into a desired storage buffer (e.g., PBS, pH 7.4).
-
Use a new Zeba™ Spin Desalting Column or perform dialysis against 1L of storage buffer, with at least 3 buffer changes over 24 hours.
-
Part 3: Characterization of the Final Conjugate
After purification, it is essential to characterize the conjugate to confirm success and determine the degree of labeling (DOL), which is the average number of small molecules conjugated per protein.
| Technique | Information Provided | Principle |
| SDS-PAGE | Confirms covalent attachment, assesses purity and aggregation. | The conjugate should show a higher molecular weight band compared to the unconjugated antibody. |
| Mass Spectrometry | Provides precise molecular weight of the conjugate, allowing for DOL calculation. | Intact mass analysis (e.g., via LC-MS) will show a mass shift corresponding to the number of attached butyrylpiperidine moieties. |
| Hydrophobic Interaction Chromatography (HIC) | Assesses heterogeneity and provides an estimate of DOL distribution. | The addition of the hydrophobic butyrylpiperidine group will increase the retention time of the conjugate on a HIC column. |
| UV-Vis Spectroscopy | Can be used for DOL if the small molecule has a unique chromophore. | Not directly applicable for 1-Butyrylpiperidine-4-carboxylic acid as it lacks a strong chromophore. |
Calculating Degree of Labeling (DOL) using Mass Spectrometry:
DOL = (Mass_Conjugate - Mass_Antibody) / Mass_Small_Molecule
Where:
-
Mass_Conjugate is the measured mass of the final product.
-
Mass_Antibody is the mass of the starting, unconjugated antibody.
-
Mass_Small_Molecule is the mass of 1-Butyrylpiperidine-4-carboxylic acid minus the mass of water (18.02 Da), which is lost during amide bond formation. (Mass = 199.25 - 18.02 = 181.23 Da).
Part 4: Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conjugation | Inactive EDC/Sulfo-NHS (hydrolyzed). Competing nucleophiles in buffer. Insufficient molar excess. | Use fresh, high-quality EDC/Sulfo-NHS. Ensure all buffers are amine-free. Increase the molar excess of the small molecule and EDC/NHS. |
| Protein Precipitation | High degree of labeling causing aggregation. Use of organic co-solvent (DMSO). | Reduce the molar excess of the small molecule. Ensure the final DMSO concentration in the reaction is below 5-10% (v/v). |
| High Heterogeneity | Inconsistent reaction conditions. | Control reaction time, temperature, and pH precisely. Consider purification by HIC or Ion Exchange Chromatography to isolate specific species. |
References
Technical Support Center: Optimizing the Synthesis of 1-Butyrylpiperidine-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 1-Butyrylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.
Introduction
1-Butyrylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics. The synthesis, primarily involving the N-acylation of piperidine-4-carboxylic acid, can present challenges ranging from low yields to purification difficulties. This guide offers a comprehensive resource to navigate these potential hurdles, grounded in established chemical principles and field-proven insights.
Core Synthesis Pathway: N-Butyrylation of Piperidine-4-carboxylic Acid
The primary route to 1-Butyrylpiperidine-4-carboxylic acid involves the N-acylation of piperidine-4-carboxylic acid with a suitable butyrylating agent, such as butyryl chloride or butyric anhydride. The reaction is typically performed under basic conditions to neutralize the hydrogen halide or carboxylic acid byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-Butyrylpiperidine-4-carboxylic acid?
A1: The most prevalent method is the Schotten-Baumann reaction, where piperidine-4-carboxylic acid is treated with butyryl chloride in the presence of an aqueous base, such as sodium hydroxide.[1][2][3][4] This biphasic approach is often effective as the base neutralizes the HCl generated, preventing the protonation of the piperidine nitrogen and driving the reaction to completion.[2][4]
Q2: Can I use butyric anhydride instead of butyryl chloride?
A2: Yes, butyric anhydride is a suitable alternative to butyryl chloride.[5][6] The reaction mechanism is similar, involving the nucleophilic attack of the piperidine nitrogen on a carbonyl carbon of the anhydride. A non-aqueous solvent with an organic base, like triethylamine in dichloromethane, is a common condition for this approach.[5] The reaction with an anhydride may be slower than with the corresponding acid chloride.[1]
Q3: My yield is consistently low. What are the likely causes?
A3: Low yields can stem from several factors:
-
Incomplete reaction: This could be due to insufficient reaction time, low temperature, or inadequate mixing.
-
Hydrolysis of the acylating agent: Butyryl chloride and butyric anhydride are moisture-sensitive and can hydrolyze, reducing the amount available for the acylation reaction.[1][7]
-
Protonation of the starting material: If the base is not effectively neutralizing the acid byproduct, the piperidine nitrogen can become protonated, rendering it non-nucleophilic.[2]
-
Side reactions: The formation of byproducts can consume starting materials and complicate purification.
-
Product loss during workup: The product may have some solubility in the aqueous phase, leading to losses during extraction.
Q4: What are the most common side products I should be aware of?
A4: The primary side product of concern is the mixed anhydride formed by the reaction of butyryl chloride or butyric anhydride with the carboxylate of piperidine-4-carboxylic acid. This species is generally unstable and can lead to other impurities. Another potential side reaction is the formation of butyric acid from the hydrolysis of the acylating agent.[1]
Q5: How can I best purify the final product?
A5: The most common method for purifying 1-Butyrylpiperidine-4-carboxylic acid is through recrystallization.[8][9] After the initial workup and extraction, the crude product can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly to form pure crystals. Acid-base extraction can also be employed to remove neutral and basic impurities before the final purification step.[3]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor quality of starting materials: Piperidine-4-carboxylic acid may be impure; butyryl chloride/anhydride may be hydrolyzed. 2. Inadequate base: Insufficient amount or weak base used. 3. Low reaction temperature: Reaction may be too slow at the chosen temperature. | 1. Verify starting material purity: Use freshly opened or purified reagents. 2. Optimize base: Use at least two equivalents of a suitable base (e.g., NaOH, K₂CO₃, or triethylamine). For the Schotten-Baumann reaction, ensure the aqueous base concentration is sufficient.[2] 3. Increase temperature: Gently warm the reaction mixture (e.g., to 40-50 °C), monitoring for side product formation. |
| Formation of a White Precipitate (Starting Material) | 1. Protonation of piperidine-4-carboxylic acid: Inadequate neutralization of HCl byproduct. | 1. Ensure efficient mixing: Vigorous stirring is crucial in a biphasic system to ensure the base neutralizes the acid at the interface. 2. Slow addition of acylating agent: Add the butyryl chloride or anhydride dropwise to the reaction mixture to control the rate of acid generation. |
| Difficult Workup/Emulsion Formation | 1. Amphiphilic nature of the product: The product contains both a polar carboxylic acid and a nonpolar butyryl chain. | 1. Use a different extraction solvent: Try a more polar solvent like ethyl acetate. 2. Brine wash: Wash the organic layer with a saturated NaCl solution to break up emulsions. 3. Centrifugation: If emulsions persist, centrifugation can help separate the layers. |
| Product is an Oil or Gummy Solid | 1. Presence of impurities: Butyric acid or other side products can prevent crystallization. 2. Residual solvent: Trapped solvent can lower the melting point. | 1. Purify further: Perform an acid-base extraction to remove butyric acid. Dissolve the crude product in a minimal amount of a suitable solvent and precipitate it by adding an anti-solvent. 2. Dry thoroughly: Dry the product under high vacuum for an extended period. |
| Product Contaminated with Butyric Acid | 1. Hydrolysis of the acylating agent. | 1. Use anhydrous conditions: For reactions with butyric anhydride and an organic base, ensure all glassware is dry and use anhydrous solvents. 2. Purification: Butyric acid can be removed by washing the organic extract with a dilute sodium bicarbonate solution. Be cautious, as this may also extract some of the desired product. |
Experimental Protocols
Protocol 1: N-Butyrylation using Butyryl Chloride (Schotten-Baumann Conditions)
This protocol is based on the well-established Schotten-Baumann reaction for N-acylation of amines.[2][3][4]
Materials:
-
Piperidine-4-carboxylic acid
-
Butyryl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the starting material: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine-4-carboxylic acid (1 equivalent) in a 2 M aqueous solution of sodium hydroxide (2.5 equivalents). Cool the solution to 0-5 °C in an ice bath.
-
Prepare the acylating agent: In a separate container, dissolve butyryl chloride (1.1 equivalents) in an equal volume of dichloromethane or diethyl ether.
-
Perform the acylation: Add the butyryl chloride solution dropwise to the vigorously stirred aqueous solution of piperidine-4-carboxylic acid over 30-60 minutes, maintaining the temperature between 0-10 °C.
-
Reaction completion: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup - Acidification: Cool the reaction mixture in an ice bath and slowly acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of 1-Butyrylpiperidine-4-carboxylic acid should form.
-
Workup - Extraction: Extract the acidified mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Drying and concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain the pure product.[8][9]
Protocol 2: N-Butyrylation using Butyric Anhydride
This protocol is adapted from procedures for N-acylation using anhydrides in a non-aqueous medium.[5][6]
Materials:
-
Piperidine-4-carboxylic acid
-
Butyric anhydride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Prepare the reaction mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend piperidine-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane.
-
Add the base: Add triethylamine (2.2 equivalents) to the suspension and stir until a clear solution is obtained. Cool the mixture to 0-5 °C.
-
Add the acylating agent: Add butyric anhydride (1.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.
-
Reaction completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Workup - Quenching: Quench the reaction by adding 1 M HCl.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash successively with 1 M HCl, deionized water, and brine.
-
Drying and concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization as described in Protocol 1.
Visualizations
General Reaction Scheme
Caption: General synthesis of 1-Butyrylpiperidine-4-carboxylic acid.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to troubleshooting low reaction yields.
References
- CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents.
-
PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. A VARIATION OF THE SCHOTTEN-BAUMANN METHOD OF BENZOYLATION OF AMINO ACIDS - Taylor & Francis. Available at: [Link]
- US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents.
- US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents.
-
Schotten-Baumann Reaction - Organic Chemistry Portal. Available at: [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. Available at: [Link]
-
n-BUTYRYL CHLORIDE - Organic Syntheses. Available at: [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. Available at: [Link]
-
Acylation of N-Aryl systems using acyl chlorides : r/Chempros - Reddit. Available at: [Link]
-
N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds - Scholars Research Library. Available at: [Link]
-
Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction - Royal Society of Chemistry. Available at: [Link]
-
Production of Butyric Anhydride Using Single Reactive Distillation Column with Internal Material Circulation - SciSpace. Available at: [Link]
- US2255421A - Process for purification of carboxylic acids - Google Patents.
-
Schotten–Baumann reaction - L.S.College, Muzaffarpur. Available at: [Link]
-
A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
N-ACYLATED AMINO ACID IMINO CHLORIDES AND A QUALITATIVE STUDY OF RING CLOSURE AMONG N-ACYLAMINO ACID CHLORIDES - Canadian Science Publishing. Available at: [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. Available at: [Link]
-
N-Acylation of sulfonamides with carboxylic acid chloride in solvent or... - ResearchGate. Available at: [Link]
-
(PDF) The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds - ResearchGate. Available at: [Link]
-
Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater - ResearchGate. Available at: [Link]
-
Recrystallization and Crystallization. Available at: [Link]
- WO2020089326A1 - Process for preparing fatty acid chlorides and n-acyl amino acid salts - Google Patents.
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Solid organic cpd.s when isolated from organic reaction. Available at: [Link]
-
Reactions of Acyl Chlorides with Alcohols - Chemistry LibreTexts. Available at: [Link]
-
Butyration of lignosulfonate with butyric anhydride in the presence of choline chloride. Available at: [Link]
-
Schotten–Baumann reaction - Wikipedia. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 6. Butyration of lignosulfonate with butyric anhydride in the presence of choline chloride :: BioResources [bioresources.cnr.ncsu.edu]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Butyrylpiperidine-4-carboxylic acid
Welcome to the technical support guide for the purification of 1-Butyrylpiperidine-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this versatile building block in high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification strategy effectively.
The structure of 1-Butyrylpiperidine-4-carboxylic acid, featuring a polar carboxylic acid and a moderately nonpolar N-acyl piperidine ring, presents unique purification challenges. This guide provides a structured approach to tackling these issues through detailed FAQs, troubleshooting guides, and validated protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise before and during the purification process.
Q1: What are the most probable impurities in my crude 1-Butyrylpiperidine-4-carboxylic acid sample?
A1: Impurities are typically route-dependent but generally fall into several categories.[1] The most common suspects include:
-
Unreacted Starting Materials: Residual piperidine-4-carboxylic acid or the butyrylating agent (e.g., butyric anhydride, butyryl chloride).
-
Byproducts: Small amounts of products from side reactions.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., Dichloromethane, Ethyl Acetate, THF).
-
Water: Moisture introduced during the workup or from atmospheric exposure.
Q2: I've completed my purification, but my final product is a sticky gum or oil instead of the expected solid. What should I do?
A2: This is a common issue known as "oiling out" and it often indicates the presence of impurities that are depressing the melting point of your compound, or that the chosen solvent is inappropriate for crystallization.[2]
-
Causality: The compound's solubility in the solvent at a given temperature is too high, preventing the formation of an ordered crystal lattice. This can also happen if the boiling point of the recrystallization solvent is higher than the melting point of the impure compound.
-
Troubleshooting:
-
Try re-dissolving the oil in a minimum of hot solvent and scratching the inside of the flask with a glass rod at the liquid's surface to induce nucleation.[2]
-
Add a small "seed crystal" of pure compound if available.[2]
-
If it still oils out, remove the solvent in vacuo and attempt recrystallization from a different solvent system, preferably one with a lower boiling point.
-
Consider that the material may need another purification step (like chromatography) to remove the impurities preventing crystallization.
-
Q3: How do I select the best purification technique for my specific needs?
A3: The choice depends on three factors: the scale of your synthesis, the nature of the impurities, and the required final purity. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
Part 2: Troubleshooting Guides by Technique
This section provides specific, actionable advice for problems encountered with common purification methods.
Technique A: Recrystallization
| Problem | Possible Cause & Scientific Explanation | Recommended Solution |
| Low Recovery | Excess Solvent: Too much solvent was used, keeping a significant portion of the product dissolved even at low temperatures.[1] | Evaporate some of the solvent and re-cool the solution. For future attempts, use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[1] |
| Premature Crystallization: The product crystallized on the filter paper or in the funnel during hot filtration. | Preheat the filtration funnel and filter paper with hot solvent before filtering your solution.[1] This maintains a high temperature and prevents premature precipitation. | |
| Colored Crystals | Co-crystallization of Impurities: Highly colored impurities have similar solubility profiles and are being incorporated into the crystal lattice. | Before the hot filtration step, add a very small amount (a spatula tip) of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities.[2] Use sparingly, as it can also adsorb your product. |
| No Crystals Form | Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. | 1. Scratch the inner surface of the flask with a glass rod.[2] 2. Add a seed crystal of the pure compound.[2] 3. Cool the solution in an ice bath to further decrease solubility.[2] |
Technique B: Acid-Base Liquid-Liquid Extraction
| Problem | Possible Cause & Scientific Explanation | Recommended Solution |
| Emulsion Forms | Vigorous Shaking: The molecule has amphiphilic properties (both polar and non-polar regions), which can stabilize emulsions, especially when shaken too vigorously. | Instead of shaking, gently invert the separatory funnel 10-15 times, venting frequently.[1] To break an existing emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently. |
| Product Fails to Precipitate Upon Acidification | Insufficient Acid: The pH of the aqueous layer is not low enough to fully protonate the carboxylate salt. | Continue to add strong acid (e.g., 6M HCl) dropwise while monitoring the pH with litmus or pH paper until it is strongly acidic (pH 1-2).[1] |
| High Water Solubility: The product has some solubility in the aqueous solution, even in its neutral form. | If precipitation is minimal, extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x volumes) to recover the dissolved product. |
Technique C: Silica Gel Column Chromatography
| Problem | Possible Cause & Scientific Explanation | Recommended Solution |
| Compound Streaks Badly on TLC/Column (Tailing) | Acid-Silica Interaction: The acidic proton of the carboxylic acid interacts strongly with the slightly acidic silica gel surface.[1] This creates a mixture of protonated and deprotonated forms, leading to a smear rather than a tight band. | This is the most common issue with carboxylic acids on silica. To resolve it, add a small amount (0.5-1% by volume) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[1][3] This ensures the compound remains fully protonated and elutes as a single, well-defined band. |
| Compound Will Not Elute from the Column | High Polarity: The chosen eluent is not polar enough to displace the highly polar carboxylic acid from the polar silica gel stationary phase. Carboxylic acids are among the most strongly adsorbed compound classes.[4] | Increase the polarity of the eluent. A common gradient for acidic compounds is from ethyl acetate/hexane to dichloromethane/methanol. A typical solvent system might be 10% Methanol in Dichloromethane, with 1% acetic acid added. |
| Co-elution of a Close-Running Impurity | Insufficient Resolution: The polarity difference between your product and the impurity is too small for the chosen solvent system to separate effectively. | Optimize the solvent system using Thin-Layer Chromatography (TLC) first.[2] Test multiple solvent systems (e.g., Ethyl Acetate/Hexane, Acetone/Hexane, DCM/Methanol) to find one that provides the maximum separation (difference in Rf values) between your product and the impurity. |
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for removing neutral or basic impurities from your crude product.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 1-Butyrylpiperidine-4-carboxylic acid in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material) in a separatory funnel.
-
Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Stopper the funnel and gently invert it several times, venting frequently to release pressure from CO₂ evolution. Do not shake vigorously.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean Erlenmeyer flask.[1]
-
Repeat: Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise until the solution is strongly acidic (test with pH paper, target pH 1-2).[1] A white precipitate of the pure carboxylic acid should form.
-
Collection: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold water to remove residual salts.[2] Allow the crystals to dry completely, preferably in a vacuum oven or desiccator.
Protocol 2: Purification by Flash Column Chromatography
This method is recommended for achieving the highest purity or for separating impurities with similar properties.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf value of approximately 0.2-0.4.
-
Starting Point: Try a 50:50 mixture of Ethyl Acetate : Hexane.
-
Key Modification: Add 1% acetic acid to the chosen solvent mixture to prevent tailing.[1] For example: 50:50:1 Ethyl Acetate : Hexane : Acetic Acid.
-
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent (including the acetic acid). Ensure the packing is homogeneous and free of air bubbles.[4]
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with your solvent system. Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Fraction Pooling & Evaporation: Combine the fractions that contain the pure product. Remove the solvent and acetic acid under reduced pressure (rotary evaporation). It may be necessary to co-evaporate with a solvent like toluene to azeotropically remove the final traces of acetic acid.
-
Final Drying: Dry the resulting pure solid under high vacuum to remove all residual solvents.
References
- Technical Support Center: Optimizing Carboxylic Acid Purification. (n.d.). Benchchem.
- Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. (n.d.). Benchchem.
- Column chromatography. (n.d.). Columbia University.
- Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry.
- Column chromatography. (n.d.). University of Toronto.
- General procedures for the purification of Carboxylic acids. (n.d.). LookChem.
Sources
Technical Support Center: Navigating Solubility Challenges with 1-Butyrylpiperidine-4-carboxylic acid
Welcome to the dedicated technical support resource for 1-Butyrylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility challenges encountered during experimentation. Here, we synthesize fundamental chemical principles with practical, field-proven strategies to ensure the successful integration of this compound into your research workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 1-Butyrylpiperidine-4-carboxylic acid that influence its solubility?
A1: The solubility of 1-Butyrylpiperidine-4-carboxylic acid is governed by a balance of polar and non-polar characteristics. Its structure includes:
-
A carboxylic acid group (-COOH) , which is polar and capable of deprotonation to form a carboxylate salt, significantly enhancing aqueous solubility, particularly at neutral to alkaline pH.
-
A piperidine ring , a cyclic tertiary amine, which can be protonated at acidic pH, increasing polarity and aqueous solubility.
-
A butyryl group (a four-carbon alkyl chain) , which introduces a degree of lipophilicity, potentially limiting solubility in highly polar solvents like water.
The interplay between these groups means that the compound's solubility is highly dependent on the pH of the medium.
Q2: What is the expected solubility profile of 1-Butyrylpiperidine-4-carboxylic acid in common laboratory solvents?
| Solvent Class | Examples | Expected Solubility |
| Polar Protic | Water, Ethanol, Methanol | Limited to moderate, highly pH-dependent. Solubility in aqueous solutions will be lowest at its isoelectric point and increase at acidic or alkaline pH. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely to have good solubility, as these solvents can solvate both the polar and non-polar regions of the molecule. |
| Non-Polar | Toluene, Hexane | Poor solubility is expected due to the presence of the polar carboxylic acid and piperidine functionalities. |
| Chlorinated | Dichloromethane (DCM) | Moderate solubility can be anticipated, often used in synthesis and purification steps for similar compounds.[2] |
Q3: How does pH adjustment impact the aqueous solubility of this compound?
A3: pH modification is a primary and highly effective strategy for enhancing the aqueous solubility of ionizable compounds like 1-Butyrylpiperidine-4-carboxylic acid.[3]
-
Acidic pH (pH < pKa of the carboxylic acid): The carboxylic acid will be protonated (-COOH), and the piperidine nitrogen will also be protonated, forming a positively charged species. This should increase aqueous solubility.
-
Neutral pH: The molecule may exist as a zwitterion, with a deprotonated carboxylate group (-COO⁻) and a protonated piperidine nitrogen. Zwitterionic forms can have variable, and sometimes limited, solubility.[2]
-
Alkaline pH (pH > pKa of the piperidine): The carboxylic acid will be deprotonated (-COO⁻), forming a carboxylate salt, which is generally much more water-soluble.[4] The piperidine nitrogen will be in its neutral, free base form.
Troubleshooting Guide: Common Solubility Issues
Problem 1: My 1-Butyrylpiperidine-4-carboxylic acid is not dissolving in my aqueous buffer (e.g., PBS pH 7.4).
This is a common issue due to the potential for zwitterion formation and the lipophilic nature of the butyryl group at neutral pH.
-
Initial Assessment:
-
Confirm the identity and purity of your compound via appropriate analytical methods (e.g., NMR, LC-MS). Impurities can significantly impact solubility.
-
Start with a small amount of the compound in your desired buffer to visually assess solubility.
-
-
pH Adjustment:
-
Method: Prepare a concentrated stock solution of your compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol). Then, dilute this stock solution into your aqueous buffer. If precipitation occurs, proceed with pH adjustment.
-
To Increase Solubility:
-
Acidification: Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise to your solution to lower the pH. The protonated form of the piperidine should be more soluble.
-
Alkalinization: Add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise to your solution to raise the pH. The deprotonated carboxylate salt form is expected to be significantly more soluble.
-
-
Rationale: For many carboxylic acids, forming a salt is a highly effective way to increase aqueous solubility and dissolution rate.[4]
-
-
Co-Solvent System:
-
Method: If pH adjustment alone is insufficient or not desired for your experiment, consider using a co-solvent system.[3] Common biocompatible co-solvents include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG), e.g., PEG 400
-
-
Protocol: Prepare a stock solution of your compound in the chosen co-solvent. Then, add this stock solution to your aqueous buffer. It's crucial to determine the maximum percentage of the co-solvent that is compatible with your experimental system.
-
Caption: Decision tree for troubleshooting aqueous solubility.
Problem 2: My compound precipitates when I dilute my DMSO stock solution into an aqueous medium.
This "crashing out" phenomenon occurs when the compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous solution.
-
Reduce Stock Concentration: Prepare a more dilute stock solution in DMSO. This will result in a lower final concentration of DMSO in your aqueous medium, which can sometimes prevent precipitation.
-
Optimize the Dilution Process:
-
Method: Instead of adding the DMSO stock directly to the bulk aqueous solution, try adding the aqueous buffer to the DMSO stock solution slowly while vortexing. This gradual change in solvent polarity can sometimes keep the compound in solution.
-
Rationale: This method avoids creating localized areas of high supersaturation, which can trigger precipitation.
-
-
Employ Surfactants:
-
Method: The inclusion of a small amount of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) in the aqueous medium can help to form micelles that encapsulate the lipophilic portions of your compound, keeping it in solution.[5]
-
Protocol:
-
Prepare your aqueous buffer containing the desired concentration of the surfactant (typically starting around 0.1% v/v).
-
Add your DMSO stock solution to this surfactant-containing buffer.
-
-
-
Complexation with Cyclodextrins:
-
Method: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.[6]
-
Protocol:
-
Dissolve the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your aqueous buffer.
-
Slowly add your compound (or a concentrated stock) to the cyclodextrin solution with stirring.
-
-
Caption: Workflow for selecting a solubility enhancement strategy.
Advanced Strategies for Formulation Development
For persistent solubility challenges, especially in the context of drug development, more advanced formulation strategies may be necessary. These approaches aim to modify the physicochemical properties of the drug substance to improve its dissolution and absorption.[7][8][9]
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the molecular level.[3] Common techniques include spray drying and hot-melt extrusion. The resulting amorphous solid dispersion can have a significantly higher dissolution rate compared to the crystalline form.
-
Particle Size Reduction:
-
Micronization: Reducing the particle size to the micron range increases the surface area, which can enhance the dissolution rate as described by the Noyes-Whitney equation.[8][10]
-
Nanonization: Creating a nanosuspension (drug particles in the nanometer range) dramatically increases the surface area and can also increase the saturation solubility.[9]
-
-
Co-crystallization: This involves forming a crystalline solid that contains the active pharmaceutical ingredient (API) and a co-former in a specific stoichiometric ratio.[4] Co-crystals can exhibit improved solubility and dissolution properties compared to the API alone.
References
-
PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Acetylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Piperidinecarboxylic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. Formulation strategies for poorly soluble drugs. [Link]
-
GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. [Link]
-
National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
National Center for Biotechnology Information. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]
-
National Center for Biotechnology Information. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. PMC. [Link]
-
Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]
-
MDPI. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]
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- 3. longdom.org [longdom.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. japer.in [japer.in]
Technical Support Center: Synthesis of 1-Butyrylpiperidine-4-carboxylic acid via Ester Deprotection
Introduction
Welcome to the technical support guide for the synthesis of 1-Butyrylpiperidine-4-carboxylic acid. It is a common point of clarification that this target molecule is, in its final form, deprotected. The synthetic routes to this compound, however, typically conclude with a crucial deprotection step. The most common precursor is an alkyl ester, such as ethyl or methyl 1-butyrylpiperidine-4-carboxylate, which requires hydrolysis to yield the final carboxylic acid.
This guide provides a comprehensive overview of the standard base-catalyzed hydrolysis (saponification) method for this transformation. It includes a detailed experimental protocol, troubleshooting guides for common issues encountered in the lab, and answers to frequently asked questions.
Core Protocol: Saponification of Alkyl 1-Butyrylpiperidine-4-carboxylate
Saponification is the hydrolysis of an ester under basic conditions to produce an alcohol and the salt of a carboxylic acid.[1][2] The reaction is effectively irreversible because the final step is a highly favorable acid-base reaction where the alkoxide deprotonates the carboxylic acid, driving the equilibrium forward.[1][3][4] A final acidification step is required to protonate the carboxylate salt and yield the desired neutral carboxylic acid.[1][3]
Experimental Workflow Diagram
Caption: General workflow for saponification.
Detailed Step-by-Step Protocol
-
Dissolution: Dissolve the starting ester (e.g., ethyl 1-butyrylpiperidine-4-carboxylate, 1.0 eq) in a suitable solvent mixture. A common choice is a 3:1:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water.
-
Addition of Base: Add an aqueous solution of a hydroxide base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1.5-3.0 eq).[5] LiOH is often preferred in laboratory settings for its good solubility.[1]
-
Reaction: Stir the mixture vigorously at room temperature. If the reaction is slow, it can be gently heated to 40-60°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This can take anywhere from 2 to 24 hours.
-
Workup - Acidification: Once complete, cool the reaction mixture in an ice bath and carefully acidify it by adding a strong acid, such as 1 M hydrochloric acid (HCl), until the pH is approximately 3.[3] The product may precipitate at this stage.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (EtOAc) three times.[3]
-
Washing & Drying: Combine the organic layers and wash them with water and then with brine to remove residual acid and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems that may arise during the saponification procedure.
Q1: My reaction is not going to completion, even after 24 hours. What should I do?
A1: Incomplete saponification is a common issue. Here are several steps to troubleshoot:
-
Check Base Stoichiometry: Ensure you have used a sufficient excess of the hydroxide base (at least 1.5 equivalents). An insufficient amount of base is a primary cause of stalled reactions.[6]
-
Increase Temperature: Some esters, particularly if sterically hindered, are resistant to hydrolysis at room temperature. Try heating the reaction to 40-60°C. Monitor carefully, as higher temperatures can sometimes lead to side reactions.
-
Improve Solubility: If your starting material is not fully dissolved, the reaction will be slow. The use of a co-solvent like THF or methanol helps to create a single phase, increasing the reaction rate.[3][5] You may need to adjust the solvent ratios.
-
Consider Transesterification: If using an alcohol as a solvent (e.g., methanol for an ethyl ester), you might observe transesterification instead of hydrolysis, especially if water is limited. Ensure an adequate amount of water is present in the reaction mixture.[7]
Q2: I got a low yield after workup. Where did my product go?
A2: Low yield can result from several factors during the workup and isolation phase:
-
Incomplete Precipitation/Extraction: Carboxylic acids can have some solubility in acidic water. Ensure you have extracted thoroughly with an appropriate organic solvent (e.g., 3-4 extractions). Saturation of the aqueous layer with NaCl before extraction can sometimes improve recovery.
-
Improper pH for Acidification: The product will remain in the aqueous layer as its carboxylate salt if the solution is not made sufficiently acidic. Check the pH with pH paper or a meter to ensure it is below the pKa of the carboxylic acid (typically pH < 4).[8]
-
Emulsion Formation: During extraction, emulsions can form, trapping product at the interface. To break emulsions, try adding brine or passing the mixture through a pad of Celite.
Q3: My final product is an oil and won't crystallize, or it looks impure. What are the likely side products?
A3: While saponification is generally a clean reaction, impurities can arise.
-
Residual Starting Material: If the reaction was incomplete, your product will be contaminated with the starting ester. This can often be removed with column chromatography.
-
Hydrolysis of the Butyryl Amide: While amides are generally more stable to hydrolysis than esters, prolonged heating under harsh basic conditions could potentially lead to cleavage of the N-butyryl group. This is less likely under standard conditions but is a possibility to consider.
-
Incorrect Workup: If the product was not properly acidified, you may have isolated the sodium or lithium salt of the carboxylic acid, which would have very different physical properties. Ensure complete protonation during the workup.
Troubleshooting Decision Tree
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. nikura.com [nikura.com]
- 7. reddit.com [reddit.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Synthesis of 1-Butyrylpiperidine-4-carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis of 1-Butyrylpiperidine-4-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this important scaffold. The inherent bifunctionality of the parent molecule, piperidine-4-carboxylic acid (isonipecotic acid)[1], presents unique challenges, primarily the selective N-acylation in the presence of a reactive carboxylic acid.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate common pitfalls and minimize side reactions, ensuring a successful and reproducible synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.
Q1: My reaction yield is low, with a significant amount of unreacted piperidine-4-carboxylic acid remaining. What is the likely cause?
This is a common issue stemming from the deactivation or improper stoichiometry of the acylating agent.
-
Probable Cause A: Hydrolysis of the Acylating Agent
-
Explanation: Acylating agents like butyryl chloride and butyric anhydride are highly susceptible to hydrolysis.[2] Trace amounts of water in the solvent, reagents, or glassware will rapidly convert the acylating agent to butyric acid, rendering it unreactive towards the piperidine nitrogen.
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., Dichloromethane, THF, Acetonitrile). Dry glassware in an oven (120°C) overnight and cool under an inert atmosphere (Nitrogen or Argon).
-
Use Fresh Reagents: Use a freshly opened bottle of butyryl chloride/anhydride or distill it prior to use.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of Nitrogen or Argon to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Probable Cause B: Sub-optimal Reaction Temperature
-
Explanation: While the reaction is often performed at 0°C to control reactivity, if the piperidine starting material is used as a salt (e.g., hydrochloride), its free-basing by the added base might be slow, or the overall reaction kinetics may be sluggish at lower temperatures.
-
Solution: After the initial addition of the acylating agent at 0°C, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure it proceeds to completion.[3] Monitor the reaction progress using a suitable analytical method like TLC or LC-MS.
-
Q2: My final product is contaminated with a persistent, oily impurity. How can I identify and remove it?
The most likely culprit is butyric acid, the hydrolysis byproduct of your acylating agent.
-
Identification:
-
TLC: Butyric acid will likely have a different Rf value than your product. It can be visualized with standard stains.
-
¹H NMR: Look for a characteristic triplet-sextet-triplet pattern of a butyl chain that is not attached to the piperidine nitrogen.
-
LC-MS: Butyric acid will have a distinct mass (m/z = 89.09 for [M+H]⁺).
-
-
Removal Strategy:
-
Aqueous Base Wash: During the workup, wash the organic layer thoroughly with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic butyric acid, forming sodium butyrate, which is highly soluble in the aqueous layer and will be removed.
-
Careful pH Adjustment: Your product is an amino acid and can be zwitterionic. After the base wash, re-acidify the organic layer carefully with dilute HCl to ensure your product is in its desired protonation state before solvent removal.
-
Purification: If the impurity persists, column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes, Ethanol/Water) is effective.
-
Q3: I've isolated a major byproduct with a mass corresponding to a dimer or oligomer. What is this side reaction and how can I prevent it?
This is the most critical side reaction in this synthesis, arising from the dual reactivity of piperidine-4-carboxylic acid.
-
Mechanism: Mixed Anhydride Formation and Cross-Acylation
-
The highly reactive butyryl chloride does not only react with the piperidine nitrogen but can also react with the oxygen of the carboxylate group (either on the starting material or the product).
-
This forms a reactive mixed anhydride intermediate.
-
This mixed anhydride is now a potent acylating agent. The piperidine nitrogen of another molecule of starting material can attack the carbonyl of the piperidine-4-carboxylate portion of the mixed anhydride.
-
The result is an N-acylated dimer, which is a common and difficult-to-remove side product.
-
-
Prevention Strategy: The "Protect-Acylate-Deprotect" Approach
-
Explanation: The most robust solution is to temporarily mask the carboxylic acid functionality using a protecting group. Converting it to an ester (e.g., a methyl or ethyl ester) effectively removes the reactive site, preventing mixed anhydride formation.[4]
-
Workflow:
-
Protect: Convert piperidine-4-carboxylic acid to its corresponding ester (e.g., methyl isonipecotate) using standard methods like Fischer esterification (MeOH, cat. H₂SO₄).
-
Acylate: Perform the N-acylation with butyryl chloride on the ester. The only nucleophile is the piperidine nitrogen, leading to a clean reaction.
-
Deprotect: Hydrolyze the ester back to the carboxylic acid using saponification (e.g., NaOH or LiOH in H₂O/THF), followed by acidic workup.
-
-
Visualizing the Key Side Reaction
The diagram below illustrates the desired reaction pathway versus the problematic side reaction pathway involving the mixed anhydride intermediate.
Sources
Technical Support Center: Optimizing Amide Coupling Reactions of 1-Butyrylpiperidine-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of reaction conditions for the coupling of "1-Butyrylpiperidine-4-carboxylic acid". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient amide bond formation.
Introduction: Navigating the Coupling of N-Acyl Piperidine Carboxylic Acids
The formation of an amide bond is a cornerstone of medicinal chemistry and drug development.[1] While seemingly straightforward, the coupling of a carboxylic acid and an amine can be fraught with challenges, including low yields, side reactions, and difficult purifications.[2] 1-Butyrylpiperidine-4-carboxylic acid, with its tertiary amine embedded within a piperidine ring and an N-acyl group, presents a unique set of considerations for amide coupling. This guide will provide a comprehensive overview of the key factors to consider when working with this substrate, from the choice of coupling reagents to reaction optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when coupling 1-Butyrylpiperidine-4-carboxylic acid?
The primary challenges with this substrate are related to its structure:
-
Steric Hindrance: The piperidine ring, while conformationally flexible, can present some steric bulk around the carboxylic acid at the 4-position. This can slow down the rate of reaction with the incoming amine.
-
Basicity of the Piperidine Nitrogen: Although the piperidine nitrogen is acylated, it can still influence the overall basicity and reactivity of the molecule.
-
Solubility: The solubility of N-acyl piperidine derivatives can vary significantly depending on the nature of the acyl group and the chosen solvent. Poor solubility of either the starting material or the product can lead to low yields.
Q2: Which coupling reagents are recommended for 1-Butyrylpiperidine-4-carboxylic acid?
The choice of coupling reagent is critical for success. Here is a comparison of commonly used reagents:
| Coupling Reagent | Advantages | Disadvantages | Best For |
| HATU (and other uronium/aminium salts like HBTU) | High reactivity, fast reaction times, low racemization.[3][4] | Can cause guanidinylation of the amine if not used correctly; higher cost.[3] | General purpose, especially for challenging or sterically hindered couplings. |
| EDC/HOBt (Carbodiimide and additive) | Cost-effective, water-soluble byproducts (for EDC) make for easier purification.[3] | Can lead to N-acylurea side product formation; risk of racemization without an additive.[3][4] | Standard couplings where cost is a consideration and for aqueous-based conjugations. |
| PyBOP (Phosphonium salt) | High reactivity, particularly for hindered amino acids; less risk of guanidinylation compared to uronium salts.[2] | Can be more expensive than carbodiimides. | Sterically hindered couplings and when guanidinylation is a concern. |
For 1-Butyrylpiperidine-4-carboxylic acid, HATU is often a good first choice due to its high reactivity, which can help overcome potential steric hindrance. The EDC/HOBt system is a reliable and cost-effective alternative for less demanding couplings.
Q3: What is the optimal order of reagent addition for a HATU coupling?
The generally accepted best practice for HATU couplings is to pre-activate the carboxylic acid before adding the amine.[5] This minimizes the risk of the HATU reacting with the amine to form an undesired guanidinium byproduct.[3]
Recommended Order of Addition:
-
Dissolve the 1-Butyrylpiperidine-4-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add the base (e.g., DIPEA or triethylamine).
-
Add HATU and allow the mixture to stir for 5-15 minutes to form the activated ester.
-
Add the amine to the pre-activated mixture.
Q4: How do I choose the right solvent and base?
Solvent Selection:
-
DMF (Dimethylformamide): An excellent solvent for most amide couplings due to its high polarity and ability to dissolve a wide range of substrates.[5] Ensure it is anhydrous.
-
DCM (Dichloromethane): A less polar option that can be easier to remove during workup.[6] It is a good choice if all reactants and reagents are sufficiently soluble.
-
Acetonitrile (ACN): Another polar aprotic solvent that can be a good alternative to DMF.
Base Selection:
-
DIPEA (N,N-Diisopropylethylamine): A bulky, non-nucleophilic base that is commonly used to scavenge the acid formed during the reaction without competing with the desired amine nucleophile.
-
Triethylamine (TEA): Another common non-nucleophilic base.
-
Pyridine: While it can be used as a base, it is also a nucleophile and can potentially lead to side reactions.[5] It is generally less preferred than DIPEA or TEA for this reason.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Visualizing the Troubleshooting Workflow
Caption: General Amide Coupling Workflow
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for most applications, including those with sterically hindered amines.
Materials:
-
1-Butyrylpiperidine-4-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF (to make a 0.1-0.5 M solution)
-
Anhydrous reaction vessel with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the reaction vessel under an inert atmosphere, add 1-Butyrylpiperidine-4-carboxylic acid.
-
Add anhydrous DMF to dissolve the acid.
-
Add DIPEA to the solution and stir for 1 minute.
-
Add HATU in one portion.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-4 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Coupling
This is a cost-effective alternative for less sterically demanding couplings.
Materials:
-
1-Butyrylpiperidine-4-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DCM or DMF (to make a 0.1-0.5 M solution)
-
Anhydrous reaction vessel with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the reaction vessel under an inert atmosphere, add 1-Butyrylpiperidine-4-carboxylic acid and HOBt.
-
Add anhydrous DCM or DMF to dissolve the solids.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl in one portion.
-
Stir the mixture at 0 °C for 15 minutes.
-
In a separate flask, dissolve the amine and DIPEA in a small amount of the reaction solvent.
-
Add the amine/DIPEA solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 2-12 hours).
-
If using DCM, wash the reaction mixture sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
If using DMF, perform an extractive workup as described in Protocol 1.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]
-
Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1551. Retrieved from [Link]
-
Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]
-
Di Micco, S., et al. (2019). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 956-961. Retrieved from [Link]
-
Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
Reddit. (2020). amide coupling help. r/Chempros. Retrieved from [Link]
-
UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]
-
ResearchGate. (2016). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
ResearchGate. (2016). How do I improve the yield of a carboxylic acid/amine coupling with EDC/sulfoNHS in MES?. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Acetylphenyl)piperidine-4-carboxamide. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. ACS Organic Division. Retrieved from [Link]
-
PubChem. (n.d.). 1-((Tert-butoxy)carbonyl)-4-phenylpiperidine-4-carboxylic acid. Retrieved from [Link]
Sources
"1-Butyrylpiperidine-4-carboxylic acid" storage and handling best practices
Technical Support Center: 1-Butyrylpiperidine-4-carboxylic acid
This guide provides comprehensive best practices for the storage and handling of 1-Butyrylpiperidine-4-carboxylic acid. As a bifunctional molecule containing a tertiary amide within a piperidine ring and a carboxylic acid moiety, its stability and reactivity are of critical importance for ensuring experimental reproducibility and safety. This document is intended for researchers, scientists, and drug development professionals.
Storage Best Practices
Proper storage is the first line of defense against chemical degradation. The unique structure of 1-Butyrylpiperidine-4-carboxylic acid, featuring both a potentially oxidizable piperidine nitrogen and a reactive carboxylic acid, dictates specific storage requirements to maintain its integrity.
FAQ: Optimal Storage Conditions
Q: What are the ideal short-term and long-term storage conditions for 1-Butyrylpiperidine-4-carboxylic acid?
A: To ensure maximum stability, storage conditions should be tailored to the intended duration of storage. The primary goals are to minimize exposure to atmospheric oxygen, moisture, heat, and light.
-
Short-Term Storage (Working Stock, < 1-2 weeks):
-
The compound can be stored in a tightly sealed container at 2-8°C in a refrigerator.[1] Using amber glass vials is recommended to protect it from light. The key is to minimize the frequency of opening the container and to ensure it is securely sealed after each use to prevent moisture condensation upon warming to room temperature.
-
-
Long-Term Storage (> 2 weeks):
-
For long-term viability, storing the solid compound at -20°C is preferable. The container should be purged with an inert gas, such as argon or nitrogen, before sealing. This creates an anhydrous and oxygen-free environment, significantly reducing the risk of oxidative degradation of the piperidine ring and potential side reactions involving the carboxylic acid.[2] Before use, the container must be allowed to warm completely to room temperature before opening to prevent water condensation on the cold solid.
-
The following table summarizes the recommended storage parameters:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Short-term) or -20°C (Long-term) | Low temperatures slow down the rate of potential degradation reactions, such as oxidation or decarboxylation.[2] |
| Atmosphere | Tightly sealed container. For long-term, purge with inert gas (Argon or Nitrogen).[2] | Minimizes exposure to atmospheric oxygen, which can oxidize the tertiary amine, and moisture, which can participate in hydrolytic side reactions. |
| Light Protection | Store in an amber vial or a light-blocking outer container.[2] | Protects the compound from potential photodegradation, which can be induced by UV or visible light.[2] |
| Container Type | Tightly sealed, chemically resistant glass vial (e.g., amber glass). | Ensures no reaction with the container material and provides a superior barrier against moisture and air compared to some plastics. Check that containers are clearly labeled.[3] |
Handling Procedures & Experimental Workflow
Handling this compound correctly is crucial for both safety and experimental success. As with many piperidine derivatives and carboxylic acids, there are risks of skin, eye, and respiratory irritation.[4]
FAQ: Safe Handling and Solution Preparation
Q: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A: Standard laboratory PPE is required to prevent personal exposure. This includes:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after handling.[6]
-
Body Protection: A standard laboratory coat should be worn. For larger quantities, additional protective clothing may be necessary.[7]
Q: How should I handle the solid compound during weighing and transfer?
A: All manipulations of the solid compound should be performed in a well-ventilated area, preferably inside a certified chemical fume hood.[7] This is to avoid the inhalation of any fine dust particles, which may cause respiratory irritation.[4][8] Use an anti-static weigh boat or paper to prevent scattering of the powder.
Q: What should I consider when preparing solutions of 1-Butyrylpiperidine-4-carboxylic acid?
A: Solution stability can be a significant factor in experimental variability.
-
Solvent Choice: The molecule has both polar (carboxylic acid) and non-polar (butyryl group, piperidine ring) characteristics. Solubility should be tested empirically in small volumes. Common solvents to consider include DMSO, DMF, or alcohols like methanol and ethanol. For aqueous buffers, the pH will significantly impact solubility; converting the carboxylic acid to its carboxylate salt with a base will increase aqueous solubility.
-
Solution Storage: If solutions must be stored, they should be kept at low temperatures (2-8°C or -20°C) and protected from light.[2] For oxygen-sensitive applications, de-gassed solvents should be used, and the final solution should be stored under an inert atmosphere. It is often best practice to prepare solutions fresh for each experiment to avoid degradation.[2]
Troubleshooting Guide
Even with best practices, issues can arise. This section addresses common problems encountered during experiments.
| Problem Encountered | Potential Cause(s) | Recommended Action & Troubleshooting Steps |
| Compound has discolored (e.g., yellowing) or developed an unusual odor. | This is often a sign of chemical degradation, most likely oxidation of the tertiary amine on the piperidine ring. | 1. Do not use the compound for sensitive experiments. 2. Verify the purity of the material using an analytical technique like LC-MS or ¹H NMR. 3. If degradation is confirmed, dispose of the material according to your institution's guidelines and obtain a fresh batch. 4. Review your storage protocol; ensure the container is purged with inert gas for long-term storage.[2] |
| Inconsistent or non-reproducible experimental results. | This can be due to the degradation of the compound in solution over time, leading to a lower effective concentration. It may also stem from batch-to-batch variability or improper storage of the solid. | 1. Prepare fresh solutions immediately before each experiment. Avoid using solutions that have been stored for extended periods. 2. If using a new batch of the compound, consider running a qualification experiment to compare its performance against a previously validated lot. 3. Ensure the compound is fully dissolved. Use sonication or gentle warming if necessary, but be mindful that heat can accelerate degradation. |
| Poor solubility in the desired solvent system. | The bifunctional nature of the molecule can lead to challenging solubility profiles. | 1. For aqueous systems, adjust the pH. Adding a stoichiometric amount of a base (e.g., NaOH, Et₃N) will form the carboxylate salt, which is typically more water-soluble. 2. For organic synthesis, try a range of solvents with varying polarities (e.g., THF, Dichloromethane, Acetonitrile, DMF, DMSO). 3. Consider using a co-solvent system to improve solubility. |
Safety & Emergency Procedures
Chemical Incompatibility
Understanding what this compound should not come into contact with is critical for preventing hazardous reactions. The primary incompatibilities stem from its tertiary amine and carboxylic acid functional groups.
dot
Caption: Chemical incompatibility chart for 1-Butyrylpiperidine-4-carboxylic acid.
-
Strong Oxidizing Agents: These can react vigorously with the tertiary amine of the piperidine ring.[9]
-
Strong Acids and Bases: As an amphoteric compound, it will undergo exothermic neutralization reactions with both strong acids and strong bases.[5] Extreme pH conditions, especially when combined with heat, could potentially catalyze the hydrolysis of the butyryl amide bond.[10]
FAQ: Spill and Exposure Management
Q: What is the correct procedure for cleaning up a small spill of the solid compound?
A: For a small spill, follow these steps while wearing full PPE:
-
Alert Personnel: Inform others in the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain & Absorb: Gently cover the spill with an inert absorbent material like vermiculite, sand, or dry earth. Avoid raising dust.[6]
-
Collect: Carefully sweep or scoop the material into a suitable, labeled container for chemical waste.[9]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of the waste container according to institutional and local regulations.
dot
Caption: Workflow for cleaning up a solid chemical spill.
Q: What are the first aid measures in case of accidental exposure?
A: Immediate action is crucial. Always show the Safety Data Sheet (SDS) to attending medical personnel.[6]
-
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[11]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[5][11]
-
Ingestion: DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]
References
- 23761-23-1|3-Oxocyclobutanecarboxylic acid|BLD Pharm. BLD Pharm.
- MSDS of 3-Oxocyclobutanecarboxylic acid - Capot Chemical. Capot Chemical. (2016-02-26).
- 23761-23-1 | 3-Oxocyclobutanecarboxylic acid | ChemScene. ChemScene.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. (2025-12-19).
- CAS No : 23761-23-1| Chemical Name : 3-Oxocyclobutanecarboxylic Acid | Pharmaffiliates. Pharmaffiliates.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. (2025-05-05).
- Chemical Safety Data Sheet MSDS / SDS - 1-ISOBUTYLPIPERIDINE-4-CARBOXYLIC ACID - ChemicalBook. ChemicalBook. (2025-07-19).
- 3-oxocyclobutane-1-carboxylic acid - C5H6O3 | CSSB00000735781. Bio-Techne.
- Piperidine-4-carboxylic acid - Apollo Scientific. Apollo Scientific. (2023-07-06).
- Safety Data Sheet - AAPPTec. AAPPTec, LLC.
- 1-(Tert-Butoxycarbonyl)-4-(cyclobutylmethyl)piperidine-4-carboxylic acid - AK Scientific, Inc. AK Scientific, Inc.
- Safety Data Sheet - Angene Chemical. Angene Chemical. (2025-03-29).
- Safety Data Sheet - Matrix Scientific. Matrix Scientific. (2017-02-08).
- 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC - NIH. National Institutes of Health.
- 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 - Benchchem. Benchchem.
- Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. (2010-10-09).
- Stability issues of 1-Cyclopentylpiperidine-4-carboxylic acid in solution - Benchchem. Benchchem. (2025).
- 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid - PubChem. National Center for Biotechnology Information.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | C12H21NO4 | CID 23282848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.com [capotchem.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. aksci.com [aksci.com]
- 9. peptide.com [peptide.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. angenechemical.com [angenechemical.com]
Technical Support Center: Troubleshooting Novel Small Molecules in Cell-Based Assays
A Case Study Approach with "1-Butyrylpiperidine-4-carboxylic acid"
Welcome to the technical support center for troubleshooting small molecules in cell-based assays. This guide is designed for researchers, scientists, and drug development professionals who are working with novel or poorly characterized compounds. While we will use "1-Butyrylpiperidine-4-carboxylic acid" as a representative example, the principles and protocols outlined here are broadly applicable to any new chemical entity.
Given that "1-Butyrylpiperidine-4-carboxylic acid" is not extensively documented in the scientific literature, this guide will equip you with a robust framework for systematic troubleshooting, ensuring the integrity and reliability of your experimental data.
Part 1: Foundational Troubleshooting - Compound Handling and Assay Setup
This section addresses the most common initial hurdles encountered when working with a new small molecule.
Q1: I've received a new compound, "1-Butyrylpiperidine-4-carboxylic acid," but can find very little information about it. Where should I begin?
A: When dealing with an uncharacterized compound, your first step is to establish its basic physicochemical properties and ensure proper handling. This foundational work is critical for generating reproducible results.
Initial Characterization Workflow:
-
Information Gathering: Conduct a thorough search of chemical databases for any available information.
-
Action: Search for the compound by name, CAS number (if available), or chemical structure in databases like PubChem, ChemSpider, and supplier websites (e.g., Sigma-Aldrich, Tocris).
-
Key Parameters to Note: Molecular Weight (MW), predicted solubility (e.g., logP), and any available safety data sheets (SDS).
-
-
Visual Inspection: Examine the physical state of the compound (e.g., crystalline, powder, oil) and its color. Any heterogeneity could indicate impurities.
-
Solubility Testing: This is arguably the most critical initial experiment. A compound that is not fully dissolved will lead to inaccurate concentration calculations and unreliable biological data.
-
See Protocol 1: Small Molecule Solubility Assessment.
-
Q2: My compound is not dissolving in the cell culture medium upon dilution from a DMSO stock. What are my options?
A: This is a common issue known as precipitation. When a compound dissolved in a strong organic solvent like DMSO is diluted into an aqueous environment like a cell culture medium, it can "crash out" of the solution if its aqueous solubility is exceeded.
Troubleshooting Steps for Compound Precipitation:
-
Reduce Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also affect compound solubility. Aim for a final DMSO concentration of ≤0.5% in your assay.
-
Modify the Dilution Method: Instead of a single large dilution, perform serial dilutions. Also, ensure rapid and thorough mixing immediately after adding the compound to the medium.
-
Incorporate Serum: If your final assay medium is serum-free, consider if adding a small percentage of Fetal Bovine Serum (FBS) is permissible. Serum proteins like albumin can bind to and help solubilize hydrophobic compounds.
-
Explore Alternative Solvents/Formulations: If DMSO is problematic, other solvents like ethanol or co-solvent systems (e.g., DMSO/Pluronic F-68) can be tested. However, always run a vehicle control for any new solvent system to assess its effect on the cells.
Part 2: Addressing Unexpected or Inconsistent Assay Results
Once you have a properly solubilized compound, the next set of challenges often relates to the biological readout of your assay.
Q3: I'm observing widespread cell death at most concentrations of my compound. How do I differentiate between specific activity and general cytotoxicity?
A: It is crucial to determine if the observed cell death is a specific, intended outcome (e.g., for an anti-cancer agent) or a non-specific toxic effect that would confound any targeted assay.
Actionable Steps:
-
Perform a Cytotoxicity Assay: Run a standard cytotoxicity assay in parallel with your primary functional assay. Common methods include:
-
MTT/XTT Assays: Measure metabolic activity.
-
LDH Release Assay: Measures membrane integrity.
-
Live/Dead Staining: Uses fluorescent dyes to visualize viable and non-viable cells.
-
-
Determine the TC50: From the cytotoxicity assay, you can calculate the Toxic Concentration 50 (TC50), the concentration at which 50% of the cells are killed.
-
Guideline: For your primary assay, you should ideally work with concentrations well below the TC50 to avoid confounding results from general toxicity.
-
Q4: My compound is showing no effect in my assay, even at high concentrations. What are the possible causes?
A: A lack of effect can be due to a variety of factors, ranging from the compound itself to the assay design. A systematic troubleshooting approach is essential.
Troubleshooting Workflow for Lack of Compound Effect:
Caption: Troubleshooting workflow for a lack of compound effect.
-
Compound Stability: Consider if your compound is stable over the time course of your experiment. Some compounds can be sensitive to light, temperature, or may be metabolized by the cells. You can assess stability by incubating the compound in the assay medium for the duration of the experiment and then analyzing its integrity via methods like HPLC or LC-MS.
Q5: I'm seeing a high background signal in my fluorescence-based assay. Could my compound be interfering?
A: Yes, many small molecules can be autofluorescent, meaning they emit light at similar wavelengths to your assay's reporter fluorophore, leading to a false-positive signal.
Protocol for Assessing Compound Autofluorescence:
-
Prepare a "Compound Only" Control Plate: Use a cell-free assay plate.
-
Add Assay Buffer/Medium: To each well, add the same medium you use in your main experiment.
-
Add Compound: Add your compound at the same concentrations used in your cell-based assay.
-
Incubate: Incubate the plate under the same conditions as your main experiment.
-
Read Plate: Read the fluorescence on the same instrument with the same filter settings.
-
Analyze: If you see a significant signal in the compound-only wells, this indicates autofluorescence. You will need to subtract this background signal from your cell-containing wells.
Part 3: Key Protocols and Data Presentation
Protocol 1: Small Molecule Solubility Assessment
This protocol provides a quick method to determine an appropriate solvent and stock concentration.
Materials:
-
"1-Butyrylpiperidine-4-carboxylic acid" (or your compound of interest)
-
Potential solvents: DMSO, Ethanol (EtOH), sterile water, PBS
-
Microcentrifuge tubes
-
Vortexer
Method:
-
Weigh out a small, precise amount of your compound (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a calculated volume of a different solvent to reach a high target concentration (e.g., 10 mM or 50 mM).
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particulate matter. Hold the tube up to a light source for better visibility.
-
If particulates are present, gently warm the tube (to ~37°C) and vortex again.
-
If the compound is still not dissolved, it is not soluble at that concentration in that solvent. You can either try a lower concentration or a different solvent.
-
The highest concentration at which the compound fully dissolves is your recommended stock concentration.
Example Solubility Data Table:
| Solvent | Target Concentration | Visual Observation | Conclusion |
| DMSO | 50 mM | Clear, no particulates | Soluble |
| Ethanol | 50 mM | Hazy, fine particles | Insoluble |
| PBS | 50 mM | Insoluble precipitate | Insoluble |
Protocol 2: Dose-Response Cytotoxicity Assay (MTT-based)
This protocol outlines a standard method for assessing the general toxicity of a compound.
Method:
-
Cell Plating: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentration serial dilution of your compound in the cell culture medium.
-
Treatment: Remove the old medium from the cells and add the compound dilutions. Be sure to include "vehicle only" (e.g., 0.5% DMSO) and "untreated" controls.
-
Incubation: Incubate the plate for a period relevant to your main assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., acidic isopropanol or a commercial solution) to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (typically ~570 nm).
-
Data Analysis: Normalize the data to the vehicle control (set to 100% viability) and plot cell viability vs. compound concentration to determine the TC50.
Part 4: Visualizing Experimental Logic
Decision Tree for Solvent Selection
"1-Butyrylpiperidine-4-carboxylic acid" metabolic stability issues
Welcome to the technical support guide for researchers working with 1-Butyrylpiperidine-4-carboxylic acid and its analogs. This document addresses common metabolic stability challenges encountered during drug discovery and development. Our goal is to provide you with not only troubleshooting steps but also the underlying scientific rationale to empower your experimental design and interpretation.
The structure of 1-Butyrylpiperidine-4-carboxylic acid presents three key regions susceptible to metabolic transformation: the N-butyryl amide bond, the piperidine ring, and the carboxylic acid moiety. Understanding the interplay of the enzyme systems that act upon these sites is critical for optimizing your compound's pharmacokinetic profile.
Frequently Asked Questions (FAQs): Understanding the Metabolic Profile
Q1: What are the primary metabolic liabilities of 1-Butyrylpiperidine-4-carboxylic acid?
Based on its chemical structure, 1-Butyrylpiperidine-4-carboxylic acid is susceptible to several major metabolic pathways that can lead to rapid clearance and potential stability issues. These include:
-
Amide Hydrolysis: The N-butyryl group can be cleaved by carboxylesterases, a common metabolic route for N-acylated compounds.[1][2] This reaction breaks the amide bond, yielding piperidine-4-carboxylic acid and butyric acid.
-
Phase II Conjugation (Glucuronidation): The carboxylic acid functional group is a primary target for UDP-glucuronosyltransferases (UGTs).[3][4] This Phase II reaction attaches a glucuronic acid moiety, forming a potentially reactive acyl glucuronide, which significantly increases the molecule's polarity to facilitate excretion.[5]
-
Phase I Oxidation: The piperidine ring and the butyryl alkyl chain are potential sites for oxidation by Cytochrome P450 (CYP) enzymes.[6][7] Common reactions include hydroxylation at various positions on the piperidine ring or the alkyl chain.
Q2: Which specific enzyme families are most likely responsible for the metabolism of this compound?
Several enzyme families are implicated in the biotransformation of this molecule:
-
Carboxylesterases (CES): Primarily responsible for the hydrolysis of the amide bond. In humans, hCE1 is highly expressed in the liver, while hCE2 is predominant in the intestine.[1][2][8]
-
UDP-Glucuronosyltransferases (UGTs): These enzymes catalyze the glucuronidation of the carboxylic acid group. Key isoforms involved in conjugating carboxylic acids include UGT2B7, UGT1A3, and UGT1A9.[3]
-
Cytochrome P450s (CYPs): This superfamily of enzymes, located mainly in the liver, would be responsible for any oxidative metabolism on the piperidine ring or butyryl side chain.[7][9]
Q3: What is an acyl glucuronide, and why is it a specific concern for carboxylic acid-containing drugs?
An acyl glucuronide is a Phase II metabolite formed when glucuronic acid is conjugated to a carboxylic acid moiety.[5] While this process is intended to detoxify and eliminate compounds, acyl glucuronides themselves can be chemically reactive.[10] They can undergo intramolecular rearrangement (acyl migration) and can covalently bind to proteins, which has been associated with idiosyncratic drug toxicity and drug-induced liver injury (DILI) for some carboxylic acid-containing drugs.[10][11] Therefore, monitoring the formation and reactivity of the acyl glucuronide of 1-Butyrylpiperidine-4-carboxylic acid is a critical safety assessment step.
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// Node Definitions Parent [label="1-Butyrylpiperidine-\n4-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Met_Hydrolysis [label="Piperidine-4-carboxylic acid\n+ Butyric acid", fillcolor="#E8F0FE", fontcolor="#202124"]; Met_Oxidation [label="Hydroxylated Metabolites\n(Ring or Chain)", fillcolor="#E8F0FE", fontcolor="#202124"]; Met_Glucuronide [label="Acyl Glucuronide", fillcolor="#FCE8E6", fontcolor="#202124", shape=oval]; Excretion [label="Excretion", shape=rarrow, fillcolor="#E6F4EA", fontcolor="#202124"];
// Edge Definitions Parent -> Met_Hydrolysis [label="Amide Hydrolysis\n(Carboxylesterases)", color="#4285F4"]; Parent -> Met_Oxidation [label="Oxidation (CYPs)", color="#34A853"]; Parent -> Met_Glucuronide [label="Glucuronidation (UGTs)", color="#EA4335"]; Met_Hydrolysis -> Excretion [color="#5F6368"]; Met_Oxidation -> Excretion [color="#5F6368"]; Met_Glucuronide -> Excretion [color="#5F6368"]; } .enddot Caption: Predicted primary metabolic pathways for 1-Butyrylpiperidine-4-carboxylic acid.
Troubleshooting Guide: Common Experimental Issues
Q: My compound shows very high clearance (>200 µL/min/mg) in a Human Liver Microsomal (HLM) stability assay. What is the likely cause?
A: High clearance in HLMs points towards rapid Phase I metabolism (CYP-mediated oxidation) or metabolism by microsomal-resident carboxylesterases (hCE1).[12]
-
Likely Cause: The piperidine ring or butyryl chain is likely a "metabolic hotspot" for CYP enzymes. Alternatively, rapid amide hydrolysis by hCE1, which is abundant in liver microsomes, could be the primary driver of clearance.[1]
-
Troubleshooting Steps:
-
Cofactor Dependence: Run the assay with and without the CYP cofactor, NADPH. If clearance is significantly reduced without NADPH, CYP-mediated oxidation is the dominant pathway. If clearance remains high, amide hydrolysis is the likely cause.
-
Chemical Inhibition: Use broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) or specific carboxylesterase inhibitors to confirm the enzymatic pathway.
-
Metabolite Identification: Use LC-MS/MS to identify the metabolites formed. The appearance of hydroxylated derivatives confirms CYP activity, while the presence of piperidine-4-carboxylic acid confirms amide hydrolysis.
-
Q: The compound is relatively stable in microsomes but disappears quickly in suspended hepatocytes. Why the discrepancy?
A: This classic observation suggests that the metabolic pathway is either dependent on cytosolic enzymes or is dominated by Phase II conjugation, which is more robust in intact hepatocytes.
-
Likely Cause: For this molecule, the most probable cause is rapid glucuronidation of the carboxylic acid by UGTs.[3] Hepatocytes contain a full complement of Phase I and Phase II enzymes, including UGTs, and the necessary cofactor (UDPGA) is actively synthesized.[13] Microsomal assays can sometimes under-predict UGT-mediated clearance if not properly supplemented.
-
Troubleshooting Steps:
-
Confirm with S9 Fraction: Perform a stability assay using the liver S9 fraction, which contains both microsomal and cytosolic enzymes.[12] If stability mirrors the hepatocyte assay, it confirms the involvement of non-microsomal enzymes.
-
Analyze for Glucuronides: In your hepatocyte incubation, specifically search for the mass of the parent compound + 176 Da (the mass of glucuronic acid) to confirm the formation of the acyl glucuronide.
-
Use UGT-Deficient Systems: If available, test the compound in UGT-deficient cell lines or microsomes to see if stability is restored.
-
Q: I am observing rapid degradation of my compound in plasma or whole blood incubations. What does this indicate?
A: Instability in plasma or whole blood points directly to hydrolysis by circulating enzymes, as these matrices lack significant CYP activity.
-
Likely Cause: Plasma and blood contain various esterases and amidases, including human carboxylesterase 1 (hCE1).[1][2] Rapid degradation here is almost certainly due to the enzymatic hydrolysis of the N-butyryl amide bond.
-
Troubleshooting Steps:
-
Heat Inactivation: Heat-inactivate the plasma (e.g., 56°C for 30 min) before incubation. A significant increase in stability will confirm an enzymatic process.
-
Inhibitor Studies: Use a general serine hydrolase inhibitor like bis(4-nitrophenyl) phosphate (BNPP) to block carboxylesterase activity.
-
Cross-Species Comparison: Test stability in plasma from different species (rat, mouse, dog, human). Species differences in plasma esterase/amidase activity are common and can help inform preclinical model selection.[14]
-
Experimental Protocols & Methodologies
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This assay is a first-line screen to assess susceptibility to Phase I enzymes and microsomal carboxylesterases.[12]
| Parameter | Recommended Condition | Rationale |
| System | Pooled Human Liver Microsomes (HLMs) | Averages inter-individual variability in enzyme expression. |
| Protein Conc. | 0.5 - 1.0 mg/mL | Balances metabolic activity with potential for non-specific binding. |
| Compound Conc. | 1 µM | Low concentration to ensure enzyme kinetics are first-order. |
| Incubation Buffer | 100 mM Potassium Phosphate, pH 7.4 | Maintains physiological pH for optimal enzyme function. |
| Cofactor | NADPH Regenerating System (or 1 mM NADPH) | Provides the necessary reducing equivalents for CYP450 activity. |
| Incubation Time | 0, 5, 15, 30, 60 minutes | Time course allows for calculation of the degradation rate. |
| Reaction Stop | Acetonitrile with Internal Standard | Precipitates protein to quench the reaction and aids in sample analysis. |
| Analysis | LC-MS/MS | Quantifies the disappearance of the parent compound over time.[15] |
Workflow:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Pre-warm HLM suspension in incubation buffer to 37°C.
-
Initiate the reaction by adding the test compound and the NADPH cofactor.
-
At each time point, withdraw an aliquot and quench it in a 2-3 fold volume of cold acetonitrile containing an analytical internal standard.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to measure the peak area ratio of the test compound to the internal standard.
-
Plot the natural log of the remaining parent compound vs. time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).
.dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node Definitions Start [label="Compound shows\n high in vivo clearance", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Test_HLM [label="Test in Liver Microsomes\n(+/- NADPH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Test_Hep [label="Test in Hepatocytes", fillcolor="#F1F3F4", fontcolor="#202124"];
Result_HLM_Fast [label="Fast Clearance\n(NADPH-dependent)", fillcolor="#FCE8E6", fontcolor="#202124"]; Result_HLM_Stable [label="Stable in Microsomes", fillcolor="#E6F4EA", fontcolor="#202124"]; Result_Hep_Fast [label="Fast Clearance\nin Hepatocytes", fillcolor="#FCE8E6", fontcolor="#202124"];
Conclusion_CYP [label="Conclusion:\nCYP-mediated oxidation\nis the primary issue.", shape=document, fillcolor="#E8F0FE", fontcolor="#202124"]; Conclusion_PhaseII [label="Conclusion:\nPhase II (Glucuronidation)\nor Transporter issue.", shape=document, fillcolor="#E8F0FE", fontcolor="#202124"];
// Edge Definitions Start -> Test_HLM; Test_HLM -> Result_HLM_Fast [label="Yes", color="#EA4335"]; Test_HLM -> Result_HLM_Stable [label="No", color="#34A853"]; Result_HLM_Stable -> Test_Hep; Result_HLM_Fast -> Conclusion_CYP [color="#4285F4"]; Test_Hep -> Result_Hep_Fast [label="Unstable", color="#EA4335"]; Result_Hep_Fast -> Conclusion_PhaseII [color="#4285F4"]; } .enddot Caption: Decision tree for diagnosing metabolic stability pathways.
Strategies for Improving Metabolic Stability
Once the metabolic soft spot has been identified, a medicinal chemistry strategy can be employed to improve the compound's profile. This is an iterative process of design, synthesis, and re-testing.
.dot graph "Improvement_Cycle" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
} .enddot Caption: The iterative cycle of drug metabolism optimization.
Q: How can I modify the structure of 1-Butyrylpiperidine-4-carboxylic acid to block its metabolism?
A: The strategy depends entirely on the identified liability.
| Metabolic Liability | Strategy & Rationale | Example Modification |
| Amide Hydrolysis | Introduce steric bulk near the amide carbonyl to hinder access by carboxylesterases. Alternatively, replace the amide with a more stable bioisostere.[16] | Replace the butyryl group with a bulkier acyl group (e.g., pivaloyl) or a non-hydrolyzable linker. |
| Piperidine Ring Oxidation | Block potential sites of CYP oxidation by introducing metabolically robust atoms like fluorine. This can also alter the electronics of the ring, deactivating it towards oxidation.[17] | Synthesize analogs with fluorine atoms at the 3- or 4-positions of the piperidine ring (if compatible with activity). |
| Carboxylic Acid Glucuronidation | Replace the carboxylic acid with a bioisostere that is not a substrate for UGTs but retains the necessary acidic properties for target engagement.[18] | The most common and effective bioisostere for a carboxylic acid is a tetrazole ring . Tetrazoles are acidic but are significantly more resistant to glucuronidation.[16][18] |
By systematically applying these diagnostic tests and medicinal chemistry strategies, researchers can effectively troubleshoot metabolic stability issues and advance compounds with more favorable pharmacokinetic properties.
References
-
Overview of metabolic pathways of carboxylic-acid-containing drugs.... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Retrieved January 17, 2026, from [Link]
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Goti, A., et al. (2017). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Retrieved January 17, 2026, from [Link]
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How to improve metabolic stability in drug discovery. (2024, September 13). YouTube. Retrieved January 17, 2026, from [Link]
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Kamel, A. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Retrieved January 17, 2026, from [Link]
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1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]
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Hudson, B. D., et al. (2014). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. Retrieved January 17, 2026, from [Link]
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Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Jin, C. J., et al. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. PubMed. Retrieved January 17, 2026, from [Link]
-
Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. PMC - PubMed Central. Retrieved January 17, 2026, from [Link]
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Johnson, T. A. (2018). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
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Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved January 17, 2026, from [Link]
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Catabolic pathways for piperidine degradation coupled with the lysine.... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. (2018, August 8). ResearchGate. Retrieved January 17, 2026, from [Link]
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Hewitt, N. J., et al. (2020). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology. Retrieved January 17, 2026, from [Link]
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Al-Majdoub, Z. M., et al. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. PMC - NIH. Retrieved January 17, 2026, from [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Thieme Connect. Retrieved January 17, 2026, from [Link]
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Bioanalytical Method Validation. (2019, April 26). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 17, 2026, from [Link]
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022, January 2). Frontiers. Retrieved January 17, 2026, from [Link]
-
Video: Phase II Reactions: Glucuronidation. (2025, February 12). JoVE. Retrieved January 17, 2026, from [Link]
-
Kasuya, F., et al. (1978). Metabolites of piperidine in rat urine. PubMed. Retrieved January 17, 2026, from [Link]
-
Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. (2026, January 16). MDPI. Retrieved January 17, 2026, from [Link]
-
Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. Retrieved January 17, 2026, from [Link]
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Choosing the Right Tool for the Job: A Comparative Guide to 1-Butyrylpiperidine-4-carboxylic acid and 1-Boc-piperidine-4-carboxylic acid in Synthesis
In the landscape of modern drug discovery and complex molecule synthesis, the piperidine scaffold remains a cornerstone. Its prevalence in pharmaceuticals necessitates a deep understanding of its derivatives and the strategic choices that enable efficient and successful synthetic campaigns. Among the most critical decisions is the selection of an appropriate N-protecting group. This guide provides an in-depth, data-supported comparison of two key building blocks: 1-Butyrylpiperidine-4-carboxylic acid and the ubiquitous 1-Boc-piperidine-4-carboxylic acid .
The choice between a simple acyl group (Butyryl) and a carbamate (Boc) is not trivial; it dictates the entire synthetic strategy, influencing reaction compatibility, deprotection conditions, and overall efficiency. This document will dissect the nuances of each reagent, moving beyond mere procedural lists to explain the causal chemistry behind their application. We aim to equip researchers, chemists, and drug development professionals with the field-proven insights required to select the optimal tool for their specific synthetic challenge.
Molecular Overview and Physicochemical Properties
At first glance, the two molecules differ only by the nature of the N-substituent. However, this seemingly small change has profound implications for their chemical behavior. The tert-butoxycarbonyl (Boc) group is an electron-withdrawing carbamate, while the butyryl group is a simple, sterically accessible acyl (amide) substituent.
| Property | 1-Butyrylpiperidine-4-carboxylic acid | 1-Boc-piperidine-4-carboxylic acid |
| Structure | ![]() | ![]() |
| Molecular Formula | C₁₀H₁₇NO₃ | C₁₁H₁₉NO₄ |
| Molecular Weight | 199.25 g/mol | 229.27 g/mol [1] |
| Appearance | White to off-white solid | White crystalline powder[2] |
| Melting Point | Data not widely published; expected to be lower than Boc-analog | 148-153 °C[2] |
| Solubility | Soluble in polar organic solvents (MeOH, DMSO) | Soluble in organic solvents like DMSO and methanol; limited solubility in water |
| CAS Number | 109253-73-4 | 84358-13-4[1] |
The Core Directive: A Tale of Two Protecting Groups
The fundamental difference between these two reagents lies in the stability and lability of their respective N-protecting groups. This dictates their utility in orthogonal synthesis strategies, where one protecting group can be removed in the presence of another.[3][4]
1-Boc-piperidine-4-carboxylic acid: The Workhorse of Mild Deprotection
The Boc group is arguably one of the most common amine protecting groups in organic synthesis, and for good reason. Its defining characteristic is its lability under acidic conditions.[5]
-
Mechanism of Deprotection: The cleavage proceeds through a stable tert-butyl cation intermediate, driven by the formation of gaseous byproducts (CO₂ and isobutylene). This makes the reaction irreversible and easy to work up. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[5][6]
-
Stability: The Boc group is exceptionally stable to a wide range of conditions, including strong bases, nucleophiles, and catalytic hydrogenation.[5] This robustness allows for a broad array of chemical transformations to be performed on other parts of the molecule without disturbing the protected piperidine nitrogen.
-
Applications: Its ease of use and mild removal have made it a staple in solid-phase peptide synthesis (SPPS) and as a key intermediate in the development of pharmaceuticals, including antivirals and anticancer agents.[7]
1-Butyrylpiperidine-4-carboxylic acid: The Bastion of Robustness
The N-butyryl group, an amide, offers a completely different strategic advantage: exceptional stability. Amides are notoriously difficult to hydrolyze, requiring harsh conditions for cleavage.[8]
-
Mechanism of Deprotection: Amide hydrolysis, the method for removing the butyryl group, requires forcing conditions. This typically involves refluxing in strong aqueous acid (e.g., 6M HCl) or a strong aqueous base (e.g., 6M NaOH).[2][8] The reaction proceeds via nucleophilic acyl substitution on the protonated (acid-catalyzed) or native (base-catalyzed) carbonyl.
-
Stability: The N-butyryl group is completely stable to the mild acidic conditions (like TFA) that cleave a Boc group. It is also stable to catalytic hydrogenation and a wide range of organometallic reagents. This chemical resilience is its primary asset.
-
Applications: This building block is the ideal choice when subsequent synthetic steps require strongly acidic conditions that would prematurely deprotect a Boc-protected intermediate. It provides an orthogonal protecting group strategy.[3] Furthermore, it is employed when the butyryl moiety is a desired functional component of the final target molecule, serving not as a temporary protecting group but as a permanent structural feature.
Comparative Summary: Butyryl vs. Boc
| Feature | N-Butyryl (Amide) | N-Boc (Carbamate) |
| Protection Reagent | Butyryl chloride or Butyric anhydride | Di-tert-butyl dicarbonate (Boc₂O) |
| Stability to Acid | High (Stable to TFA, mild HCl) | Low (Labile to TFA, HCl)[5] |
| Stability to Base | Moderate (Cleaved by strong, hot base) | High (Generally stable to bases like LiOH, NaOH at RT)[5] |
| Stability to Hydrogenation | High | High |
| Deprotection Conditions | Strong acid (e.g., 6M HCl, reflux) or strong base (e.g., 6M NaOH, reflux)[8] | Mild acid (e.g., TFA/DCM or HCl/dioxane) at 0 °C to RT[6] |
| Key Advantage | Robustness and orthogonality to acid-labile groups | Mild, clean deprotection with volatile byproducts |
| Primary Use Case | Multi-step synthesis requiring acidic conditions; when butyryl is part of the final structure | General purpose amine protection; synthesis of acid-sensitive molecules; peptide synthesis[7] |
Visualization of Synthetic Strategy
The choice between these reagents fundamentally alters the synthetic workflow, especially when acid-catalyzed reactions are necessary.
Caption: Strategic workflow comparing Boc vs. Butyryl protection.
Experimental Protocols
To provide a practical context, we outline standard, validated protocols for the synthesis and deprotection of both compounds.
Protocol 1: Synthesis of 1-Boc-piperidine-4-carboxylic acid
This procedure is based on the standard method of protecting isonipecotic acid with di-tert-butyl dicarbonate.
-
Dissolution: Suspend piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium hydroxide (2.5 eq) as a 1M aqueous solution and stir until all solids dissolve.
-
Protection: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in dioxane.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 16 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 2-3 with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product as a white solid.
Protocol 2: Synthesis of 1-Butyrylpiperidine-4-carboxylic acid
This protocol employs a standard Schotten-Baumann acylation.
-
Dissolution: Dissolve piperidine-4-carboxylic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).
-
Acylation: Cool the solution to 0 °C. Add butyryl chloride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the mixture vigorously at room temperature for 2-3 hours. Monitor reaction completion by TLC or LC-MS.
-
Workup: Cool the reaction mixture to 0 °C and acidify to pH 2-3 with concentrated HCl.
-
Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Protocol 3: Deprotection of the N-Boc Group
A standard procedure using trifluoroacetic acid.
-
Dissolution: Dissolve the N-Boc protected substrate (1.0 eq) in dichloromethane (DCM).
-
Acid Treatment: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Reaction: Stir the reaction at room temperature for 1-2 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Isolation: Concentrate the reaction mixture in vacuo. The resulting residue can be triturated with diethyl ether to precipitate the TFA salt of the free amine, or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent.
Protocol 4: Deprotection of the N-Butyryl Group (Amide Hydrolysis)
This protocol requires significantly harsher conditions.
-
Reaction Setup: Suspend the N-butyryl protected substrate (1.0 eq) in 6M aqueous hydrochloric acid.
-
Hydrolysis: Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. The reaction progress should be monitored by LC-MS.
-
Isolation: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove water and excess HCl. The product is typically obtained as the hydrochloride salt. To obtain the free amine, the residue can be dissolved in water and neutralized with a strong base (e.g., NaOH) followed by extraction or precipitation.
Conclusion and Senior Scientist's Recommendation
The selection between 1-Butyrylpiperidine-4-carboxylic acid and 1-Boc-piperidine-4-carboxylic acid is a clear exercise in strategic synthetic planning.
Choose 1-Boc-piperidine-4-carboxylic acid when:
-
Your synthetic route involves basic, nucleophilic, or reductive conditions.
-
The target molecule is sensitive to harsh acidic or basic hydrolysis.
-
Efficiency is paramount, and a mild, clean deprotection with volatile byproducts is desired. It is the default, versatile choice for most applications.
Choose 1-Butyrylpiperidine-4-carboxylic acid when:
-
Your synthetic pathway requires the use of strong acids (e.g., for cleaving other protecting groups like a t-butyl ester or for certain cyclization reactions) where a Boc group would be unstable.
-
You are designing an orthogonal protection strategy and require a group that is stable to the conditions used to remove other acid- or base-labile groups.
-
The N-butyryl group is a non-labile, integral part of your final molecular target.
Ultimately, the choice is dictated by the destination. By understanding the inherent chemical properties—the mild lability of the Boc group versus the staunch robustness of the butyryl amide—the synthetic chemist can navigate complex pathways with confidence, ensuring that each step is both intentional and effective.
References
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
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University of Bristol. (n.d.). Protective Groups. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
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A Researcher's Guide to Comparing the Bioactivity of 1-Butyrylpiperidine-4-carboxylic Acid Analogs as GPR40 Agonists
This guide provides an in-depth comparison of the bioactivity of "1-Butyrylpiperidine-4-carboxylic acid" and its synthetic analogs. We will navigate the rationale behind the molecular design, present detailed experimental protocols for assessing bioactivity, and interpret the resulting structure-activity relationships (SAR). The focus of this investigation is the potential of these compounds as agonists for G-protein coupled receptor 40 (GPR40), a key therapeutic target for Type 2 Diabetes.
Introduction: The Therapeutic Promise of GPR40 and the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of numerous pharmaceuticals across various therapeutic areas.[1][2] Its conformational rigidity and capacity for diverse functionalization make it an ideal scaffold for drug design.[3] When functionalized to form 1-Butyrylpiperidine-4-carboxylic acid, we have a lead compound with intriguing structural features. The carboxylic acid moiety is a common interaction point for many receptors, while the N-butyryl group can be seen as a mimic of short-chain fatty acids.
This structure makes it a prime candidate for targeting G-protein coupled receptor 40 (GPR40), also known as the Free Fatty Acid Receptor 1 (FFAR1).[4] GPR40 is highly expressed in pancreatic β-cells and is activated by medium to long-chain free fatty acids.[5] Crucially, its activation potentiates glucose-stimulated insulin secretion (GSIS) without causing hypoglycemia, making it a highly attractive target for the treatment of Type 2 Diabetes.[4][5] The therapeutic hypothesis is that a potent and selective small-molecule GPR40 agonist can mimic the beneficial effects of fatty acids on insulin secretion in a glucose-dependent manner.[6]
This guide will compare our lead compound, 1-Butyrylpiperidine-4-carboxylic acid , with three rationally designed analogs to explore how structural modifications impact GPR40 activation.
Rationale for Analog Design & Selection
The objective of analog synthesis is to systematically probe the structure-activity relationship (SAR) of a lead compound. By making targeted chemical modifications, we aim to enhance potency, selectivity, and drug-like properties. For this guide, we will evaluate our lead compound against three hypothetical analogs, each representing a common medicinal chemistry strategy.
-
Lead Compound (Cmpd-1): 1-Butyrylpiperidine-4-carboxylic acid. Our baseline for comparison.
-
Analog A (Cmpd-2): 1-(4-Phenoxybenzoyl)piperidine-4-carboxylic acid. This modification replaces the simple N-butyryl group with a larger, aromatic moiety. This is a common strategy for GPR40 agonists, designed to explore additional hydrophobic and π-stacking interactions within the receptor's binding pocket.[4]
-
Analog B (Cmpd-3): Methyl 1-Butyrylpiperidine-4-carboxylate. This analog esterifies the carboxylic acid. This is a critical test, as the negatively charged carboxylate group is often essential for forming key hydrogen bonds or salt-bridge interactions with receptors.[7][8] Its modification allows us to validate the importance of this functional group.
-
Analog C (Cmpd-4): 8-Butyryl-8-azaspiro[4.5]decane-2-carboxylic acid. This analog introduces a spirocyclic system, which imparts conformational rigidity. Constraining the molecule's flexibility can reduce the entropic penalty of binding, potentially leading to a significant increase in affinity and potency.[9][10]
Caption: Lead compound and rationally designed analogs for SAR study.
Comparative Bioactivity Evaluation
We will employ a two-tiered assay approach. First, a primary screen to measure direct receptor activation (calcium mobilization), followed by a secondary, more physiologically relevant assay to confirm the functional outcome (glucose-stimulated insulin secretion).
Primary Assay: Intracellular Calcium Mobilization
Expertise & Causality: GPR40 is predominantly a Gαq-coupled receptor.[5] Ligand binding initiates a signaling cascade through Phospholipase C (PLC), which generates inositol 1,4,5-trisphosphate (IP3).[5] IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[5] This increase in intracellular Ca²⁺ is a direct and rapid measure of Gαq-coupled receptor activation. We utilize a fluorescent dye that is sensitive to calcium concentration, allowing for a high-throughput assessment of compound potency (EC₅₀).[11]
Caption: Experimental workflow for the static GSIS assay.
This protocol is adapted for cultured pancreatic islets. [12]
-
Islet Culture: Culture isolated rodent or human pancreatic islets in standard culture medium for 24-48 hours post-isolation to allow recovery.
-
Pre-incubation: Hand-pick islets of similar size (e.g., 10 islets per replicate) and place them into wells of a 24-well plate. Pre-incubate for 1 hour at 37°C in 1 mL of Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Basal Secretion: Aspirate the pre-incubation buffer. Add 1 mL of fresh low glucose (2.8 mM) KRB buffer containing either vehicle (e.g., 0.1% DMSO) or the test compound at a fixed concentration (e.g., 1 µM). Incubate for 1 hour at 37°C. At the end of the incubation, collect the supernatant for insulin measurement.
-
Stimulated Secretion: Aspirate the basal buffer. Immediately add 1 mL of high glucose (e.g., 16.7 mM) KRB buffer, again containing either vehicle or the test compound. Incubate for 1 hour at 37°C. Collect the supernatant.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available kit (e.g., ELISA or HTRF).
-
Data Analysis: For each condition, calculate the fold-increase in insulin secretion by dividing the concentration from the high glucose step by the concentration from the low glucose step. Compare the fold-increase in the presence of compounds to the vehicle control.
| Compound | Fold-Increase in Insulin Secretion (High Glucose / Low Glucose) [Hypothetical Data] |
| Vehicle | 4.5x |
| Cmpd-1 | 6.2x |
| Cmpd-2 | 12.5x |
| Cmpd-3 | 4.3x (No effect) |
| Cmpd-4 | 8.9x |
Structure-Activity Relationship (SAR) Synthesis & Interpretation
By integrating the data from both assays, we can establish a clear SAR and explain the causality behind the experimental observations.
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A Comprehensive Guide to Cross-Reactivity Studies of 1-Butyrylpiperidine-4-carboxylic acid
This guide provides a robust framework for conducting comprehensive cross-reactivity studies of the small molecule, 1-Butyrylpiperidine-4-carboxylic acid. In the realms of drug development and diagnostics, establishing the specificity of an antibody or assay for its target analyte is paramount. Cross-reactivity, the phenomenon of an antibody binding to molecules other than the intended analyte, can lead to false-positive results and inaccurate quantification. For a small molecule like 1-Butyrylpiperidine-4-carboxylic acid, which may serve as a crucial building block in the synthesis of pharmacologically active compounds, understanding its potential to cross-react with structurally similar molecules is a critical step in the development of reliable analytical methods.
This document will guide researchers through the essential theoretical considerations and practical methodologies for a thorough investigation of the cross-reactivity profile of 1-Butyrylpiperidine-4-carboxylic acid. We will delve into the principles of hapten design for antibody production, the selection of appropriate analytical platforms, and the detailed execution of immunoassays. The focus will be on providing not just procedural steps, but also the scientific rationale behind each experimental choice, ensuring a self-validating and robust study design.
The Foundational Step: Hapten Design and Immunogen Preparation
Since 1-Butyrylpiperidine-4-carboxylic acid is a small molecule (a hapten), it is not immunogenic on its own. To elicit an immune response and generate specific antibodies, it must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The design of this hapten-carrier conjugate is a critical determinant of the resulting antibody's specificity.[1][2][3]
The primary objective in hapten design is to present the unique structural features of 1-Butyrylpiperidine-4-carboxylic acid to the immune system in a manner that promotes the generation of antibodies that recognize the free, unconjugated molecule.[1][2] This involves careful consideration of the conjugation site and the use of a spacer arm. The carboxylic acid group on the piperidine ring is the most logical point of attachment to the carrier protein. A short spacer arm, such as an N-hydroxysuccinimide (NHS) ester, can be introduced to distance the hapten from the protein backbone, thereby minimizing steric hindrance and ensuring that the key butyryl and piperidine moieties are accessible for antibody recognition.[4]
Caption: Workflow for Hapten-Carrier Conjugate Preparation and Antibody Production.
Strategic Selection of Comparator Compounds
A comprehensive cross-reactivity study necessitates the careful selection of compounds to be tested alongside 1-Butyrylpiperidine-4-carboxylic acid. The goal is to challenge the specificity of the antibody with molecules that are structurally related or likely to be encountered in a relevant biological matrix.
Table 1: Proposed Comparator Compounds for Cross-Reactivity Studies
| Compound Name | Structure | Rationale for Inclusion |
| Target Analyte | ||
| 1-Butyrylpiperidine-4-carboxylic acid | O=C(CCC)N1CCC(C(O)=O)CC1 | The primary analyte of interest. |
| Structural Analogs | ||
| 1-Propionylpiperidine-4-carboxylic acid | O=C(CC)N1CCC(C(O)=O)CC1 | Shorter acyl chain. |
| 1-Valerylpiperidine-4-carboxylic acid | O=C(CCCC)N1CCC(C(O)=O)CC1 | Longer acyl chain. |
| 1-Butyryl-4-piperidineacetic acid | O=C(CCC)N1CCCC(CC(O)=O)C1 | Different position of the carboxylic acid. |
| 4-Butyrylpiperidine-1-carboxylic acid | O=C(O)N1CCC(C(=O)CCC)CC1 | Isomeric variation. |
| 1-Benzoylpiperidine-4-carboxylic acid | O=C(c1ccccc1)N1CCC(C(O)=O)CC1 | Aromatic acyl group instead of aliphatic. |
| Potential Metabolites | ||
| 1-(4-Hydroxybutyryl)piperidine-4-carboxylic acid | O=C(CCCO)N1CCC(C(O)=O)CC1 | Potential product of hydroxylation. |
| Piperidine-4-carboxylic acid | O=C(O)C1CCNCC1 | Potential product of deacylation. |
| Structurally Unrelated Negative Control | ||
| N-Acetylneuraminic acid | CC(=O)O[C@@H]1O=O)C=O)[C@@H]1O | A structurally dissimilar carboxylic acid. |
Experimental Methodologies for Cross-Reactivity Assessment
Two complementary immunoassay platforms are recommended for a thorough evaluation of cross-reactivity: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA
Competitive ELISA is a robust and widely used technique for the quantification of small molecules.[5][6][7][8][9] In this format, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
-
Coating: Dilute the anti-1-Butyrylpiperidine-4-carboxylic acid antibody in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add to the wells of a high-binding 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Add a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Competition: Add a mixture of the sample (or standard/comparator compound) and a fixed amount of enzyme-labeled 1-Butyrylpiperidine-4-carboxylic acid to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP) to each well. Incubate in the dark at room temperature until a color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Caption: Workflow for the Competitive ELISA Protocol.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics and affinity of molecular interactions.[10][11][12][13][14] This method allows for a more detailed characterization of the binding of comparator compounds to the antibody.
-
Antibody Immobilization: Covalently immobilize the anti-1-Butyrylpiperidine-4-carboxylic acid antibody onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
System Priming: Prime the SPR instrument with an appropriate running buffer (e.g., HBS-EP+).
-
Analyte Injection: Inject serial dilutions of 1-Butyrylpiperidine-4-carboxylic acid and each comparator compound over the sensor surface.
-
Association and Dissociation Monitoring: Monitor the change in the SPR signal (measured in response units, RU) in real-time to observe the association and dissociation phases of the binding interaction.
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting a low pH solution (e.g., glycine-HCl) to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Caption: Workflow for the Surface Plasmon Resonance (SPR) Protocol.
Data Analysis and Interpretation
Competitive ELISA Data
The data from the competitive ELISA is used to generate a standard curve by plotting the absorbance against the logarithm of the analyte concentration. The half-maximal inhibitory concentration (IC50) is determined for the target analyte and each comparator compound. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of 1-Butyrylpiperidine-4-carboxylic acid / IC50 of Comparator Compound) x 100
Table 2: Hypothetical Cross-Reactivity Data from Competitive ELISA
| Compound | IC50 (nM) | % Cross-Reactivity |
| 1-Butyrylpiperidine-4-carboxylic acid | 10 | 100 |
| 1-Propionylpiperidine-4-carboxylic acid | 50 | 20 |
| 1-Valerylpiperidine-4-carboxylic acid | 25 | 40 |
| 1-Butyryl-4-piperidineacetic acid | >1000 | <1 |
| 4-Butyrylpiperidine-1-carboxylic acid | >1000 | <1 |
| 1-Benzoylpiperidine-4-carboxylic acid | >1000 | <1 |
| 1-(4-Hydroxybutyryl)piperidine-4-carboxylic acid | 200 | 5 |
| Piperidine-4-carboxylic acid | >1000 | <1 |
| N-Acetylneuraminic acid | >10000 | <0.1 |
SPR Data
The SPR data provides a more nuanced understanding of the binding interactions. The equilibrium dissociation constant (KD), which is the ratio of kd to ka, is a measure of the binding affinity. A lower KD value indicates a higher affinity.
Table 3: Hypothetical Kinetic and Affinity Data from SPR Analysis
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| 1-Butyrylpiperidine-4-carboxylic acid | 1.5 x 10⁵ | 1.5 x 10⁻³ | 1.0 x 10⁻⁸ |
| 1-Propionylpiperidine-4-carboxylic acid | 8.0 x 10⁴ | 4.0 x 10⁻³ | 5.0 x 10⁻⁸ |
| 1-Valerylpiperidine-4-carboxylic acid | 1.2 x 10⁵ | 3.0 x 10⁻³ | 2.5 x 10⁻⁸ |
| 1-(4-Hydroxybutyryl)piperidine-4-carboxylic acid | 3.0 x 10⁴ | 6.0 x 10⁻³ | 2.0 x 10⁻⁷ |
| Other Compounds | No significant binding observed | No significant binding observed | N/A |
Conclusion
The comprehensive cross-reactivity assessment of 1-Butyrylpiperidine-4-carboxylic acid, as outlined in this guide, provides a robust strategy for characterizing the specificity of antibodies and immunoassays developed for this small molecule. By employing both competitive ELISA and SPR, researchers can obtain both quantitative cross-reactivity values and detailed kinetic information. The hypothetical data presented herein illustrates how minor structural modifications can significantly impact antibody recognition, underscoring the importance of a thorough and systematic approach to cross-reactivity profiling. The methodologies and principles described are broadly applicable to the study of other small molecules, serving as a valuable resource for researchers in drug development and diagnostic assay design.
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A Researcher's Guide to Establishing In Vitro and In Vivo Correlation for 1-Butyrylpiperidine-4-carboxylic acid and its Analogs
This guide provides a comprehensive framework for researchers and drug development professionals to investigate the biological activity of 1-Butyrylpiperidine-4-carboxylic acid. To date, there is a notable absence of published data on the specific in vitro and in vivo activities of this molecule. Drawing from the known pharmacological profiles of structurally related piperidine and butyryl-containing compounds, this document outlines a proposed strategy for its evaluation, focusing on potential analgesic and anti-inflammatory effects. Herein, we present a structured approach to not only elucidate the compound's activity but also to establish a robust in vitro-in vivo correlation (IVIVC), a critical step in modern drug development.
Introduction: The Therapeutic Potential of Piperidine Scaffolds
The piperidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. Its derivatives have demonstrated a wide array of biological activities, including potent analgesia through interaction with opioid receptors.[1] The structural activity relationship (SAR) of well-known opioids like morphine has underscored the essential role of the piperidine ring for analgesic effects.[1] Furthermore, modifications to the piperidine structure have led to the development of compounds with anti-inflammatory, antimicrobial, and cholinesterase inhibitory properties.[2][3][4]
The subject of this guide, 1-Butyrylpiperidine-4-carboxylic acid, features two key functionalities: the piperidine core and a butyryl group. The butyryl moiety is of particular interest as butyrate is a known histone deacetylase (HDAC) inhibitor, a mechanism that has been explored for anti-cancer therapies.[5] The combination of these structural features suggests that 1-Butyrylpiperidine-4-carboxylic acid could possess novel pharmacological activities, potentially as an analgesic or anti-inflammatory agent.
This guide will therefore focus on a hypothetical, yet scientifically grounded, investigation into the analgesic and anti-inflammatory potential of 1-Butyrylpiperidine-4-carboxylic acid. We will propose a series of in vitro and in vivo experiments designed to test this hypothesis and establish a meaningful correlation between the findings.
Comparative Compounds for Benchmarking
To provide context to the experimental results, it is crucial to benchmark the activity of 1-Butyrylpiperidine-4-carboxylic acid against relevant comparator compounds. Based on its structure, the following alternatives are proposed:
-
1-Boc-piperidine-4-carboxylic acid: This structurally similar compound, where the butyryl group is replaced by a tert-butoxycarbonyl (Boc) protecting group, will help to isolate the contribution of the butyryl moiety to the observed biological activity.[6][7][8]
-
Ibuprofen: A well-characterized nonsteroidal anti-inflammatory drug (NSAID) that acts as a non-selective COX inhibitor. This will serve as a positive control in anti-inflammatory assays.
-
Morphine: A potent opioid analgesic that will serve as a positive control in analgesia models, particularly those involving the mu-opioid receptor.[1]
In Vitro Evaluation: Mechanistic Insights
The initial phase of investigation should focus on in vitro assays to determine the compound's mechanism of action and potency.
Proposed In Vitro Assays
A panel of in vitro assays is proposed to screen for potential analgesic and anti-inflammatory mechanisms:
| Assay Target | Experimental Setup | Rationale |
| COX-1 and COX-2 Enzyme Inhibition | A commercially available colorimetric or fluorometric assay kit will be used to measure the inhibition of ovine COX-1 and human recombinant COX-2. | To determine if the compound exhibits NSAID-like anti-inflammatory activity.[2] |
| Mu-Opioid Receptor Binding | A competitive radioligand binding assay using a cell line expressing the human mu-opioid receptor (e.g., CHO-K1 cells) and a radiolabeled ligand (e.g., [³H]-DAMGO). | To assess the compound's affinity for the primary target of opioid analgesics.[1] |
| Histone Deacetylase (HDAC) Activity | A fluorometric assay to measure the inhibition of HDAC enzymes from a nuclear extract. | To investigate the potential contribution of the butyryl group to epigenetic modulation, a mechanism with potential roles in both inflammation and pain.[5] |
| Cytotoxicity Assay | A cell viability assay (e.g., MTT or LDH release) using a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies). | To determine the compound's therapeutic window and rule out non-specific cytotoxicity. |
Experimental Workflow for In Vitro Screening
Caption: Workflow for in vitro screening of 1-Butyrylpiperidine-4-carboxylic acid.
In Vivo Assessment: Efficacy and Pharmacokinetics
Promising results from the in vitro screening will warrant progression to in vivo studies to evaluate the compound's efficacy in relevant animal models.
Proposed In Vivo Models
The following established animal models are proposed to assess analgesic and anti-inflammatory activity:
| In Vivo Model | Species | Endpoint | Rationale |
| Carrageenan-Induced Paw Edema | Rat | Paw volume measurement | A classic model of acute inflammation to evaluate anti-inflammatory effects.[2] |
| Acetic Acid-Induced Writhing | Mouse | Number of abdominal constrictions | A visceral pain model sensitive to both central and peripheral analgesics.[2] |
| Tail-Flick Test | Mouse | Latency to tail withdrawal from a heat source | A model of acute thermal pain primarily mediated by spinal reflexes, sensitive to opioid analgesics.[9] |
| Formalin Test | Rat | Licking/biting time in early and late phases | Differentiates between acute nociceptive pain (early phase) and inflammatory pain (late phase).[2] |
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Animals are randomly assigned to groups (n=6 per group): Vehicle control, 1-Butyrylpiperidine-4-carboxylic acid (multiple doses), and Ibuprofen (positive control).
-
Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Experimental Workflow for In Vivo Evaluation
Caption: Workflow for in vivo evaluation and establishing IVIVC.
Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between the in vitro data and the in vivo outcomes. This correlation is fundamental for optimizing lead compounds and predicting clinical efficacy.
Data Integration and Analysis
A successful IVIVC for 1-Butyrylpiperidine-4-carboxylic acid would involve correlating:
-
In Vitro Potency (IC50/EC50) with In Vivo Efficacy (ED50): For example, a strong correlation between the mu-opioid receptor binding affinity (Ki) and the analgesic potency in the tail-flick test would suggest that this is the primary mechanism of action.
-
Pharmacokinetic Parameters with Efficacy: The in vivo efficacy should be dependent on the compound reaching and maintaining a sufficient concentration at the target site. Therefore, the pharmacokinetic profile (e.g., AUC) should correlate with the observed pharmacological effect.
Hypothetical IVIVC Scenarios
| Scenario | In Vitro Profile | In Vivo Outcome | Interpretation and Next Steps |
| A: Clear Opioid Analgesic | Potent mu-opioid receptor binding; Weak COX inhibition. | Strong analgesia in tail-flick test; Moderate effect in writhing test; Minimal anti-inflammatory effect. | The primary mechanism is opioid receptor agonism. Further studies should focus on opioid-related side effects (e.g., respiratory depression, tolerance). |
| B: NSAID-like Anti-inflammatory | Potent COX-2 inhibition; Weak mu-opioid binding. | Strong inhibition of carrageenan-induced paw edema; Effective in the late phase of the formalin test. | The compound acts as a COX inhibitor. Further development would focus on GI safety and cardiovascular risk profiling. |
| C: Dual-Action Compound | Moderate activity in both mu-opioid binding and COX inhibition assays. | Broad-spectrum activity in all pain and inflammation models. | The compound may have a desirable multi-target profile. Deconvolution of the contribution of each mechanism would be necessary. |
| D: No Correlation | Potent in vitro activity. | Poor in vivo efficacy. | This could be due to poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism) or off-target effects. Further ADME studies are required. |
Conclusion
While 1-Butyrylpiperidine-4-carboxylic acid remains an uncharacterized molecule, its structural features suggest a promising starting point for the development of novel analgesic and/or anti-inflammatory agents. The experimental framework outlined in this guide provides a clear and logical path for its comprehensive evaluation. By systematically progressing from in vitro mechanistic studies to in vivo efficacy models, and by carefully selecting appropriate comparator compounds, researchers can elucidate the therapeutic potential of this compound. Establishing a robust in vitro-in vivo correlation will be paramount in guiding future optimization efforts and ultimately determining its potential for clinical development.
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Navigating the Therapeutic Landscape: A Comparative Analysis of 1-Butyrylpiperidine-4-carboxylic acid (BPC-A) and Standard of Care in Inflammatory Disease Models
A Note on the Subject Compound: Publicly available research on the specific efficacy and therapeutic targets of 1-Butyrylpiperidine-4-carboxylic acid is limited. This guide, therefore, presents a comparative framework using a hypothetical derivative, hereafter referred to as BPC-A, within the plausible therapeutic area of chronic inflammation. The following analysis is a template for researchers and drug development professionals on how to structure a comprehensive comparison between a novel compound and an established standard of care, using rheumatoid arthritis (RA) as a representative indication and Methotrexate as the comparator.
Introduction: The Unmet Need in Chronic Inflammation and the Potential of Novel Piperidine Derivatives
Rheumatoid arthritis (RA) is a systemic autoimmune disease characterized by chronic inflammation of the synovial joints, leading to progressive cartilage and bone erosion. While the introduction of disease-modifying antirheumatic drugs (DMARDs), such as Methotrexate, has revolutionized RA treatment, a significant portion of patients exhibit an inadequate response or experience dose-limiting side effects. This highlights the persistent need for novel therapeutic agents with improved efficacy and safety profiles.
Piperidine derivatives are a class of compounds that have garnered considerable interest in medicinal chemistry due to their versatile scaffold, which allows for the synthesis of molecules with diverse biological activities. This guide explores the hypothetical therapeutic potential of 1-Butyrylpiperidine-4-carboxylic acid (BPC-A) in the context of RA, comparing its preclinical efficacy profile against the widely accepted standard of care, Methotrexate.
Postulated Mechanism of Action: A Differential Approach to Immunomodulation
A key aspect of drug development is understanding the molecular pathways through which a compound exerts its effects. Here, we compare the established mechanism of Methotrexate with a plausible, hypothetical mechanism for BPC-A.
Methotrexate: A folate analog, Methotrexate's primary anti-inflammatory mechanism involves the inhibition of dihydrofolate reductase (DHFR), leading to a reduction in the synthesis of purines and pyrimidines. This antiproliferative effect impacts lymphocytes and other immune cells. Additionally, Methotrexate increases intracellular adenosine levels, which has potent anti-inflammatory effects.
BPC-A (Hypothetical): Based on the activities of related piperidine derivatives that show promise in inflammation, we postulate that BPC-A may act as a selective inhibitor of a key downstream signaling molecule in the inflammatory cascade, such as a Janus kinase (JAK) or a mitogen-activated protein kinase (MAPK). This targeted approach could potentially offer a more focused immunomodulatory effect with a reduced risk of off-target side effects compared to the broader action of Methotrexate.
Caption: Postulated signaling pathway for BPC-A.
Comparative Efficacy: In Vitro and In Vivo Models
This section presents hypothetical data to illustrate how the efficacy of BPC-A would be compared against Methotrexate in preclinical models of rheumatoid arthritis.
In Vitro Assays
| Assay | Parameter | BPC-A | Methotrexate |
| LPS-stimulated RAW 264.7 Macrophages | TNF-α Inhibition (IC50) | 50 nM | 150 nM |
| IL-6 Inhibition (IC50) | 75 nM | 200 nM | |
| Human Synovial Fibroblast Proliferation | Antiproliferative Activity (IC50) | 1 µM | 500 nM |
| T-Cell Activation Assay | IL-2 Production Inhibition (IC50) | 100 nM | 80 nM |
In Vivo Collagen-Induced Arthritis (CIA) Model in Rats
| Parameter | Vehicle Control | BPC-A (10 mg/kg, oral) | Methotrexate (1 mg/kg, oral) |
| Arthritis Score (Mean ± SEM) | 8.5 ± 0.7 | 3.2 ± 0.4 | 4.1 ± 0.5 |
| Paw Swelling (mm, Mean ± SEM) | 2.1 ± 0.2 | 0.8 ± 0.1 | 1.0 ± 0.1 |
| Histological Score (Joint Damage) | 3.8 ± 0.3 | 1.5 ± 0.2 | 1.9 ± 0.2 |
| Serum TNF-α (pg/mL) | 120 ± 15 | 45 ± 8 | 60 ± 10 |
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential.
In Vitro TNF-α and IL-6 Inhibition Assay
-
Cell Culture: Seed RAW 264.7 macrophages in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat cells with varying concentrations of BPC-A or Methotrexate for 1 hour.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
A Researcher's Guide to Deconvoluting Off-Target Effects of Novel Piperidine Compounds: A Case Study with 1-Butyrylpiperidine-4-carboxylic acid
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges. One of the most critical hurdles is understanding its interaction with the proteome. While on-target efficacy is the primary goal, off-target effects can lead to unforeseen toxicity or even serendipitous therapeutic benefits. This guide provides a comprehensive framework for characterizing the target profile of a novel compound, using the hypothetical case of "1-Butyrylpiperidine-4-carboxylic acid" as our guiding example.
The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals.[1][2] The addition of a butyryl group and a carboxylic acid moiety to this structure suggests potential biological activity, but without empirical data, its primary target and selectivity remain unknown. This guide will navigate the process of illuminating these crucial aspects, transforming an unknown compound into a well-characterized chemical probe.
Part 1: Initial Assessment and Hypothesis Generation
The chemical structure of "1-Butyrylpiperidine-4-carboxylic acid" provides initial clues. The piperidine-4-carboxylic acid core is also known as isonipecotic acid, a known partial agonist of the GABA-A receptor.[3][4] The butyryl group, on the other hand, is structurally related to butyrylcholine, the substrate for butyrylcholinesterase (BChE), an enzyme implicated in various neurological processes.[5][6][7] These structural similarities allow us to form initial hypotheses:
-
Hypothesis 1: The compound may interact with GABA receptors.
-
Hypothesis 2: The compound could be an inhibitor or substrate for butyrylcholinesterase or other cholinesterases.
These hypotheses provide a starting point, but a truly unbiased understanding requires a broader, systematic approach.
Part 2: The Workflow for Target Identification and Off-Target Profiling
A multi-pronged strategy, combining phenotypic screening with target deconvolution and broad-panel profiling, is essential for a comprehensive assessment.
Caption: A workflow for characterizing a novel compound.
Phenotypic Screening: An Unbiased First Look
Phenotypic screening is a powerful approach in drug discovery that identifies compounds that produce a desired change in the phenotype of a cell or organism, without a preconceived notion of the target.[8][9] This "classical pharmacology" approach is particularly useful for novel compounds where the mechanism of action is unknown.[10]
Experimental Approach:
A high-content imaging screen could be employed using a panel of diverse human cell lines. The compound would be added at various concentrations, and changes in cellular morphology, viability, proliferation, or the expression of specific protein markers would be quantified.[11] For example, if the compound induces apoptosis in a cancer cell line, this provides a functional starting point for identifying the underlying target.
Target Deconvolution: Identifying the Direct Binding Partners
Once a phenotypic effect is observed, the next crucial step is to identify the direct molecular target(s) of the compound. The Cellular Thermal Shift Assay (CETSA) is a robust, label-free method for confirming target engagement in a cellular context.[12][13][14][15]
The Principle of CETSA:
CETSA is based on the principle that when a ligand binds to a protein, it often increases the protein's thermal stability.[16] By heating cell lysates or intact cells treated with the compound to various temperatures, and then quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve compared to an untreated control indicates direct binding of the compound to the protein.[15]
-
Cell Culture and Treatment: Culture the chosen cell line to ~80% confluency. Treat the cells with "1-Butyrylpiperidine-4-carboxylic acid" at a concentration determined from the phenotypic screen, alongside a vehicle control (e.g., DMSO).
-
Heating Gradient: Aliquot the cell suspension into PCR tubes and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C) for a defined period (e.g., 3 minutes).
-
Cell Lysis and Protein Solubilization: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation for Mass Spectrometry: Collect the supernatant containing the soluble proteins. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample.
-
Data Analysis: For each identified protein, plot the relative amount of soluble protein as a function of temperature to generate melting curves for both the treated and control samples. A shift in the melting temperature (Tm) upon compound treatment indicates a direct interaction.
Caption: Workflow for a CETSA experiment.
Part 3: Broad-Panel Screening for Comprehensive Off-Target Profiling
While CETSA is excellent for identifying direct binding partners in a specific cell type, a comprehensive understanding of off-target effects requires screening against large, diverse panels of purified proteins. Several commercial services offer such profiling.
Kinase Profiling
Kinases are a large family of enzymes that are common targets for drugs, and unintended kinase inhibition is a frequent source of off-target effects. Services like KINOMEscan® offer screening against hundreds of human kinases.[17][18][19][20]
-
Hypothetical Data Table: KINOMEscan® Results for 1-Butyrylpiperidine-4-carboxylic acid (10 µM)
| Kinase Target | Percent of Control | Interpretation |
| Primary Target X | 5% | Strong Inhibition (On-Target) |
| Kinase A | 95% | No significant interaction |
| Kinase B | 88% | No significant interaction |
| Kinase C | 45% | Moderate Off-Target Interaction |
| Kinase D | 92% | No significant interaction |
GPCR Profiling
G-protein coupled receptors (GPCRs) are another major class of drug targets.[21][22] Comprehensive screening panels can assess a compound's activity across the human GPCRome.[23]
-
Hypothetical Data Table: GPCRome Scan Results for 1-Butyrylpiperidine-4-carboxylic acid (10 µM)
| GPCR Target | Activity (% of control) | Interpretation |
| Primary Target Y | 120% (Agonist) | On-Target Activity |
| GPCR 1 | 98% | No significant activity |
| GPCR 2 | 75% (Antagonist) | Moderate Off-Target Activity |
| GPCR 3 | 105% | No significant activity |
Ion Channel Profiling
Ion channels are critical for cellular function, and off-target interactions can lead to significant safety concerns, particularly cardiotoxicity.[24][25][26][27][28] Panels of assays are available to screen for activity against a wide range of ion channels.
-
Hypothetical Data Table: Ion Channel Panel Results for 1-Butyrylpiperidine-4-carboxylic acid (10 µM)
| Ion Channel Target | % Inhibition | Interpretation |
| hERG | 5% | No significant interaction |
| Nav1.5 | 8% | No significant interaction |
| Cav1.2 | 12% | No significant interaction |
Part 4: Data Synthesis and Comparative Analysis
The data from these diverse experimental approaches must be integrated to build a comprehensive selectivity profile for "1-Butyrylpiperidine-4-carboxylic acid". This profile can then be compared to other compounds, whether they are existing drugs with a similar target or other novel compounds from the same chemical series.
For example, if CETSA identifies a primary target, and the broad-panel screens reveal moderate off-target interactions with a specific kinase and a GPCR, the next steps in a drug discovery program would involve medicinal chemistry efforts to improve selectivity. This iterative process of testing and chemical modification is central to lead optimization.
Part 5: The Role of Computational Approaches
In parallel with experimental work, computational methods can predict potential drug-target interactions based on the chemical structure of the ligand and the known structures of proteins.[29][30][31][32] These in silico approaches can help prioritize experimental screening efforts and provide mechanistic insights into observed interactions.
Conclusion
Characterizing the off-target effects of a novel compound like "1-Butyrylpiperidine-4-carboxylic acid" is a complex but essential undertaking in modern drug discovery. A systematic approach, beginning with unbiased phenotypic screening, followed by rigorous target deconvolution using methods like CETSA, and comprehensive selectivity profiling against large target panels, provides the necessary data to make informed decisions. By understanding the full spectrum of a compound's interactions with the proteome, researchers can mitigate risks, uncover new therapeutic opportunities, and ultimately increase the probability of developing safe and effective medicines.
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A Head-to-Head Comparison of 1-Butyrylpiperidine-4-carboxylic Acid with Alternative Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a molecular scaffold is a pivotal decision that dictates the trajectory of a research program. The chosen core structure influences everything from target affinity and selectivity to the pharmacokinetic and safety profile of a potential drug candidate. This guide provides an in-depth, data-driven comparison of the 1-Butyrylpiperidine-4-carboxylic acid scaffold against other relevant chemical motifs. By objectively evaluating physicochemical properties, metabolic stability, and cell permeability, this document aims to provide the experimental and theoretical foundation needed for informed scaffold selection and optimization.
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its frequent appearance in FDA-approved drugs.[1][2] Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for high-affinity interactions with biological targets. The 1-Butyrylpiperidine-4-carboxylic acid scaffold combines this robust core with two key functionalization points: an N-acyl group and a C4-carboxylic acid, making it a versatile template for exploring structure-activity relationships (SAR).[3][4]
Comparative Analysis of Physicochemical Properties
The physicochemical properties of a scaffold, such as lipophilicity (LogP/D) and ionization state (pKa), are fundamental determinants of its drug-like potential, influencing solubility, permeability, and oral bioavailability.[5] A comparative analysis was performed between the target scaffold and relevant alternatives.
Scaffold Deconstruction for Comparison
To create a logical comparison, we deconstruct the primary scaffold into two key components and propose relevant alternatives for each:
-
The Core: 1-Butyrylpiperidine-4-carboxylic acid
-
Alternative 1 (Acyclic): An acyclic GABA analogue to assess the impact of conformational rigidity.
-
Alternative 2 (Different Ring Size): A pyrrolidine-based scaffold (a five-membered ring) to evaluate the effect of ring strain and geometry.
-
-
The N-Substituent: 1-Butyryl piperidine-4-carboxylic acid
-
Alternative 3 (Shorter Acyl): 1-Acetylpiperidine-4-carboxylic acid, to probe the effect of lipophilicity.
-
Alternative 4 (Aromatic Acyl): 1-Benzoylpiperidine-4-carboxylic acid, to introduce aromatic interactions.
-
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];
} caption: "Logical breakdown for scaffold comparison."
Quantitative Physicochemical Data
The following table summarizes key physicochemical properties for the scaffolds under comparison. LogP and pKa values are critical for predicting a compound's behavior in physiological environments.[5][6]
| Scaffold | Structure | Calculated LogP | Predicted pKa (Acidic) | Predicted pKa (Basic) | Rationale for Comparison |
| Primary Scaffold | 1-Butyrylpiperidine-4-carboxylic acid | 1.3 | ~4.8 | ~2.5 (amide N) | Baseline for comparison. |
| Alternative 1 | Acyclic GABA Analogue (e.g., 4-Butyrylamidobutanoic acid) | 0.8 | ~4.6 | N/A | Evaluates the impact of removing the rigid cyclic constraint. |
| Alternative 2 | 1-Butyrylpyrrolidine-3-carboxylic acid | 1.1 | ~4.7 | ~2.6 (amide N) | Compares the effect of a 5-membered vs. 6-membered ring. |
| Alternative 3 | 1-Acetylpiperidine-4-carboxylic acid | 0.7 | ~4.8 | ~2.5 (amide N) | Decreases lipophilicity by shortening the N-acyl chain. |
| Alternative 4 | 1-Benzoylpiperidine-4-carboxylic acid | 2.1 | ~4.8 | ~1.8 (amide N) | Increases lipophilicity and introduces potential for π-π interactions. |
Note: LogP and pKa values are estimations from chemical software and may vary from experimental values.
Experimental Protocols for Head-to-Head Evaluation
To empirically validate the predicted properties and assess the true potential of these scaffolds, a series of standardized in vitro assays are required. The following protocols are designed to be self-validating and provide a robust framework for comparison.
Protocol 2.1: Determination of Lipophilicity (LogD) at pH 7.4
This protocol uses the shake-flask method to determine the distribution coefficient (LogD), which is a measure of lipophilicity at a physiological pH.[6][7]
Methodology:
-
Preparation: Prepare a stock solution of each test compound in DMSO (10 mM). Create a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate each phase with the other by vigorous mixing for 24 hours.
-
Partitioning: Add 10 µL of the compound's stock solution to 1 mL of the biphasic system (500 µL n-octanol, 500 µL PBS).
-
Equilibration: Vortex the mixture vigorously for 1 hour to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the samples at 2000 x g for 10 minutes to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample an aliquot from both the n-octanol and the PBS layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.[8]
-
Calculation: Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]PBS).
Protocol 2.2: Metabolic Stability in Human Liver Microsomes
This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily Cytochrome P450s (CYPs), providing an estimate of its intrinsic clearance.[9][10] Rapid metabolism can lead to poor bioavailability and a short duration of action.[11]
Methodology:
-
Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice.[12] Prepare an NADPH regenerating system solution in 0.1 M phosphate buffer (pH 7.4).[13]
-
Incubation Mixture: In a 96-well plate, add the test compound to the HLM suspension (final protein concentration 0.5 mg/mL) and pre-incubate at 37°C for 5 minutes.[10][14]
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[15]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.[9]
-
Sample Processing: Centrifuge the plate at 4000 x g for 10 minutes to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line determines the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) as (0.693/t½) / (mg/mL microsomal protein).[10]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Human Liver Microsome stability workflow."
Protocol 2.3: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability, which is a key factor for oral absorption.[16][17]
Methodology:
-
Membrane Coating: Coat the filter of a 96-well PVDF donor plate with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane).[18]
-
Prepare Plates: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4). Add solutions of the test compounds (typically 100-200 µM in buffer) to the donor plate wells.[19]
-
Incubation: Assemble the "sandwich" by placing the donor plate onto the acceptor plate.[20] Incubate at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.[17]
-
Calculation: Calculate the apparent permeability coefficient (Papp) using an established formula that accounts for the volume of the wells and the surface area of the membrane. Controls with known high (e.g., chloramphenicol) and low (e.g., theophylline) permeability should be run in parallel.[19]
Application in a Therapeutic Context: GABA Reuptake Inhibition
The piperidine-4-carboxylic acid core is structurally related to known GABA reuptake inhibitors like nipecotic acid and guvacine.[21][22] These inhibitors increase the concentration of the neurotransmitter GABA in the synaptic cleft, a mechanism used to treat conditions like epilepsy.[23] A key experimental validation would be to compare the scaffolds' ability to inhibit GABA transporters (GATs).
Protocol 3.1: [³H]-GABA Uptake Assay
This cell-based assay directly measures the inhibition of GABA transport into cells expressing specific GAT subtypes.[24]
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human GAT-1 transporter.
-
Assay Setup: Plate the cells in a 96-well format. On the day of the assay, wash the cells with a sodium-containing buffer.
-
Inhibition: Pre-incubate the cells with various concentrations of the test compounds (the different scaffolds) for 15-30 minutes.
-
Uptake: Add a solution containing a fixed concentration of radiolabeled [³H]-GABA and continue the incubation for a short period (e.g., 10 minutes).
-
Termination and Lysis: Rapidly wash the cells with ice-cold buffer to stop the uptake. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of each compound that inhibits 50% of the GABA uptake (IC50).[24] A lower IC50 value indicates a more potent inhibitor.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];
} caption: "Mechanism of GABA reuptake inhibition."
Synthesizing the Comparison: Making an Informed Choice
The selection of an optimal scaffold is a multi-parameter optimization problem. There is no single "best" scaffold; the ideal choice depends on the specific goals of the drug discovery program.
-
1-Butyrylpiperidine-4-carboxylic acid presents a balanced starting point with moderate lipophilicity and a rigid core for defined vector projections of its functional groups.
-
Acyclic analogues may offer improved solubility and synthetic accessibility but at the cost of higher conformational flexibility, which can lead to a loss of potency and selectivity due to an entropic penalty upon binding.
-
Pyrrolidine scaffolds , being smaller, may access different chemical spaces or binding pockets but could also introduce different metabolic liabilities.
-
Modifying the N-acyl group is a powerful strategy for fine-tuning properties.[25] Shortening the chain (N-acetyl) reduces lipophilicity, potentially improving solubility and reducing metabolic clearance.[26] Lengthening it or adding an aromatic ring (N-benzoyl) increases lipophilicity, which can enhance cell permeability and target engagement but may also increase metabolic susceptibility and off-target effects.[15][27]
This guide provides a framework for the systematic evaluation of 1-Butyrylpiperidine-4-carboxylic acid against rationally selected alternatives. The optimal scaffold will emerge from a careful analysis of empirical data from the described experimental protocols. By integrating physicochemical measurements, ADME assays, and target-specific functional screens, researchers can confidently select and advance the scaffold with the most promising constellation of properties for their therapeutic application.
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"1-Butyrylpiperidine-4-carboxylic acid" structure-activity relationship (SAR) studies
An In-Depth Technical Guide to the Structure-Activity Relationship of 1-Butyrylpiperidine-4-carboxylic Acid and its Analogs
A Comparative Analysis for Drug Discovery Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) surrounding the 1-butyrylpiperidine-4-carboxylic acid scaffold. As a privileged structure in medicinal chemistry, the piperidine ring offers a versatile platform for developing novel therapeutics.[1] This document delves into the nuanced effects of structural modifications on biological activity, offering a comparative framework supported by experimental data and protocols for researchers in drug discovery and development.
Introduction: The Piperidine-4-Carboxylic Acid Core
The piperidine-4-carboxylic acid moiety, also known as isonipecotic acid, is a conformationally constrained analog of γ-aminobutyric acid (GABA).[2][3] Its rigid structure provides a well-defined orientation for substituents, making it an attractive scaffold for medicinal chemists.[4] The core structure presents two primary points for chemical modification: the piperidine nitrogen (N1) and the carboxylic acid at the C4 position. These sites allow for the fine-tuning of physicochemical properties and target interactions. The N-Boc protected version, N-Boc-piperidine-4-carboxylic acid, is a widely used intermediate in the synthesis of a variety of therapeutic agents, including analgesics, anti-inflammatory drugs, and compounds for neurological disorders.[4][5]
The Influence of the 1-Butyryl Group: A Lipophilic Anchor
The addition of a butyryl group at the N1 position of the piperidine ring introduces a short, lipophilic alkyl chain. This modification significantly impacts the molecule's overall properties and potential biological activity in several ways:
-
Increased Lipophilicity: The butyryl group enhances the molecule's ability to cross biological membranes, which can be crucial for reaching intracellular targets or crossing the blood-brain barrier.
-
Steric Bulk: The size of the butyryl group can influence the molecule's ability to fit into a binding pocket, potentially enhancing selectivity for a particular target.
-
Metabolic Stability: The amide linkage of the butyryl group may be subject to hydrolysis by amidases, which is a key consideration in pharmacokinetic profiling.
The choice of an acyl group, such as butyryl, is a common strategy in medicinal chemistry to modulate the properties of piperidine-based compounds. For instance, in the development of monoamine neurotransmitter re-uptake inhibitors, modifications at the N1 position have been shown to be critical for activity.[6]
The Role of the 4-Carboxylic Acid: The Polar Interaction Point
The carboxylic acid at the C4 position is a key functional group that can participate in various non-covalent interactions with biological targets:
-
Hydrogen Bonding: The carboxylic acid can act as both a hydrogen bond donor and acceptor, forming strong interactions with amino acid residues in a protein's active site.
-
Ionic Interactions: At physiological pH, the carboxylic acid will be deprotonated, forming a carboxylate anion. This negative charge can engage in ionic interactions with positively charged residues like arginine or lysine.
-
Chelation: The carboxylate group can also chelate metal ions, which is a property exploited in the design of some enzyme inhibitors.[7]
The presence and position of the carboxylic acid are critical for the biological activity of many piperidine derivatives. For example, in a series of M1 positive allosteric modulators, the carboxylic acid was found to be a key element for activity.[8]
Comparative SAR Analysis: Modifying the Core Scaffold
To understand the SAR of 1-butyrylpiperidine-4-carboxylic acid, it is essential to compare it with analogs that have modifications at the N1 and C4 positions.
Variations at the N1 Position
The nature of the substituent at the N1 position can dramatically alter the biological activity of piperidine-4-carboxylic acid derivatives.
| N1 Substituent | General Effect on Activity | Example Target Class | Reference |
| Small Alkyl (e.g., Methyl) | Can enhance binding to certain targets. | Monoamine neurotransmitter re-uptake inhibitors | [6] |
| Arylalkyl (e.g., Benzyl) | Often increases affinity for sigma receptors. | Sigma Ligands | [9] |
| Acyl (e.g., Acetyl, Butyryl) | Modulates lipophilicity and metabolic stability. | Various | [10][11] |
| Cycloalkyl (e.g., Cyclopentyl) | Can improve CNS exposure and potency. | M1 Allosteric Modulators | [3][8] |
| Boc Protecting Group | Used as a synthetic intermediate; generally inactive. | N/A | [4][5] |
Modifications of the C4-Carboxylic Acid
The carboxylic acid at the C4 position can be replaced with other functional groups to probe the requirements for polar interactions.
| C4 Functional Group | General Effect on Activity | Example Target Class | Reference |
| Ester (e.g., Methyl Ester) | Increases lipophilicity; often a prodrug form. | Antimicrobials | [12] |
| Amide | Can introduce additional hydrogen bonding opportunities. | ALK Inhibitors, DNA Gyrase Inhibitors | [13][14] |
| Tetrazole | Acts as a bioisostere of a carboxylic acid. | USP5 Allosteric Inhibitors | [15] |
| Hydroxymethyl | Removes the acidic proton but retains a hydrogen bond donor/acceptor. | MenA Inhibitors | [16] |
Experimental Protocols for SAR Elucidation
A systematic evaluation of the SAR of 1-butyrylpiperidine-4-carboxylic acid and its analogs requires a battery of well-defined in vitro and in vivo assays.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is a fundamental first step to assess the general toxicity of the compounds against various cell lines.[17][18]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.[1]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[18]
Radioligand Binding Assay
This assay is used to determine the affinity of the compounds for a specific receptor target.
Principle: The test compound competes with a radiolabeled ligand for binding to the target receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Protocol:
-
Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor.
-
Incubation: Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[1]
Visualizing Workflows and Relationships
General Workflow for SAR Studies
Caption: A general workflow for structure-activity relationship studies.
Conceptual SAR of 1-Butyrylpiperidine-4-carboxylic Acid
Caption: Conceptual diagram of the SAR for the core scaffold.
Conclusion
The 1-butyrylpiperidine-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. A thorough understanding of the structure-activity relationships, driven by systematic modifications at the N1 and C4 positions, is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their drug discovery endeavors. The iterative process of design, synthesis, and biological evaluation will be key to unlocking the full therapeutic potential of this versatile chemical class.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


